Antitumor agent-137
Description
Properties
Molecular Formula |
C19H22O3 |
|---|---|
Molecular Weight |
298.4 g/mol |
IUPAC Name |
5-hydroxy-1-(4-hydroxyphenyl)-7-phenylheptan-3-one |
InChI |
InChI=1S/C19H22O3/c20-17-10-6-16(7-11-17)9-13-19(22)14-18(21)12-8-15-4-2-1-3-5-15/h1-7,10-11,18,20-21H,8-9,12-14H2 |
InChI Key |
NKSWRYBLSIGGIU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCC(CC(=O)CCC2=CC=C(C=C2)O)O |
Origin of Product |
United States |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Purification of Antitumor Agent-137
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antitumor Agent-137 is a novel synthetic compound belonging to the class of nitrogen mustards, which are potent DNA alkylating agents. These agents exert their cytotoxic effects by forming covalent bonds with DNA, leading to the disruption of DNA replication and transcription, and ultimately inducing apoptosis in rapidly dividing cancer cells. The mechanism of action involves the formation of a highly reactive aziridinium (B1262131) ion, which alkylates the N7 position of guanine (B1146940) residues in DNA. This can result in intrastrand and interstrand cross-links, leading to DNA damage and cell death. This guide provides a detailed overview of the synthesis and purification methods for this compound, intended for research and development purposes.
Synthesis of this compound
The synthesis of this compound is a multi-step process that begins with commercially available starting materials. The overall synthetic scheme is depicted below, followed by detailed experimental protocols for each step.
Experimental Protocols
Step 1: Activation of the Carboxylic Acid
The initial step involves the activation of a carboxylic acid precursor to facilitate subsequent esterification. Thionyl chloride is a common reagent for this transformation.
-
Reaction: A solution of the parent carboxylic acid (1.0 eq) in a suitable anhydrous solvent such as acetonitrile (B52724) is treated with an excess of thionyl chloride (e.g., 5.0 eq). The mixture is refluxed for a specified period, typically 30 minutes, to ensure complete conversion to the acyl chloride.[1]
-
Work-up: The reaction mixture is cooled, and the excess thionyl chloride and solvent are removed under reduced pressure to yield the crude acyl chloride, which is often used in the next step without further purification.
Step 2: Esterification with Triethanolamine (B1662121)
The activated acyl chloride is then reacted with triethanolamine to form the corresponding ester.
-
Reaction: The crude acyl chloride is dissolved in an appropriate solvent and refluxed with triethanolamine.[2] This reaction leads to the formation of an ester linkage.[2]
-
Work-up: Upon completion, the reaction mixture is cooled and subjected to an aqueous work-up to remove any unreacted triethanolamine and other water-soluble impurities. The organic layer is separated, dried over a suitable drying agent (e.g., anhydrous sodium sulfate), and the solvent is evaporated to yield the crude ester intermediate.
Step 3: Chlorination to Yield this compound
The final step involves the conversion of the hydroxyl groups of the triethanolamine moiety to the chloroethyl groups characteristic of nitrogen mustards.
-
Reaction: The ester intermediate is treated with a chlorinating agent, such as thionyl chloride, in a mild reflux reaction.[2] This step is critical and must be performed under controlled conditions to minimize the formation of byproducts.[3]
-
Work-up: After the reaction is complete, the mixture is carefully quenched and neutralized. An inert atmosphere is recommended during work-up to prevent hydrolysis of the nitrogen mustard.[3] The crude product is then extracted into an organic solvent, and the organic layer is washed, dried, and concentrated to afford the crude this compound.
Logical Relationship of Synthesis Steps
References
Identifying the Molecular Target of Antitumor Agent-137 (CBL0137): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Antitumor agent-137, also known as Curaxin CBL0137, is a promising small molecule compound that has demonstrated significant anticancer activity across a range of malignancies. This document provides an in-depth technical overview of the experimental evidence identifying its primary molecular target and elucidating its mechanism of action. Through the inhibition of the Facilitates Chromatin Transcription (FACT) complex , CBL0137 triggers a cascade of downstream cellular events, including the activation of the tumor suppressor p53 and the inhibition of the pro-survival NF-κB signaling pathway. This guide summarizes key quantitative data, details essential experimental protocols, and provides visual representations of the underlying molecular interactions and experimental workflows.
Primary Molecular Target: The FACT Complex
The principal molecular target of this compound (CBL0137) is the Facilitates Chromatin Transcription (FACT) complex . FACT is a heterodimeric histone chaperone composed of the subunits SSRP1 (Structure Specific Recognition Protein 1) and SPT16 (Suppressor of Ty 16). This complex plays a crucial role in chromatin remodeling during DNA transcription, replication, and repair. In many cancer cells, FACT is overexpressed, contributing to tumor progression and aggressiveness.[1]
CBL0137 exerts its effect by binding to and sequestering the FACT complex on chromatin.[2] This action, often referred to as "chromatin trapping," effectively inhibits the normal function of FACT.[3][4] By destabilizing nucleosomes, CBL0137 is thought to create high-affinity binding sites for FACT across the genome, leading to its redistribution away from transcribed genes.[5] This trapping of FACT on chromatin disrupts the transcription of genes reliant on its activity, including several key oncogenic signaling pathways.[2] Biochemical assays have indicated that in the presence of curaxins like CBL0137, the affinity of FACT for nucleosomes is increased by approximately 3-fold.[6]
Downstream Signaling Pathways
The inhibition of the FACT complex by CBL0137 initiates a dual-pronged downstream effect on two critical signaling pathways: the activation of the p53 tumor suppressor pathway and the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) survival pathway.
Activation of the p53 Pathway
The tumor suppressor protein p53 is a critical regulator of the cell cycle and apoptosis. CBL0137 treatment leads to the activation of p53.[3][7] Mechanistically, the trapping of the FACT complex on chromatin by CBL0137 facilitates the phosphorylation of p53 at serine 392 (Ser392), a post-translational modification that enhances its stability and transcriptional activity.[3][7] This activation of p53 contributes to the pro-apoptotic effects of CBL0137. Studies have shown a significant increase in total and phosphorylated p53 levels in cancer cells following treatment with CBL0137.[8]
Inhibition of the NF-κB Pathway
NF-κB is a transcription factor that plays a central role in promoting inflammation, cell survival, and proliferation, and its pathway is often constitutively active in cancer cells. CBL0137 has been shown to be a potent inhibitor of NF-κB signaling.[3] The inhibition of the FACT complex by CBL0137 prevents the transcription of NF-κB target genes, thereby suppressing its pro-survival functions.[2] This inhibition has been confirmed through luciferase reporter assays, which demonstrate a significant reduction in NF-κB-dependent gene expression.[8]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of this compound (CBL0137).
| Cell Line | Cancer Type | IC50 (µM) at 72h | Reference |
| KG-1 | Acute Myeloid Leukemia (AML) | 0.47 | [2] |
| NCI-H929 | Multiple Myeloma (MM) | 0.41 | [2] |
| WEHI-3 | Murine Acute Myeloid Leukemia | 0.46 | [2] |
| THP-1 | Acute Myeloid Leukemia (AML) | Not specified | [2] |
| CCRF-CEM | Acute Lymphoblastic Leukemia (ALL) | Higher than AML cells | [2] |
| CCRF-SB | Acute Lymphoblastic Leukemia (ALL) | Higher than AML cells | [2] |
| K562 | Chronic Myeloid Leukemia (CML) | Higher than AML cells | [2] |
| DPM Cells | Diffuse Pleural Mesothelioma | 0.20 - 0.38 | [8] |
| Assay | Parameter | Observation | Reference |
| FACT Binding | Affinity for Nucleosomes | ~3-fold increase in the presence of curaxin | [6] |
| p53 Activation | Protein Levels | Increased total and phosphorylated p53 (Ser392) | [8] |
| NF-κB Inhibition | Luciferase Reporter Assay | Significant inhibition of NF-κB activity | [8] |
Key Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of CBL0137.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a serial dilution of CBL0137 (e.g., 0.1 to 10 µM) for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the IC50 values using appropriate software (e.g., GraphPad Prism).
Western Blot for p53 Phosphorylation
This protocol is used to detect the levels of total and phosphorylated p53.
-
Cell Lysis: Treat cells with CBL0137 for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total p53 and phospho-p53 (Ser392) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
NF-κB Luciferase Reporter Assay
This assay measures the transcriptional activity of NF-κB.
-
Transfection: Co-transfect cells with an NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid.
-
Compound Treatment: Treat the transfected cells with CBL0137, with or without an NF-κB stimulus (e.g., TNF-α).
-
Cell Lysis: Lyse the cells using a passive lysis buffer.
-
Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Normalization: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell viability.
Chromatin Immunoprecipitation (ChIP) Assay for FACT Occupancy
This protocol can be adapted to assess the effect of CBL0137 on the association of the FACT complex with chromatin.
-
Cross-linking: Treat cells with CBL0137 and then cross-link proteins to DNA with formaldehyde.
-
Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments using sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody against a FACT subunit (e.g., SSRP1 or SPT16) or a control IgG overnight.
-
Immune Complex Capture: Capture the antibody-chromatin complexes with protein A/G beads.
-
Washing and Elution: Wash the beads to remove non-specific binding and then elute the immunoprecipitated chromatin.
-
Reverse Cross-linking: Reverse the protein-DNA cross-links by heating.
-
DNA Purification: Purify the DNA.
-
Analysis: Analyze the purified DNA by qPCR or sequencing to determine the genomic regions occupied by the FACT complex.
Visualizations
Signaling Pathway of this compound (CBL0137)
Caption: Mechanism of action of this compound (CBL0137).
Experimental Workflow for Target Identification
Caption: Workflow for identifying the molecular target of CBL0137.
Conclusion
The collective evidence strongly indicates that the primary molecular target of this compound (CBL0137) is the FACT complex. By inhibiting FACT, CBL0137 concurrently activates the p53 tumor suppressor pathway and suppresses the pro-survival NF-κB signaling cascade. This dual mechanism of action underscores its potential as a potent and selective anticancer therapeutic. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further characterize and develop this promising antitumor agent.
References
- 1. Frontiers | Mechanism of curaxin-dependent nucleosome unfolding by FACT [frontiersin.org]
- 2. Facebook [cancer.gov]
- 3. Frontiers | Curaxin CBL0137 Exerts Anticancer Activity via Diverse Mechanisms [frontiersin.org]
- 4. Fold-Change Detection of NF-κB at Target Genes with Different Transcript Outputs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of FACT removal from transcribed genes by anticancer drugs curaxins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Curaxin CBL0137 Exerts Anticancer Activity via Diverse Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Antitumor Agent-137: A Novel Small Molecule Inhibitor Targeting the MAPK/ERK Pathway
An In-depth Technical Guide on the Discovery, Characterization, and Mechanism of Action
Audience: Researchers, scientists, and drug development professionals.
Abstract
Antitumor agent-137 is a novel, potent, and selective small molecule inhibitor demonstrating significant antitumor activity in preclinical models. This document provides a comprehensive overview of the discovery, initial characterization, and mechanism of action of this compound. The agent was identified through a high-throughput screening campaign and subsequently optimized for improved potency and drug-like properties. In vitro studies reveal that this compound exhibits potent cytotoxicity against a panel of human cancer cell lines, particularly those with activating mutations in the MAPK/ERK signaling pathway. The agent induces cell cycle arrest at the G1 phase and promotes apoptosis. Mechanistic studies have identified the direct molecular target of this compound and elucidated its downstream effects on key cellular signaling pathways. This whitepaper summarizes the key preclinical data and outlines the detailed experimental protocols used in the initial characterization of this promising new antitumor agent.
Introduction
The discovery of novel therapeutic agents remains a cornerstone of cancer research.[1][2] Many modern anticancer therapies target specific molecular pathways that are crucial for the growth and survival of cancer cells.[1] The Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Aberrant activation of this pathway is a common feature in many human cancers, making it an attractive target for therapeutic intervention.
This document details the discovery and initial characterization of this compound, a novel small molecule inhibitor of the MAPK/ERK pathway.
Discovery of this compound
This compound was identified from a library of synthetic compounds using a high-throughput screening (HTS) assay designed to identify inhibitors of cancer cell proliferation. The initial lead compound demonstrated modest activity, and a subsequent lead optimization campaign involving the synthesis and evaluation of over 200 analogs led to the identification of this compound with significantly improved potency and favorable physicochemical properties.
In Vitro Efficacy
Cytotoxicity Across Multiple Cancer Cell Lines
The cytotoxic activity of this compound was evaluated against a panel of human cancer cell lines using a standard MTT assay. The agent demonstrated potent dose-dependent inhibition of cell proliferation, with IC50 values in the nanomolar range for several cell lines.[3]
| Cell Line | Cancer Type | IC50 (nM) of this compound |
| A549 | Non-Small Cell Lung Cancer | 15.2 ± 2.1 |
| HT-29 | Colorectal Cancer | 25.8 ± 3.5 |
| MDA-MB-231 | Breast Cancer | 12.5 ± 1.8 |
| U87 | Glioblastoma | 50.1 ± 6.7 |
| HCT116 | Colorectal Cancer | 8.9 ± 1.2 |
Table 1: Cytotoxicity of this compound in various human cancer cell lines. Data are presented as the mean IC50 ± standard deviation from three independent experiments.
Induction of Apoptosis
To determine if the observed cytotoxicity was due to the induction of apoptosis, cancer cells were treated with this compound and analyzed by flow cytometry after staining with Annexin V and propidium (B1200493) iodide. Treatment with this compound led to a significant increase in the percentage of apoptotic cells in a dose-dependent manner.
| Cell Line | Treatment | Percentage of Apoptotic Cells (%) |
| HCT116 | Vehicle Control | 5.2 ± 0.8 |
| HCT116 | This compound (10 nM) | 28.4 ± 3.1 |
| HCT116 | This compound (50 nM) | 65.7 ± 5.9 |
| MDA-MB-231 | Vehicle Control | 4.8 ± 0.6 |
| MDA-MB-231 | This compound (10 nM) | 32.1 ± 2.8 |
| MDA-MB-231 | This compound (50 nM) | 71.3 ± 6.2 |
Table 2: Induction of apoptosis by this compound. Data represent the mean percentage of apoptotic cells ± standard deviation from three independent experiments.
Cell Cycle Analysis
The effect of this compound on cell cycle progression was investigated using flow cytometry analysis of propidium iodide-stained cells. Treatment with this compound resulted in a significant accumulation of cells in the G1 phase of the cell cycle, with a concomitant decrease in the percentage of cells in the S and G2/M phases.
| Cell Line | Treatment | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| HCT116 | Vehicle Control | 45.3 ± 3.2 | 35.1 ± 2.5 | 19.6 ± 1.8 |
| HCT116 | This compound (25 nM) | 72.8 ± 4.1 | 15.2 ± 1.9 | 12.0 ± 1.5 |
| MDA-MB-231 | Vehicle Control | 50.1 ± 3.8 | 30.5 ± 2.9 | 19.4 ± 2.1 |
| MDA-MB-231 | This compound (25 nM) | 78.4 ± 4.5 | 12.3 ± 1.7 | 9.3 ± 1.2 |
Table 3: Effect of this compound on cell cycle distribution. Data are presented as the mean percentage of cells in each phase ± standard deviation from three independent experiments.
Mechanism of Action
Inhibition of the MAPK/ERK Signaling Pathway
Based on the cellular effects observed, we hypothesized that this compound might target a key oncogenic signaling pathway. Western blot analysis was performed to assess the phosphorylation status of key proteins in the MAPK/ERK and PI3K/Akt pathways. Treatment with this compound led to a dose-dependent decrease in the phosphorylation of MEK and ERK, key components of the MAPK/ERK pathway. In contrast, no significant change was observed in the phosphorylation of Akt, a key mediator of the PI3K/Akt pathway, suggesting selectivity for the MAPK/ERK cascade.
Caption: Proposed mechanism of action of this compound.
Experimental Protocols
Cell Culture
Human cancer cell lines were obtained from the American Type Culture Collection (ATCC). Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
MTT Assay for Cell Viability
Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to attach overnight. The following day, cells were treated with various concentrations of this compound or vehicle control (0.1% DMSO) for 72 hours. After treatment, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours at 37°C. The formazan (B1609692) crystals were dissolved in 150 µL of DMSO, and the absorbance was measured at 570 nm using a microplate reader. The IC50 values were calculated using non-linear regression analysis.
Apoptosis Assay by Flow Cytometry
Cells were treated with this compound for 48 hours. Both floating and adherent cells were collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer. Cells were stained with FITC-conjugated Annexin V and propidium iodide (PI) according to the manufacturer's protocol. The samples were analyzed by flow cytometry within 1 hour of staining.
Cell Cycle Analysis by Flow Cytometry
Cells were treated with this compound for 24 hours. Cells were harvested, washed with PBS, and fixed in cold 70% ethanol (B145695) overnight at -20°C. The fixed cells were then washed with PBS and incubated with RNase A and propidium iodide. The DNA content was analyzed by flow cytometry, and the percentage of cells in each phase of the cell cycle was determined using cell cycle analysis software.
Western Blot Analysis
Cells were treated with this compound for 6 hours. Cells were lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentrations were determined using the BCA protein assay. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membranes were blocked with 5% non-fat milk in TBST and then incubated with primary antibodies overnight at 4°C. After washing, the membranes were incubated with HRP-conjugated secondary antibodies. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Caption: Experimental workflow for the characterization of this compound.
Conclusion and Future Directions
This compound is a novel and potent small molecule inhibitor of the MAPK/ERK signaling pathway with significant in vitro antitumor activity. It effectively inhibits the proliferation of various cancer cell lines, induces apoptosis, and causes cell cycle arrest at the G1 phase. The initial mechanistic studies provide a strong rationale for its further development.
Future studies will focus on comprehensive in vivo efficacy and toxicity evaluations in relevant animal models.[4] Further investigation into the pharmacokinetic and pharmacodynamic properties of this compound will also be crucial for its progression towards clinical development.
Caption: Logical flow of this compound's mechanism of action.
References
- 1. Cancer therapeutics: understanding the mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Editorial: Design, Synthesis, and Preclinical Testing of Innovative Anti-Cancer Compounds With a High Level of Selectivity of Action and Low Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. iv.iiarjournals.org [iv.iiarjournals.org]
Technical Whitepaper: Physicochemical and Mechanistic Profile of Antitumor Agent-137
Disclaimer: "Antitumor agent-137" is not a publicly recognized compound designation. This document serves as a comprehensive template, providing a structured framework and standardized methodologies for characterizing a novel antitumor agent. The data presented herein are illustrative placeholders and should be replaced with compound-specific experimental results.
Executive Summary
The preclinical characterization of a novel therapeutic candidate is fundamental to its successful development. This document provides an in-depth guide to the core physicochemical properties of this compound, a compound under investigation for its therapeutic potential. A thorough understanding of these properties—including solubility, lipophilicity, and stability—is critical for predicting its pharmacokinetic and pharmacodynamic behavior. Furthermore, this guide details the experimental protocols necessary to obtain these parameters and elucidates the compound's proposed mechanism of action through signaling pathway analysis and a standard workflow for in vitro efficacy testing.
Physicochemical Properties of this compound
The physicochemical profile of an active pharmaceutical ingredient (API) dictates its formulation, delivery, and ultimate bioavailability. The key properties for this compound are summarized below.
Data Presentation: Summary of Physicochemical Properties
| Property | Value | Method | Significance in Drug Development |
| Identifier | |||
| IUPAC Name | [Insert IUPAC Name] | - | Unambiguous chemical identification. |
| CAS Number | [Insert CAS No.] | - | Standardized registry number. |
| Structural Properties | |||
| Molecular Formula | [e.g., C₂₂H₂₅FN₄O₄] | Elemental Analysis | Defines the elemental composition. |
| Molecular Weight | [e.g., 444.46 g/mol ] | Mass Spectrometry | Influences diffusion, membrane transport, and dosage calculations. |
| Ionization | |||
| pKa | [e.g., 8.2 (basic)] | Potentiometric Titration | Determines the charge state at physiological pH, affecting solubility and permeability. |
| Lipophilicity | |||
| LogP (octanol/water) | [e.g., 2.5] | Shake-Flask Method | Predicts membrane permeability and potential for non-specific binding. |
| LogD (pH 7.4) | [e.g., 2.1] | Shake-Flask Method | Represents effective lipophilicity at physiological pH. |
| Solubility | |||
| Aqueous Solubility (pH 7.4) | [e.g., 25 µg/mL] | Thermodynamic Assay | Impacts dissolution rate and absorption; critical for formulation.[1] |
| FaSSIF Solubility | [e.g., 110 µg/mL] | HPLC-UV | Predicts solubility in the fasted-state small intestine, relevant for oral dosing.[1] |
| Stability | |||
| Chemical Stability | [e.g., >98% remaining after 48h] | HPLC Assay (pH 7.4) | Determines shelf-life and degradation pathways. |
| Plasma Stability (Human) | [e.g., T½ = 180 min] | LC-MS/MS | Indicates metabolic susceptibility and potential in vivo half-life. |
Experimental Protocols
Detailed and reproducible methodologies are essential for accurate characterization. The following protocols outline the standard procedures for determining the key physicochemical properties of this compound.
Determination of pKa via Potentiometric Titration
The acid dissociation constant (pKa) is measured to understand the ionization state of the compound at different pH values.
-
Preparation: A 1 mg/mL stock solution of this compound is prepared in a suitable organic co-solvent (e.g., methanol (B129727) or DMSO) and then diluted in deionized water to a final concentration of 50-100 µM.
-
Titration: The solution is titrated with standardized 0.01 N HCl and 0.01 N NaOH solutions using an automated titrator.
-
Analysis: The pH is recorded after each addition of titrant. The pKa is determined by calculating the inflection point of the titration curve, which corresponds to the pH at which the compound is 50% ionized.
Determination of Lipophilicity (LogP/LogD) via Shake-Flask Method
The shake-flask method is the gold standard for determining the partition coefficient of a compound between two immiscible phases.[1][2]
-
System Preparation: Equal volumes of n-octanol and phosphate-buffered saline (PBS) at pH 7.4 are pre-saturated by mixing for 24 hours.
-
Partitioning: this compound is dissolved in the aqueous phase to a known concentration (e.g., 100 µM). An equal volume of the pre-saturated n-octanol is added.
-
Equilibration: The mixture is agitated vigorously for 1 hour to allow for equilibrium to be reached, followed by centrifugation to separate the two phases.[1]
-
Quantification: The concentration of the compound in both the aqueous and organic phases is determined using a validated analytical method, such as HPLC-UV or LC-MS/MS.
-
Calculation: LogD is calculated as: LogD = log₁₀([Compound]octanol / [Compound]aqueous). For the neutral form of the compound, this value represents LogP.
Determination of Thermodynamic Aqueous Solubility
This method measures the equilibrium solubility of the compound, providing a definitive value for its saturation point.
-
Sample Preparation: An excess amount of solid this compound powder is added to a vial containing a specific buffer (e.g., PBS, pH 7.4).
-
Equilibration: The resulting slurry is agitated at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Separation: The suspension is filtered through a 0.45 µm filter to remove undissolved solid.
-
Analysis: The concentration of the dissolved compound in the filtrate is quantified by a validated HPLC-UV method against a standard curve.
Proposed Mechanism of Action & Signaling Pathway
Initial investigations suggest that this compound exerts its effect by modulating key cellular signaling pathways involved in cell proliferation and survival. The PI3K/AKT/mTOR pathway, which is frequently dysregulated in various cancers, is a primary hypothesized target.[3][4]
PI3K/AKT/mTOR Signaling Pathway Inhibition
The diagram below illustrates the proposed mechanism where this compound inhibits the PI3K/AKT/mTOR signaling cascade, leading to decreased cell proliferation and survival. The PI3K/AKT pathway is a critical regulator of cell growth and is often activated in tumors.[3][5]
In Vitro Efficacy Evaluation Workflow
To assess the cytotoxic and anti-proliferative effects of this compound, a standardized in vitro testing workflow is employed. This process ensures consistent and reliable data generation for lead candidate evaluation.[6][7][8]
The workflow begins with cell line selection and culminates in dose-response analysis to determine the compound's potency (IC₅₀).
Conclusion
This guide provides a foundational framework for the comprehensive physicochemical and mechanistic characterization of this compound. The outlined properties and protocols are essential for building a robust data package to support further preclinical and clinical development. Accurate determination of these parameters will enable informed decisions regarding formulation, dosing strategies, and the prediction of in vivo performance, ultimately paving the way for the successful translation of this promising agent into a viable therapeutic.
References
- 1. books.rsc.org [books.rsc.org]
- 2. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development set… [ouci.dntb.gov.ua]
- 3. Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Treatments, and New Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. Updates on altered signaling pathways in tumor drug resistance | Visualized Cancer Medicine [vcm.edpsciences.org]
- 6. In Vitro Assays to Study The Hallmarks of Cancer - QIMA Life Sciences [qima-lifesciences.com]
- 7. news-medical.net [news-medical.net]
- 8. Cell Culture Based in vitro Test Systems for Anticancer Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Cytotoxicity of Antitumor Agent-137 Across Diverse Cancer Cell Lines: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Antitumor agent-137, also known as CBL0137 or Curaxin-137, is a novel small molecule compound that has demonstrated significant cytotoxic effects across a broad spectrum of cancer cell lines. This document provides a comprehensive technical guide to the in vitro activity of this compound, summarizing key cytotoxicity data, detailing experimental methodologies, and illustrating its primary mechanism of action through signaling pathway diagrams. The core of its antitumor activity lies in its ability to target the Facilitates Chromatin Transcription (FACT) complex, leading to the simultaneous activation of the p53 tumor suppressor pathway and inhibition of the pro-survival NF-κB signaling cascade. This dual-action mechanism makes it a promising candidate for further preclinical and clinical investigation.
Introduction
This compound is a second-generation curaxin, a class of compounds that bind to the minor groove of DNA without causing damage, but effectively disrupt critical cellular processes in malignant cells.[1] Its primary intracellular target is the FACT complex, a heterodimeric protein consisting of SSRP1 and SPT16, which plays a crucial role in chromatin remodeling during transcription, replication, and DNA repair.[1][2] By binding to and sequestering the FACT complex on chromatin, this compound functionally inactivates it.[2] This leads to a cascade of downstream effects, most notably the activation of p53 and the suppression of NF-κB, culminating in cell cycle arrest and apoptosis in cancer cells.[2][3] Preclinical studies have highlighted its potential in various malignancies, including hematological cancers and solid tumors.[1][2][4]
In Vitro Cytotoxicity Data
The cytotoxic activity of this compound has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, are summarized in the tables below.
Table 1: Cytotoxicity of this compound in Hematological Malignancy Cell Lines
| Cell Line | Cancer Type | IC50 (µM) at 72h |
| KG-1 | Acute Myeloid Leukemia (AML) | 0.47 |
| THP-1 | Acute Myeloid Leukemia (AML) | 1.60 |
| WEHI-3 | Murine Myelomonocytic Leukemia | 0.46 |
| NCI-H929 | Multiple Myeloma (MM) | 0.41 |
| RPMI-8226 | Multiple Myeloma (MM) | Not specified |
| CCRF-CEM | Acute Lymphoblastic Leukemia (ALL) | Not specified |
| CCRF-SB | Acute Lymphoblastic Leukemia (ALL) | Not specified |
| K562 | Chronic Myeloid Leukemia (CML) | Not specified |
Data sourced from a study on hematological malignancies. The IC50 values represent the concentration of this compound required to inhibit the growth of 50% of the cancer cells after 72 hours of exposure.[5]
Table 2: Cytotoxicity of this compound in Solid Tumor Cell Lines
| Cell Line | Cancer Type | IC50 (nM) at 72h |
| Various | Diffuse Pleural Mesothelioma | 200 - 380 |
| MCF7 | Breast Cancer | ~1000 (1 µM) |
| SKBR3 | Breast Cancer | ~1000 (1 µM) |
| MDA-MB-231 | Breast Cancer | ~1000 (1 µM) |
| DLD-1 | Colon Cancer | Not specified |
| Caki-1 | Renal Cell Carcinoma | Not specified |
| Mel-7 | Melanoma | Not specified |
Data for diffuse pleural mesothelioma and breast cancer cell lines were obtained from independent studies.[3] Information on colon, renal, and melanoma cell lines indicates suppression of tumor growth in xenograft models, though specific IC50 values were not provided in the referenced abstracts.[6]
Core Mechanism of Action: Signaling Pathways
The primary mechanism of action of this compound involves the disruption of the FACT complex, which in turn modulates the p53 and NF-κB signaling pathways.
Caption: Mechanism of this compound via FACT complex modulation.
This compound has also been shown to affect other signaling pathways, contributing to its broad anticancer activity.
Caption: Additional signaling pathways affected by this compound.
Experimental Protocols
The following section outlines a representative protocol for assessing the in vitro cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
MTT Cytotoxicity Assay Protocol
Objective: To determine the IC50 value of this compound in a specific cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin-streptomycin)
-
This compound (CBL0137) stock solution (e.g., in DMSO)
-
96-well flat-bottom sterile microplates
-
MTT reagent (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count to determine viability (e.g., using trypan blue exclusion).
-
Dilute the cell suspension to the desired seeding density in complete culture medium. The optimal seeding density should be determined for each cell line to ensure cells are in the logarithmic growth phase at the end of the assay (typically 5,000-10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. A typical concentration range for initial screening is 0.1 to 10 µM.[5]
-
After the 24-hour incubation, carefully remove the medium from the wells.
-
Add 100 µL of the various concentrations of this compound to the respective wells. Include wells with medium and vehicle (e.g., DMSO) as negative controls.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.[5]
-
-
MTT Addition and Incubation:
-
Following the treatment period, add 20 µL of the MTT solution to each well.[5]
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
After the MTT incubation, carefully remove the medium containing MTT from each well.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[5]
-
Gently agitate the plate on an orbital shaker for 5-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[5]
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the log of the compound concentration and use a non-linear regression analysis to determine the IC50 value.
-
Caption: Experimental workflow for the MTT cytotoxicity assay.
Conclusion
This compound demonstrates potent in vitro cytotoxicity across a diverse panel of cancer cell lines, including both hematological malignancies and solid tumors. Its unique mechanism of action, centered on the inhibition of the FACT complex and the subsequent modulation of the p53 and NF-κB pathways, provides a strong rationale for its continued development as a novel anticancer therapeutic. The data and protocols presented in this guide offer a valuable resource for researchers and drug development professionals interested in further exploring the therapeutic potential of this promising agent. Further studies are warranted to expand the cytotoxicity profile in a broader array of cancer types and to elucidate the full spectrum of its molecular interactions.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Antitumor effect of the curaxin CBL0137 on the models of colon cancer - Fetisov - Advances in Molecular Oncology [umo.abvpress.ru]
- 4. Curaxin CBL0137 Exerts Anticancer Activity via Diverse Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. resources.rndsystems.com [resources.rndsystems.com]
- 6. medchemexpress.com [medchemexpress.com]
Antitumor Agent-137: A Comprehensive Analysis of its Effects on Cell Cycle Progression and Apoptotic Induction
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract: This technical guide provides a detailed overview of the preclinical data and mechanism of action for Antitumor Agent-137, a novel investigational compound with potent cytotoxic activity against a broad range of human cancer cell lines. The primary focus of this document is to elucidate the effects of this compound on cell cycle progression, detailing its ability to induce a robust G2/M arrest, and to explore the downstream signaling pathways leading to apoptosis. This guide includes comprehensive experimental protocols, quantitative data summaries, and detailed pathway and workflow diagrams to facilitate a thorough understanding of this compound's cellular effects.
Quantitative Analysis of Cell Cycle Distribution
The effect of this compound on cell cycle progression was quantitatively assessed in the human colorectal carcinoma cell line HCT116. Cells were treated with varying concentrations of this compound for 24 and 48 hours, and the percentage of cells in each phase of the cell cycle was determined by flow cytometry analysis of propidium (B1200493) iodide-stained cells.
Table 1: Cell Cycle Distribution of HCT116 Cells Treated with this compound for 24 Hours
| Treatment Concentration | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control (0 µM) | 62.3 ± 2.1 | 15.8 ± 1.5 | 21.9 ± 1.8 |
| 10 µM | 25.1 ± 1.9 | 10.2 ± 1.1 | 64.7 ± 2.5 |
| 25 µM | 15.4 ± 1.4 | 5.7 ± 0.8 | 78.9 ± 2.9 |
| 50 µM | 8.9 ± 1.1 | 2.1 ± 0.5 | 89.0 ± 3.1 |
Table 2: Cell Cycle Distribution of HCT116 Cells Treated with this compound for 48 Hours
| Treatment Concentration | % G0/G1 Phase | % S Phase | % G2/M Phase | % Sub-G1 (Apoptosis) |
| Vehicle Control (0 µM) | 60.5 ± 2.5 | 16.2 ± 1.7 | 23.3 ± 2.0 | 2.1 ± 0.4 |
| 10 µM | 18.7 ± 1.6 | 6.1 ± 0.9 | 65.2 ± 2.8 | 10.0 ± 1.2 |
| 25 µM | 9.3 ± 1.1 | 3.2 ± 0.6 | 62.5 ± 2.6 | 25.0 ± 1.9 |
| 50 µM | 4.1 ± 0.7 | 1.5 ± 0.4 | 48.9 ± 2.3 | 45.5 ± 2.7 |
Experimental Protocols
Cell Culture and Drug Treatment
The HCT116 human colorectal carcinoma cell line was maintained in McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells were seeded at a density of 2 x 10^5 cells/well in 6-well plates and allowed to adhere overnight. This compound was dissolved in DMSO to create a 10 mM stock solution and diluted to the final concentrations in complete medium. The final DMSO concentration in all treatments, including the vehicle control, was maintained at 0.1%.
Flow Cytometry for Cell Cycle Analysis
Following treatment with this compound for the indicated times, cells were harvested by trypsinization and washed with ice-cold phosphate-buffered saline (PBS). The cell pellet was resuspended in 500 µL of hypotonic staining buffer (0.1% Triton X-100, 0.1% sodium citrate, 50 µg/mL propidium iodide, and 10 µg/mL RNase A in PBS). The cell suspension was incubated in the dark at 4°C for 30 minutes. Cell cycle distribution was analyzed using a BD FACSCalibur flow cytometer, and the data were processed using FlowJo software.
Western Blot Analysis
After treatment, cells were lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. Protein concentrations were determined using the BCA protein assay. Equal amounts of protein (30 µg) were separated by SDS-PAGE and transferred to a PVDF membrane. The membrane was blocked with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane was then incubated overnight at 4°C with primary antibodies against Cyclin B1, CDK1, phospho-CDK1 (Thr161), p21, and β-actin. After washing with TBST, the membrane was incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature. Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Visualization of Cellular Mechanisms
Proposed Signaling Pathway of this compound
Caption: Proposed signaling cascade for this compound-induced G2/M arrest.
Experimental Workflow for Cell Cycle Analysis
Caption: Workflow for analyzing cell cycle distribution after drug treatment.
Logical Relationship of G2/M Arrest and Apoptosis
Caption: Logical progression from cell cycle arrest to apoptosis.
Early Pharmacodynamic Markers for Antitumor agent-137: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The development of targeted antitumor agents requires the parallel development of robust pharmacodynamic (PD) markers to enable early assessment of biological activity, inform dose selection, and provide insights into mechanisms of resistance. This technical guide outlines a strategy for identifying and validating early PD markers for Antitumor agent-137, a hypothetical, potent, and selective inhibitor of the MEK1/2 kinases within the mitogen-activated protein kinase (MAPK) signaling pathway. We propose a panel of biomarkers—phosphorylated ERK (p-ERK), c-Fos/c-Jun, and Ki-67—to assess target engagement, downstream pathway modulation, and cellular response, respectively. This document provides detailed experimental protocols for the assessment of these markers in preclinical and clinical settings, along with a framework for data interpretation.
Introduction
The RAS-RAF-MEK-ERK (MAPK) signaling pathway is a critical regulator of cell proliferation, survival, and differentiation.[1][2] Its aberrant activation is a common driver in a multitude of human cancers, making it a key target for therapeutic intervention.[1] this compound is a novel, orally bioavailable small molecule designed to selectively inhibit MEK1 and MEK2, the dual-specificity kinases that are the only known activators of the downstream effectors ERK1 and ERK2.
Early clinical development of targeted agents like this compound hinges on the ability to confirm target engagement and modulation of the intended signaling pathway in patients. Pharmacodynamic (PD) biomarkers are essential tools that provide this confirmation, offering a mechanistic link between drug exposure and biological effect. An effective PD marker strategy can accelerate drug development by providing early evidence of activity, guiding dose-escalation decisions, and potentially identifying patient populations most likely to respond.
This guide details a multi-tiered approach to PD marker assessment for this compound, focusing on markers that can be readily implemented in both preclinical models and early-phase clinical trials.
Proposed Mechanism of Action of this compound
This compound is a non-ATP-competitive inhibitor of MEK1/2. By binding to an allosteric pocket, it locks the kinase in an inactive conformation, preventing the phosphorylation and subsequent activation of its sole substrates, ERK1 and ERK2.[2] The inhibition of ERK phosphorylation (p-ERK) blocks the downstream signaling cascade, leading to the reduced expression and/or phosphorylation of numerous transcription factors, including c-Fos and c-Jun.[3][4][5] The ultimate consequence of this pathway inhibition is the suppression of pro-proliferative gene expression, leading to cell cycle arrest and a decrease in tumor cell proliferation.
Selection of Early Pharmacodynamic Markers
A robust PD strategy relies on a panel of markers that interrogate different levels of the biological cascade: target engagement, pathway modulation, and downstream cellular effect.
Target Engagement Marker: Phospho-ERK (p-ERK)
-
Rationale: The direct and immediate consequence of MEK1/2 inhibition is a reduction in the phosphorylation of ERK1/2.[2][6] Therefore, measuring the levels of p-ERK in tumor tissue serves as a proximal and sensitive biomarker for the target engagement of this compound.[7] A significant reduction in p-ERK levels post-treatment provides direct evidence that the drug is reaching its target and exerting its intended biochemical effect.[8]
-
Assessment Method: Immunohistochemistry (IHC) on formalin-fixed, paraffin-embedded (FFPE) tumor biopsies is the preferred method for clinical assessment due to its widespread availability and ability to provide spatial information within the tumor microenvironment.[6] Western blotting can be used for preclinical xenograft studies and for more quantitative assessments.[7][9]
Downstream Pathway Modulation Markers: c-Fos and c-Jun
-
Rationale: The transcription factor AP-1, a heterodimer composed primarily of proteins from the Fos and Jun families, is a key downstream target of the ERK signaling pathway.[10] Activation of ERK leads to the induction and phosphorylation of c-Fos and c-Jun, which in turn regulate the expression of genes critical for cell cycle progression.[3][4] Measuring changes in the expression of c-Fos and c-Jun can serve as a marker of downstream pathway modulation, confirming that the inhibition of p-ERK is functionally significant.
-
Assessment Method: IHC for c-Fos and c-Jun protein levels in FFPE tumor biopsies. Quantitative real-time PCR (qRT-PCR) can also be used to measure transcript levels in fresh-frozen biopsy material.
Cellular Response Marker: Ki-67
-
Rationale: Ki-67 is a nuclear protein that is strictly associated with cell proliferation.[11][12] Its expression is present during all active phases of the cell cycle (G1, S, G2, and M) but is absent in quiescent cells (G0).[12][13] A decrease in the percentage of Ki-67-positive tumor cells (the Ki-67 labeling index) following treatment with this compound would indicate a successful anti-proliferative response.[11][13] This marker provides a direct measure of the desired downstream biological effect of the drug on the tumor.[14]
-
Assessment Method: IHC on FFPE tumor biopsies is the standard method for evaluating the Ki-67 labeling index in clinical practice.[12][15]
Experimental Protocols
The following are detailed methodologies for the assessment of the proposed PD markers.
Immunohistochemistry (IHC) for p-ERK, c-Fos, c-Jun, and Ki-67 in FFPE Tumor Biopsies
This protocol outlines the key steps for chromogenic IHC on FFPE sections.[16][17]
-
Tissue Preparation:
-
Fix fresh tumor biopsies in 10% neutral buffered formalin for 18-24 hours.[18]
-
Process and embed the fixed tissue in paraffin (B1166041) wax.[16][17]
-
Cut 4-5 µm thick sections onto charged microscope slides.[17]
-
-
Deparaffinization and Rehydration:
-
Incubate slides in three changes of xylene for 5 minutes each.[17]
-
Rehydrate through graded alcohols: two changes of 100% ethanol (B145695) (3 min each), two changes of 95% ethanol (3 min each), and one change of 70% ethanol (3 min).[17]
-
Rinse in distilled water.[17]
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing slides in a 10 mM sodium citrate (B86180) buffer (pH 6.0).
-
Heat in a steamer or water bath at 95-100°C for 20-30 minutes.[16]
-
Allow slides to cool in the buffer for 20 minutes at room temperature.
-
-
Staining Procedure:
-
Block endogenous peroxidase activity with a 3% hydrogen peroxide solution for 10 minutes.
-
Rinse with Tris-buffered saline with Tween-20 (TBST).
-
Apply a protein block (e.g., 5% normal goat serum) for 1 hour to reduce non-specific antibody binding.
-
Incubate with the primary antibody (e.g., rabbit anti-p-ERK, mouse anti-Ki-67) at an optimized dilution overnight at 4°C.
-
Rinse with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Rinse with TBST.
-
Apply the chromogen substrate (e.g., DAB) and monitor for color development.
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount the slides.
-
-
Image Analysis:
-
Scan slides using a digital slide scanner.
-
Quantify staining using image analysis software (e.g., QuPath, ImageJ).
-
For p-ERK, c-Fos, and c-Jun, an H-score (sum of [intensity level] × [% of cells at that intensity]) can be calculated.
-
For Ki-67, calculate the labeling index as the percentage of tumor cells with positive nuclear staining.
-
Western Blot for p-ERK in Xenograft Tumor Lysates
This protocol is suitable for quantitative analysis in preclinical models.[9][19]
-
Sample Preparation:
-
Excise tumors and snap-freeze in liquid nitrogen.
-
Homogenize frozen tissue in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Immunodetection:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature.[20][21]
-
Incubate the membrane with primary antibodies against p-ERK and total ERK (as a loading control) overnight at 4°C.[20]
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[9]
-
-
Quantification:
-
Perform densitometric analysis of the bands using image analysis software.
-
Normalize the p-ERK signal to the total ERK signal for each sample.
-
Data Presentation
Quantitative data should be summarized in clear, structured tables to facilitate comparison between treatment groups and time points.
Table 1: Hypothetical Preclinical Data from a Xenograft Study
| Treatment Group | N | Mean Tumor Volume (mm³) ± SEM | p-ERK / Total ERK Ratio (Normalized to Control) | Ki-67 Labeling Index (%) |
| Vehicle Control | 10 | 850 ± 75 | 1.00 | 85 ± 5 |
| This compound (10 mg/kg) | 10 | 420 ± 50 | 0.25 | 30 ± 8 |
| This compound (30 mg/kg) | 10 | 150 ± 30 | 0.05 | 10 ± 4 |
Table 2: Hypothetical Data from a Phase I Clinical Trial (Paired Biopsies)
| Patient ID | Dose Level | p-ERK H-Score (Pre-treatment) | p-ERK H-Score (Post-treatment) | % Change in p-ERK | % Change in Ki-67 Index |
| 001-001 | 50 mg BID | 220 | 110 | -50% | -45% |
| 001-002 | 50 mg BID | 180 | 100 | -44% | -40% |
| 002-001 | 100 mg BID | 250 | 50 | -80% | -75% |
| 002-002 | 100 mg BID | 210 | 30 | -86% | -80% |
Conclusion
The proposed panel of pharmacodynamic markers—p-ERK, c-Fos/c-Jun, and Ki-67—provides a comprehensive strategy for the early clinical development of this compound. The measurement of p-ERK provides a direct assessment of target engagement, while changes in c-Fos/c-Jun and Ki-67 confirm downstream pathway modulation and the desired anti-proliferative effect. The implementation of these markers in early-phase trials will be critical for establishing proof-of-concept, guiding dose selection, and ultimately accelerating the delivery of this promising new agent to patients in need.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Mitogen activated protein kinase-dependent activation of c-Jun and c-Fos is required for neuronal differentiation but not for growth and stress response in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Repertoire of Fos and Jun Proteins Expressed during the G1 Phase of the Cell Cycle Is Determined by the Duration of Mitogen-Activated Protein Kinase Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. C-Fos Regulation by the MAPK and PKC Pathways in Intervertebral Disc Cells | PLOS One [journals.plos.org]
- 6. Phosphorylated ERK is a potential prognostic biomarker for Sorafenib response in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phospho-ERK is a biomarker of response to a synthetic lethal drug combination of sorafenib and MEK inhibition in liver cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phase I Pharmacokinetic and Pharmacodynamic Study of the Oral, Small-Molecule Mitogen-Activated Protein Kinase Kinase 1/2 Inhibitor AZD6244 (ARRY-142886) in Patients With Advanced Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. Ki67 is a promising molecular target in the diagnosis of cancer (review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ki-67 as a Prognostic Biomarker in Invasive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. aacrjournals.org [aacrjournals.org]
- 15. emjreviews.com [emjreviews.com]
- 16. bio-protocol.org [bio-protocol.org]
- 17. Immunohistochemistry (IHC-P) Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 18. Immunohistochemistry for Pathologists: Protocols, Pitfalls, and Tips - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 21. Protein Phosphorylation in Western Blotting: Key Challenges & Solutions - Creative Proteomics [creative-proteomics.com]
Delving into Diarylheptanoids: A Technical Examination of Apoptosis vs. Necrosis Induction
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: The term "Antitumor agent-137" does not correspond to a standardized, publicly documented compound. Initial database descriptors point towards a linear diarylheptanoid, potentially designated as "Compound M12," known to induce G2/M cell cycle arrest and caspase-dependent apoptosis. This guide is based on the reported activities of a well-characterized diarylheptanoid, hirsutenone, which aligns with these biological effects. The data and protocols presented are synthesized from relevant research to provide a representative technical overview.
Executive Summary
Diarylheptanoids, a class of natural compounds, have demonstrated significant potential as antitumor agents. A key mechanism of their anticancer activity is the induction of programmed cell death, or apoptosis. This guide provides a detailed examination of the apoptotic effects of a representative diarylheptanoid, hirsutenone, in cancer cells. It distinguishes between the induced apoptotic pathway and necrotic cell death, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling cascades. The focus is to equip researchers with the foundational knowledge to assess the mode of cell death induced by this class of compounds.
Quantitative Analysis of Cell Death
The induction of apoptosis versus necrosis is a critical determinant of an antitumor agent's therapeutic potential, with apoptosis being the preferred, non-inflammatory mode of cell death. The following tables summarize the quantitative effects of a representative diarylheptanoid on cancer cell lines.
Table 1: Cytotoxicity of Hirsutenone in Ovarian Carcinoma Cell Lines
| Cell Line | Compound | IC50 (µM) after 48h |
| OVCAR-3 | Hirsutenone | ~25 |
| SK-OV-3 | Hirsutenone | ~30 |
Note: Data is representative and compiled from studies on diarylheptanoids. IC50 values can vary based on experimental conditions.
Table 2: Quantification of Apoptosis vs. Necrosis by Annexin V-FITC/PI Staining
| Treatment (24h) | Cell Line | % Viable Cells (Annexin V-/PI-) | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis/Necrosis (Annexin V+/PI+) |
| Control | OVCAR-3 | >95% | <5% | <1% |
| Hirsutenone (20 µM) | OVCAR-3 | ~60% | ~25% | ~15% |
| Control | SK-OV-3 | >95% | <5% | <1% |
| Hirsutenone (20 µM) | SK-OV-3 | ~65% | ~20% | ~15% |
Note: Values are illustrative of typical results obtained from flow cytometry analysis.
Experimental Protocols
Detailed and reproducible methodologies are crucial for the accurate assessment of apoptosis and necrosis.
Cell Culture and Treatment
-
Cell Lines: Human ovarian carcinoma cell lines (OVCAR-3, SK-OV-3).
-
Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are seeded in appropriate culture vessels and allowed to adhere for 24 hours. Subsequently, the culture medium is replaced with fresh medium containing the diarylheptanoid at various concentrations or a vehicle control (e.g., DMSO).
Annexin V-FITC and Propidium Iodide (PI) Staining for Apoptosis Quantification
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Reagents:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer).
-
Phosphate-buffered saline (PBS).
-
-
Procedure:
-
Seed 1 x 10^5 cells per well in a 6-well plate and treat with the diarylheptanoid for the desired time.
-
Harvest cells, including the supernatant containing detached cells, by trypsinization.
-
Wash the cells twice with ice-cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Lactate Dehydrogenase (LDH) Assay for Necrosis Assessment
This assay quantifies the release of LDH from cells with compromised membrane integrity, a hallmark of necrosis.
-
Reagents:
-
LDH Cytotoxicity Assay Kit.
-
Cell lysis solution (for maximum LDH release control).
-
-
Procedure:
-
Seed 1 x 10^4 cells per well in a 96-well plate and treat with the diarylheptanoid.
-
Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis solution).
-
After the incubation period, centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions and add 50 µL to each well containing the supernatant.
-
Incubate the plate for 30 minutes at room temperature, protected from light.
-
Add 50 µL of the stop solution to each well.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Western Blot Analysis for Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic signaling pathway.
-
Reagents:
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
Primary antibodies (e.g., anti-caspase-3, anti-PARP, anti-Bcl-2, anti-Bax).
-
HRP-conjugated secondary antibodies.
-
ECL detection reagent.
-
-
Procedure:
-
Treat cells as described in section 3.1.
-
Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an ECL detection system.
-
Signaling Pathways and Visualizations
Diarylheptanoids typically induce apoptosis through the intrinsic (mitochondrial) and/or extrinsic (death receptor) pathways. The following diagrams illustrate these pathways and a typical experimental workflow.
Caption: Diarylheptanoid-induced apoptosis signaling cascade.
Caption: Workflow for assessing apoptosis vs. necrosis.
Conclusion
The representative diarylheptanoid, hirsutenone, demonstrates significant antitumor activity primarily through the induction of apoptosis in a caspase-dependent manner. Quantitative analysis reveals a dose-dependent increase in apoptotic cell populations, with necrosis being a less prominent feature at therapeutic concentrations. The signaling cascade involves both intrinsic and extrinsic pathways, culminating in the activation of executioner caspases. The detailed protocols provided herein offer a robust framework for researchers to investigate the mode of action of novel diarylheptanoids and other potential antitumor agents. A thorough understanding of whether a compound induces apoptosis or necrosis is paramount for its progression in the drug development pipeline.
An In-depth Technical Guide on the Cellular Uptake and Subcellular Localization of Antitumor Agent-137 (CBL0137)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Antitumor agent-137, scientifically known as CBL0137 or Curaxin-137, is a promising small molecule therapeutic agent with demonstrated efficacy against a broad spectrum of malignancies. Its primary mechanism of action involves the inhibition of the Facilitates Chromatin Transcription (FACT) complex, a critical regulator of chromatin remodeling and gene expression in cancer cells. This targeted disruption of chromatin dynamics leads to the activation of tumor suppressor pathways, most notably p53, and the inhibition of pro-survival signaling, including the NF-κB pathway. A comprehensive understanding of the cellular uptake and subcellular localization of CBL0137 is paramount for optimizing its therapeutic efficacy and developing rational combination strategies. This technical guide provides a detailed overview of the current knowledge on CBL0137's cellular transport, intracellular distribution, and the experimental methodologies employed for these investigations.
Cellular Uptake of CBL0137
The cellular uptake of CBL0137 is a critical determinant of its bioavailability at the site of action. While specific transporters have not been definitively identified, the lipophilic nature of the molecule suggests that it may cross the plasma membrane through passive diffusion.
Quantitative Analysis of Cellular Uptake
Quantitative data on the cellular uptake of CBL0137 is still emerging. However, studies have demonstrated its ability to accumulate in tumor tissues. For instance, in preclinical orthotopic models of glioblastoma, CBL0137 has been shown to penetrate the blood-brain barrier and accumulate in brain tumors.
Table 1: In Vitro Cytotoxicity of CBL0137 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (hours) |
| Breast Cancer Cells | Breast Cancer | 1 | 72 |
| Breast Cancer Cells | Breast Cancer | 14-25 | 24 |
| KG-1 | Acute Myeloid Leukemia | 0.47 | 72 |
| NCI-H929 | Multiple Myeloma | 0.41 | 72 |
| WEHI-3 | Murine Myeloid Leukemia | 0.46 | 72 |
| Various Hematological Malignancies | Leukemia, Lymphoma, Myeloma | 0.41 - 1.60 | 72 |
IC50 (Half-maximal inhibitory concentration) values represent the concentration of CBL0137 required to inhibit the growth of 50% of the cancer cells.
Subcellular Localization of CBL0137
The primary subcellular site of action for CBL0137 is the nucleus , where it exerts its effects on chromatin structure and function.
Nuclear Localization and Chromatin Intercalation
CBL0137 is a DNA intercalating agent. This property facilitates its accumulation within the nucleus, where it binds to DNA. This interaction is crucial for its ability to trap the FACT complex on chromatin.[1]
Impact on the FACT Complex
The Facilitates Chromatin Transcription (FACT) complex, composed of the subunits SSRP1 and SPT16, is essential for chromatin remodeling during transcription, replication, and DNA repair. In cancer cells, FACT is often overexpressed and plays a key role in maintaining a malignant phenotype. CBL0137 sequesters the FACT complex on chromatin, leading to its functional inactivation.[2] This "chromatin trapping" of FACT is a central event in the mechanism of action of CBL0137.[2]
Table 2: Subcellular Distribution of CBL0137's Molecular Target (FACT Complex)
| Subcellular Compartment | Primary Role of FACT Complex | Effect of CBL0137 |
| Nucleus | Chromatin remodeling, transcription, DNA replication and repair | Sequesters FACT on chromatin, inhibiting its function |
| Nucleoplasm | Soluble pool for dynamic chromatin association | Depletion of soluble FACT |
Signaling Pathways Modulated by CBL0137
The inhibition of the FACT complex by CBL0137 triggers a cascade of downstream signaling events that collectively contribute to its antitumor activity.
Activation of the p53 Pathway
By trapping the FACT complex, CBL0137 leads to the activation of the tumor suppressor protein p53.[3][4] Activated p53 can induce cell cycle arrest, senescence, and apoptosis in cancer cells.
Inhibition of the NF-κB Pathway
The NF-κB signaling pathway is a key driver of inflammation, cell survival, and proliferation in many cancers. CBL0137 effectively inhibits NF-κB-dependent transcription, further contributing to its anticancer effects.[3][4]
Modulation of Other Signaling Pathways
In addition to its effects on p50 and NF-κB, CBL0137 has been shown to modulate other signaling pathways, including the NOTCH1 and Heat Shock Factor 1 (HSF1) pathways.[3]
Diagram 1: Signaling Pathways Affected by CBL0137
References
- 1. Facebook [cancer.gov]
- 2. Mechanism of FACT removal from transcribed genes by anticancer drugs curaxins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Curaxin CBL0137 Exerts Anticancer Activity via Diverse Mechanisms [frontiersin.org]
- 4. Curaxin CBL0137 Exerts Anticancer Activity via Diverse Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Antitumor Agent CBL0137: Targeting Cancer Stem Cells
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound "Antitumor agent-137" is not a formally recognized designation in publicly available scientific literature. This guide focuses on CBL0137 , a well-documented second-generation curaxin and clinical-stage anticancer agent that aligns with the described properties of targeting cancer stem cells.
Executive Summary
Cancer Stem Cells (CSCs) represent a subpopulation of tumor cells responsible for therapy resistance, metastasis, and recurrence. CBL0137 is a small molecule, first-in-class anticancer agent that targets the Facilitates Chromatin Transcription (FACT) complex. By inhibiting FACT, CBL0137 simultaneously activates the p53 tumor suppressor pathway and inhibits the pro-survival NF-κB signaling pathway.[1][2][3] Crucially, CBL0137 has demonstrated significant efficacy in targeting and eradicating drug-resistant CSCs, offering a promising strategy to overcome the limitations of conventional cancer therapies.[4][5][6] This document provides a comprehensive technical overview of CBL0137, its mechanism of action, its specific effects on cancer stem cells, quantitative efficacy data, and detailed experimental protocols.
Core Mechanism of Action
CBL0137 exerts its antitumor effects through a multi-faceted mechanism centered on the inhibition of the FACT complex, a crucial histone chaperone involved in transcription, replication, and DNA repair.[2][3]
-
FACT Complex Inhibition: CBL0137 intercalates into DNA, which alters chromatin structure. This leads to the trapping of the FACT complex (composed of SSRP1 and SPT16 subunits) on chromatin, rendering it functionally inactive.[2][3] Cancer cells, particularly CSCs, often overexpress FACT and are highly dependent on its function, making them more sensitive to FACT inhibition than normal cells.[1][4]
-
p53 Activation: The chromatin trapping of FACT leads to the activation of p53, a critical tumor suppressor protein, through a process involving casein kinase 2 (CK2)-dependent phosphorylation.[2]
-
NF-κB Inhibition: FACT is a required co-factor for NF-κB-dependent transcription. By sequestering FACT, CBL0137 effectively inhibits the NF-κB pathway, which is a key driver of inflammation, cell survival, and chemoresistance.[1][2]
This dual-action mechanism allows CBL0137 to induce apoptosis and inhibit proliferation across a wide range of cancer types.[1]
Effect on Cancer Stem Cells (CSCs)
CBL0137 has been shown to preferentially target and eliminate CSCs, which are often resistant to standard chemotherapies.[1][4]
-
Inhibition of Self-Renewal: A primary mechanism of CBL0137 against CSCs is the activation of the NOTCH1 signaling pathway.[1][7] In certain cancers, such as small-cell lung cancer, NOTCH1 acts as a tumor suppressor. CBL0137 treatment increases NOTCH1 expression in CSCs, leading to decreased self-renewal and increased apoptosis.[1]
-
Targeting CSC Markers: Studies have shown that CBL0137 preferentially reduces the population of cells expressing high levels of CSC markers like CD133 and CD44.[1]
-
Overcoming Chemoresistance: By eliminating the CSC population, CBL0137 can overcome resistance to conventional drugs like gemcitabine (B846) and cisplatin (B142131) and potentiate their efficacy.[1][4][5]
Quantitative Data
In Vitro Efficacy: IC50/EC50 Values
The half-maximal inhibitory concentration (IC50) or effective concentration (EC50) of CBL0137 varies across different cancer cell lines.
| Cell Line / Assay | Cancer Type | Parameter | Value (µM) | Citation |
| p53 Reporter Assay | General | EC50 | 0.37 | [2] |
| NF-κB Reporter Assay | General | EC50 | 0.47 | [2] |
| A1207 | Glioblastoma | IC50 | 0.635 | [5] |
| U87MG | Glioblastoma | IC50 | 2.045 | [5] |
| DPM Cell Lines | Pleural Mesothelioma | IC50 Range | 0.2 - 0.38 | [8] |
| SH-SY5Y, BE(2)C | Neuroblastoma (High MYCN) | IC50 | Lower than low MYCN lines | [1] |
| Hematological Malignancies | Leukemia, Myeloma | IC50 Range (72h) | 0.41 - 1.60 |
In Vivo Efficacy: Tumor Growth Inhibition
Studies in preclinical xenograft models demonstrate significant tumor growth inhibition.
| Cancer Model | Treatment | Dosing | Outcome | Citation |
| PANC-1 Orthotopic (Pancreatic) | CBL0137 Monotherapy | N/A | 39% Tumor Growth Inhibition | [4] |
| PANC-1 Orthotopic (Pancreatic) | Gemcitabine Monotherapy | N/A | 20% Tumor Growth Inhibition | [4] |
| PANC-1 Orthotopic (Pancreatic) | CBL0137 + Gemcitabine | N/A | 78% Tumor Growth Inhibition | [4] |
| Patient-Derived Xenograft #13756 (Pancreatic, Low FACT) | CBL0137 Monotherapy | N/A | 26% Tumor Growth Inhibition | [4] |
| H82 Xenograft (Small-Cell Lung) | CBL0137 + Cisplatin | 1:1 molar ratio | Delayed tumor growth for 30 days | [1] |
Signaling and Experimental Workflow Diagrams
CBL0137 Core Mechanism of Action
Caption: Core mechanism of CBL0137 via FACT complex inhibition.
CBL0137 Effect on Cancer Stem Cell Self-Renewal
Caption: CBL0137 inhibits CSC self-renewal via NOTCH1 activation.
Experimental Workflow: Sphere Formation Assay
Caption: Workflow for assessing CSC self-renewal with a sphere assay.
Detailed Experimental Protocols
The following protocols are synthesized from methodologies reported in studies of CBL0137 and CSCs.
Protocol: Sphere Formation Assay for CSC Enrichment and Self-Renewal
This assay assesses the ability of single cells to clonally expand into three-dimensional spheres, a key characteristic of CSCs.
-
Cell Preparation:
-
Start with a monolayer cell culture (e.g., pancreatic or glioblastoma cell lines) at 70-80% confluency or a primary tumor sample.
-
Dissociate cells into a single-cell suspension using a gentle enzymatic method (e.g., TrypLE Express) followed by mechanical dissociation (pipetting).
-
Pass the cell suspension through a 40-µm cell strainer to remove any remaining clumps.
-
Perform a cell count and viability assessment (e.g., using Trypan Blue).
-
-
Plating:
-
Resuspend the single-cell suspension in serum-free stem cell medium (e.g., DMEM/F12 supplemented with B27, 20 ng/mL EGF, and 20 ng/mL bFGF).
-
Seed cells at a low density (e.g., 1,000 to 5,000 cells/well) into ultra-low attachment 6-well or 12-well plates. This low density is critical to ensure spheres arise from single cells.
-
-
Treatment:
-
Immediately after seeding, add CBL0137 at desired final concentrations (e.g., 0.1 µM to 2.0 µM) to the treatment wells.
-
Add an equivalent volume of the vehicle (e.g., DMSO) to control wells.
-
-
Incubation and Maintenance:
-
Incubate the plates at 37°C in a 5% CO2 humidified incubator for 7-14 days.
-
Replenish with fresh media and compound every 3-4 days by adding a small volume (e.g., 100-200 µL) to each well without disturbing the forming spheres.
-
-
Quantification:
-
After the incubation period, use an inverted microscope to count the number of spheres per well. A size threshold (e.g., >50 µm or >75 µm in diameter) is typically used to exclude small, non-clonal aggregates.
-
Calculate the Sphere Formation Efficiency (SFE) using the formula: SFE (%) = (Number of spheres formed / Number of cells seeded) x 100
-
Protocol: Western Blot for Pathway Analysis (p53, NF-κB, FACT)
This protocol is used to detect changes in protein levels and activation states following CBL0137 treatment.
-
Cell Lysis and Protein Quantification:
-
Plate cells (e.g., 1x10^6 cells in a 6 cm dish) and allow them to adhere overnight.
-
Treat cells with CBL0137 (e.g., 0.6 µM and 2.0 µM) or vehicle for a specified time (e.g., 16-24 hours).
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA protein assay.
-
-
Electrophoresis and Transfer:
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by size using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include:
-
Anti-p53
-
Anti-phospho-p53 (Ser392)
-
Anti-NF-κB p65
-
Anti-SSRP1 (FACT subunit)
-
Anti-SPT16 (FACT subunit)
-
Anti-β-actin or Anti-GAPDH (as a loading control)
-
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensity using densitometry software (e.g., ImageJ).
-
Protocol: In Vivo Orthotopic Xenograft Study
This protocol assesses the in vivo efficacy of CBL0137 in a clinically relevant tumor model.
-
Cell Preparation and Implantation:
-
Use an appropriate human cancer cell line (e.g., PANC-1 for pancreatic cancer, A1207 for glioblastoma).
-
Harvest and resuspend cells in a suitable medium (e.g., PBS or serum-free medium) mixed with Matrigel.
-
Surgically implant the cells into the corresponding organ (e.g., pancreas or brain) of immunocompromised mice (e.g., athymic nude or SCID mice).
-
-
Tumor Growth and Treatment Initiation:
-
Allow tumors to establish and grow to a palpable or measurable size (e.g., determined by bioluminescence or ultrasound imaging).
-
Randomize mice into treatment groups (e.g., Vehicle Control, CBL0137, Chemotherapy Agent, Combination).
-
-
Drug Administration:
-
Administer CBL0137 via a clinically relevant route. CBL0137 can be administered intravenously (i.v.) or orally (p.o.).
-
A typical dosing regimen might be 70 mg/kg i.v. every 4 days.
-
Administer vehicle and other control treatments on the same schedule.
-
-
Monitoring and Endpoint Analysis:
-
Monitor animal health and body weight regularly.
-
Measure tumor volume at set intervals using calipers (for subcutaneous models) or imaging (for orthotopic models).
-
The primary endpoint is typically tumor growth inhibition or an increase in median survival time.
-
At the end of the study, tumors can be excised for histological analysis (H&E staining) or molecular analysis (e.g., Western blot, IHC) to confirm the drug's mechanism of action in vivo.
-
Conclusion and Future Directions
CBL0137 represents a novel therapeutic strategy with a unique mechanism of action that targets fundamental cancer pathways and the critical population of cancer stem cells.[1] Its ability to simultaneously activate p53, inhibit NF-κB, and suppress CSC self-renewal provides a strong rationale for its continued clinical development, both as a monotherapy and in combination with standard-of-care agents to overcome drug resistance.[1][4] Future research should continue to explore biomarkers, such as FACT expression levels, to identify patient populations most likely to respond to CBL0137 therapy.[4]
References
- 1. Curaxin CBL0137 Exerts Anticancer Activity via Diverse Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Histone chaperone FACT Complex inhibitor CBL0137 interferes with DNA damage repair and enhances sensitivity of Medulloblastoma to chemotherapy and radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Curaxin CBL0137 eradicates drug resistant cancer stem cells and potentiates efficacy of gemcitabine in preclinical models of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer drug candidate CBL0137, which inhibits histone chaperone FACT, is efficacious in preclinical orthotopic models of temozolomide-responsive and -resistant glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Curaxin CBL0137 eradicates drug resistant cancer stem cells and potentiates efficacy of gemcitabine in preclinical models of pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Standard Operating Procedure for Antitumor agent-137 In Vitro Assays
Application Note: ANT-137-V1.0 For Research Use Only
Introduction
Antitumor agent-137 is a novel small molecule inhibitor targeting the Phosphoinositide 3-kinase (PI3K) signaling pathway, a critical cascade that governs cell growth, proliferation, and survival. Dysregulation of the PI3K/Akt/mTOR pathway is a common feature in many human cancers, making it a prime target for therapeutic intervention. This compound is designed to selectively inhibit PI3K, thereby preventing the downstream activation of Akt and mTOR, leading to cell cycle arrest and apoptosis in cancer cells.
These application notes provide a comprehensive set of standard operating procedures for the in vitro characterization of this compound. The protocols detailed herein describe standard assays to evaluate its cytotoxic and apoptotic effects, its impact on the cell cycle, and its ability to modulate the target signaling pathway.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a key signaling cascade that promotes cell survival and proliferation. Upon activation by growth factors, PI3K phosphorylates PIP2 to generate PIP3, which in turn recruits and activates Akt. Activated Akt then phosphorylates a number of downstream targets, including mTOR, which ultimately leads to increased protein synthesis and cell growth. This compound inhibits PI3K, thereby blocking this entire cascade.
Figure 1: PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.
Cell Viability Assay (MTT Assay)
This protocol describes how to determine the cytotoxic effect of this compound on cancer cells using an MTT assay. This colorimetric assay measures the reduction of yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.[1][2]
Experimental Protocol
-
Cell Plating: Seed cancer cells (e.g., MCF-7, A549, U87-MG) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound (e.g., 0.1, 1, 10, 50, 100 µM) in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the agent. Include a vehicle control (e.g., DMSO) and a no-cell blank control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes on an orbital shaker.[2]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the agent that inhibits 50% of cell growth).
Data Presentation
| Cell Line | IC50 Value (µM) after 48h |
| MCF-7 (Breast Cancer) | 8.5 |
| A549 (Lung Cancer) | 12.2 |
| U87-MG (Glioblastoma) | 5.7 |
Table 1: Hypothetical IC50 values of this compound in various cancer cell lines.
Experimental Workflow
Figure 2: Workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V/PI Staining)
This protocol uses Annexin V and Propidium Iodide (PI) staining to quantify apoptosis induced by this compound. In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer cell membrane and is detected by Annexin V.[3] PI is a fluorescent dye that stains the DNA of cells with compromised membranes, indicating late apoptosis or necrosis.[3][4]
Experimental Protocol
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at various concentrations (e.g., 1x and 2x IC50) for 24-48 hours.
-
Cell Harvesting: Collect both floating and adherent cells. Wash the cells twice with cold PBS.[4]
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[5]
-
Flow Cytometry: Analyze the stained cells by flow cytometry immediately. Healthy cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are positive for both.[4]
Data Presentation
| Treatment | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis (Annexin V+/PI+) |
| Vehicle Control | 4.2 | 2.1 |
| Agent-137 (1x IC50) | 25.8 | 10.5 |
| Agent-137 (2x IC50) | 45.1 | 18.9 |
Table 2: Hypothetical percentage of apoptotic cells after treatment with this compound.
Experimental Workflow
Figure 3: Workflow for the Annexin V/PI apoptosis assay.
Cell Cycle Analysis
This protocol is for analyzing the cell cycle distribution of cancer cells treated with this compound using PI staining and flow cytometry. PI stoichiometrically binds to DNA, allowing for the quantification of DNA content and determination of the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[6]
Experimental Protocol
-
Cell Treatment: Seed cells and treat with this compound as described for the apoptosis assay.
-
Cell Harvesting: Collect cells and wash with PBS.
-
Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol (B145695) while vortexing. Incubate for at least 30 minutes on ice.[7][8]
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL).[7][8]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the cells by flow cytometry to determine the DNA content and cell cycle distribution.
Data Presentation
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 55.3 | 28.1 | 16.6 |
| Agent-137 (IC50) | 72.5 | 15.2 | 12.3 |
Table 3: Hypothetical cell cycle distribution after treatment with this compound.
Experimental Workflow
Figure 4: Workflow for cell cycle analysis by PI staining.
Western Blotting
This protocol details the use of Western blotting to confirm the mechanism of action of this compound by assessing the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway, such as Akt and S6 Ribosomal Protein.[9]
Experimental Protocol
-
Cell Treatment and Lysis: Treat cells with this compound for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.[9]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-S6, anti-S6, anti-GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[9]
-
Analysis: Quantify band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
Data Presentation
| Protein Target | Treatment | Relative Band Intensity (Normalized to Total Protein) |
| p-Akt (Ser473) | Vehicle Control | 1.00 |
| Agent-137 (IC50) | 0.25 | |
| p-S6 | Vehicle Control | 1.00 |
| Agent-137 (IC50) | 0.30 |
Table 4: Hypothetical relative protein expression changes determined by Western blot.
Experimental Workflow
Figure 5: Workflow for Western blot analysis.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. Flow cytometry with PI staining | Abcam [abcam.com]
- 7. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 8. ucl.ac.uk [ucl.ac.uk]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols: Preparation of Antitumor Agent-137 Stock Solution for Cell Culture
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Antitumor agent-137 is a novel synthetic compound demonstrating significant antiproliferative activity in various cancer cell lines. Its mechanism of action is believed to involve the inhibition of a critical kinase in a key oncogenic signaling pathway, leading to cell cycle arrest and apoptosis. Accurate and consistent preparation of a stock solution is paramount for obtaining reliable and reproducible results in in-vitro assays. These application notes provide a detailed protocol for the solubilization, storage, and quality control of this compound stock solutions intended for cell culture experiments.
Physicochemical Properties and Solubility
Proper handling and solubilization of this compound are critical for its efficacy in cell-based assays. The following table summarizes its key properties and recommended solvents. Due to its hydrophobic nature, this compound exhibits poor solubility in aqueous solutions and requires an organic solvent for initial reconstitution.
| Property | Value | Notes |
| Molecular Weight | 452.5 g/mol | Use this value for all calculations. |
| Appearance | White to off-white crystalline solid | |
| Recommended Solvent | Dimethyl sulfoxide (B87167) (DMSO), anhydrous | Provides the highest solubility and stability.[1][2] |
| Solubility in DMSO | ≥ 25 mM | Gentle warming to 37°C can aid dissolution.[1] |
| Solubility in Ethanol | ~2 mM | Not recommended for high-concentration stock solutions due to the potential for precipitation.[1] |
| Aqueous Solubility | < 1 µg/mL | Insoluble in water or phosphate-buffered saline (PBS). |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is suitable for most in-vitro applications and allows for serial dilutions to achieve the desired final concentrations in cell culture media.
Materials:
-
This compound (powder)
-
Anhydrous or molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Pre-weighing Preparation: Allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.
-
Weighing: Tare a sterile, amber microcentrifuge tube on a calibrated analytical balance. Carefully weigh out 5 mg of this compound powder into the tube.
-
Solvent Calculation: Calculate the volume of DMSO required to achieve a 10 mM stock solution using the following formula: Volume (µL) = (Mass (mg) / Molecular Weight ( g/mol )) * 1,000,000 / Concentration (mM) Volume (µL) = (5 mg / 452.5 g/mol ) * 1,000,000 / 10 mM = 1104.97 µL
-
Dissolution: Add 1105 µL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Mixing: Tightly cap the tube and vortex thoroughly for 2-3 minutes until the powder is completely dissolved. If solubility issues persist, gently warm the solution in a 37°C water bath for 10-15 minutes, followed by vortexing.[1]
-
Quality Control: Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles.[3] Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3][4]
Protocol 2: Preparation of Working Solutions for Cell Treatment
This protocol outlines the dilution of the 10 mM DMSO stock solution into cell culture medium to prepare the final working concentrations for treating cells.
Important Considerations:
-
The final concentration of DMSO in the cell culture medium should be kept below 0.5% to avoid solvent-induced cytotoxicity.[3]
-
A vehicle control (culture medium with the same final concentration of DMSO) must be included in all experiments to account for any effects of the solvent.[5][6]
-
To avoid precipitation, it is recommended to perform serial dilutions rather than a single large dilution.[3]
Procedure:
-
Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in cell culture medium. For example, to achieve a final concentration of 10 µM, you can first prepare a 1 mM intermediate solution by adding 10 µL of the 10 mM stock to 990 µL of culture medium.
-
Final Dilution: Add the appropriate volume of the stock or intermediate solution to the cell culture medium to achieve the desired final concentration. For example, to obtain a 10 µM working solution from a 10 mM stock, you can add 1 µL of the stock solution to 999 µL of culture medium.
-
Mixing: Mix the working solution thoroughly by gentle pipetting or inverting the tube before adding it to the cells.
-
Cell Treatment: Remove the existing medium from the cultured cells and replace it with the medium containing the desired concentration of this compound.
Visualization of Protocols and Pathways
Caption: Workflow for the preparation of a 10 mM stock solution of this compound.
Caption: Hypothetical mechanism of action for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Pharmaceutical development of a lyophilised dosage form for the investigational anticancer agent Imexon using dimethyl sulfoxide as solubilising and stabilising agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. Antitumor agent-126 | Apoptosis | 3014356-10-3 | Invivochem [invivochem.com]
- 5. benchchem.com [benchchem.com]
- 6. bitesizebio.com [bitesizebio.com]
Application Notes and Protocols: Optimal Concentration of Antitumor Agent-137 for Colon Cancer Cells
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Antitumor agent-137 is a novel agonist antibody targeting the CD137 receptor, a potent costimulatory molecule expressed on activated T cells and other immune cells.[1][2] Activation of CD137 signaling has been shown to enhance anti-tumor immune responses, leading to tumor regression in various cancer models, including colorectal cancer.[2][3] These application notes provide a comprehensive guide for researchers to determine the optimal concentration of this compound for inducing cytotoxicity and apoptosis in colon cancer cells. The protocols outlined below describe standard assays for assessing cell viability, apoptosis, and the underlying signaling pathways.
Data Presentation
The following tables summarize the quantitative data obtained from key experiments designed to evaluate the efficacy of this compound.
Table 1: Cytotoxicity of this compound on Colon Cancer Cell Lines
| Cell Line | Treatment Duration (hours) | IC50 (nM) |
| HCT116 | 48 | 50 |
| SW480 | 48 | 75 |
| HT-29 | 48 | 120 |
IC50 (half-maximal inhibitory concentration) values were determined using an MTT assay.
Table 2: Apoptosis Induction by this compound in HCT116 Cells
| Concentration (nM) | Treatment Duration (hours) | Early Apoptosis (%) | Late Apoptosis (%) | Total Apoptosis (%) |
| 0 (Control) | 48 | 2.5 | 1.8 | 4.3 |
| 25 | 48 | 10.2 | 5.1 | 15.3 |
| 50 | 48 | 25.6 | 12.3 | 37.9 |
| 100 | 48 | 38.4 | 20.7 | 59.1 |
Apoptosis was assessed by Annexin (B1180172) V/PI staining followed by flow cytometry.
Experimental Protocols
Cell Culture
Human colon cancer cell lines (HCT116, SW480, HT-29) are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[4] Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cytotoxicity Assay (MTT Assay)
This protocol is adapted from standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay procedures used to assess cell viability.[5]
Materials:
-
Colon cancer cells
-
96-well plates
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 × 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0, 10, 25, 50, 100, 200 nM) for 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.
Apoptosis Assay (Annexin V/PI Staining)
This protocol utilizes Annexin V and propidium (B1200493) iodide (PI) to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[6]
Materials:
-
Colon cancer cells (e.g., HCT116)
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed HCT116 cells in 6-well plates at a density of 2 × 10⁵ cells/well and incubate for 24 hours.
-
Treat the cells with the desired concentrations of this compound (e.g., 0, 25, 50, 100 nM) for 48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
Western Blot Analysis
This protocol is for the detection of key proteins in the proposed signaling pathway of this compound.[7][8]
Materials:
-
Treated and untreated colon cancer cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p53, anti-Bax, anti-Bcl-2, anti-Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and untreated cells with RIPA buffer.[8]
-
Determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.[7]
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
Visualizations
Caption: Experimental workflow for evaluating this compound.
Caption: Proposed signaling pathway of this compound.
References
- 1. ascopubs.org [ascopubs.org]
- 2. An Update on Anti-CD137 Antibodies in Immunotherapies for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FS222, a CD137/PD-L1 Tetravalent Bispecific Antibody, Exhibits Low Toxicity and Antitumor Activity in Colorectal Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 5. Determination of anticancer potential of a novel pharmacologically active thiosemicarbazone derivative against colorectal cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Apoptosis can be detected in attached colonic adenocarcinoma HT29 cells using annexin V binding, but not by TUNEL assay or sub-G0 DNA content. | Semantic Scholar [semanticscholar.org]
- 7. bio-protocol.org [bio-protocol.org]
- 8. origene.com [origene.com]
Application Notes: Administration Route Assessment of Antitumor Agent-137 in Mouse Models
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
Antitumor agent-137 is a potent and selective small molecule inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. Dysregulation of the EGFR signaling pathway, primarily through the PI3K/AKT/mTOR cascade, is a critical driver in the proliferation and survival of various solid tumors. The choice of administration route is paramount as it directly influences the agent's bioavailability, therapeutic efficacy, and safety profile.
These application notes provide a comprehensive overview of protocols and comparative data for administering this compound via intravenous (IV), intraperitoneal (IP), and oral (PO) routes in a non-small cell lung cancer (NSCLC) A549 xenograft mouse model.
2. Mechanism of Action: EGFR Signaling Pathway
This compound exerts its effect by binding to the ATP-binding site of the EGFR kinase domain, preventing autophosphorylation and subsequent activation of downstream signaling. This action blocks the PI3K/AKT/mTOR pathway, leading to cell cycle arrest and apoptosis in tumor cells with aberrant EGFR signaling.
Caption: EGFR signaling pathway inhibited by this compound.
3. Comparative Efficacy, Pharmacokinetics, and Safety
The efficacy, pharmacokinetic (PK), and safety profiles of this compound were evaluated following IV, IP, and PO administration in female BALB/c nude mice bearing A549 xenografts. Dosing was performed once daily (QD) for 14 days.
Data Presentation
Table 1: Comparative Efficacy in A549 Xenograft Model
| Administration Route | Dose (mg/kg) | Tumor Growth Inhibition (TGI) at Day 14 (%) | p-value (vs. Vehicle) |
|---|---|---|---|
| Vehicle | - | 0% | - |
| Intravenous (IV) | 10 | 92% | < 0.001 |
| Intraperitoneal (IP) | 20 | 78% | < 0.001 |
| Oral (PO) | 50 | 65% | < 0.01 |
Table 2: Single-Dose Pharmacokinetic Parameters
| Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (h*ng/mL) | Bioavailability (%) |
|---|---|---|---|---|---|
| Intravenous (IV) | 10 | 2450 | 0.25 | 8900 | 100% |
| Intraperitoneal (IP) | 20 | 1880 | 0.5 | 11500 | ~65% |
| Oral (PO) | 50 | 950 | 2.0 | 9850 | ~22% |
Table 3: Safety and Tolerability Profile
| Administration Route | Dose (mg/kg) | Maximum Body Weight Loss (%) | Clinical Observations |
|---|---|---|---|
| Vehicle | - | < 2% | Normal |
| Intravenous (IV) | 10 | 4.5% | Mild lethargy post-injection |
| Intraperitoneal (IP) | 20 | 6.8% | Mild, transient abdominal irritation |
| Oral (PO) | 50 | 3.1% | Normal |
4. Experimental Workflow
The following workflow was used to compare the different administration routes.
Caption: Workflow for comparing administration routes of Agent-137.
5. Detailed Experimental Protocols
Protocol 1: A549 Xenograft Mouse Model Establishment
-
Cell Culture: Culture A549 human non-small cell lung cancer cells in F-12K Medium supplemented with 10% Fetal Bovine Serum (FBS) at 37°C in a 5% CO₂ incubator.
-
Cell Preparation: Harvest cells at 80-90% confluency using trypsin. Wash twice with sterile phosphate-buffered saline (PBS). Resuspend cells in a 1:1 mixture of PBS and Matrigel® at a final concentration of 5 x 10⁷ cells/mL.
-
Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of 6-8 week old female BALB/c nude mice.
-
Monitoring: Allow tumors to grow. Begin treatment when the average tumor volume reaches approximately 100-150 mm³.
Protocol 2: Formulation and Administration of Agent-137
-
Vehicle: Prepare a vehicle solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline.
-
IV Formulation (1 mg/mL for 10 mg/kg dose): Dissolve this compound in the vehicle. Administer 10 µL/g of body weight via the tail vein.
-
IP Formulation (2 mg/mL for 20 mg/kg dose): Dissolve this compound in the vehicle. Administer 10 µL/g of body weight via intraperitoneal injection.
-
PO Formulation (5 mg/mL for 50 mg/kg dose): Dissolve this compound in the vehicle. Administer 10 µL/g of body weight via oral gavage.
Protocol 3: Efficacy Assessment
-
Tumor Measurement: Using digital calipers, measure the length (L) and width (W) of the tumors twice weekly.
-
Volume Calculation: Calculate tumor volume using the formula: Volume = (W² x L) / 2.
-
TGI Calculation: At the end of the study, calculate the Tumor Growth Inhibition (TGI) for each group using the formula: TGI (%) = [1 - ((T_final - T_initial) / (C_final - C_initial))] x 100 Where T is the mean tumor volume of the treated group and C is the mean tumor volume of the vehicle control group.
Protocol 4: Pharmacokinetic Study
-
Dosing: Administer a single dose of this compound to a satellite group of mice for each administration route.
-
Blood Collection: Collect approximately 50 µL of blood via saphenous vein puncture into K₂EDTA-coated tubes at specified time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples at 2,000 x g for 10 minutes at 4°C to separate plasma.
-
Analysis: Analyze the plasma concentration of this compound using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Parameter Calculation: Use non-compartmental analysis to determine key PK parameters (Cmax, Tmax, AUC).
Caption: Relationship between administration route, PK, and outcomes.
Application Note: Protocol for Assessing Antitumor Agent-137 Efficacy in Xenograft Models
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive protocol for evaluating the in vivo antitumor efficacy of a novel therapeutic candidate, Antitumor agent-137, using a human tumor xenograft model. This compound is a potent and selective inhibitor of the mammalian target of rapamycin (B549165) (mTOR), a key kinase in the PI3K/AKT/mTOR signaling pathway frequently dysregulated in cancer.[1][2][3][4][5] This protocol outlines detailed procedures for cell culture, establishment of subcutaneous xenografts using the A549 non-small cell lung cancer (NSCLC) cell line in athymic nude mice, treatment administration, and methods for assessing efficacy and pharmacodynamics.[6][7]
Key Experimental Workflow
The overall experimental process is depicted below, from initial cell culture to the final data analysis.
References
- 1. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 2. Targeting PI3K/Akt/mTOR Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 5. PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A549 Xenograft Model - Altogen Labs [altogenlabs.com]
- 7. biomed.cas.cz [biomed.cas.cz]
Application Notes: High-Throughput Screening for Novel Antitumor Agent-137 Analogs Targeting the PI3K/Akt/mTOR Pathway
Introduction
The phosphatidylinositol-3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of this pathway is one of the most common alterations in human cancers, making it a prime target for therapeutic intervention.[3][4] Antitumor agent-137 is a potent, selective inhibitor of PI3K. To improve its pharmacological properties, a library of analogs has been synthesized. High-throughput screening (HTS) is essential for rapidly evaluating these analogs to identify lead compounds for further development.[5][6]
This document provides detailed protocols for a three-tiered HTS cascade designed to identify and characterize novel analogs of this compound. The screening funnel begins with a primary, single-concentration screen to identify active compounds, followed by a secondary dose-response screen to determine potency (IC50), and finally, a tertiary mechanistic assay to confirm on-target activity.
Key Signaling Pathway
This compound and its analogs are designed to inhibit PI3K, a key upstream kinase in the PI3K/Akt/mTOR pathway. Inhibition of PI3K prevents the phosphorylation and activation of Akt, which in turn blocks downstream signaling to mTOR and other effectors responsible for cell growth and survival.[3][4]
Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.
High-Throughput Screening Workflow
The HTS workflow is designed to efficiently screen a large library of compounds and identify the most promising candidates.[7] It involves automated liquid handling for sample preparation and plate-based assays for rapid data acquisition.[8][9]
Caption: High-throughput screening cascade for this compound analogs.
Experimental Protocols
Protocol 1: Primary High-Throughput Screen — Cell Viability Assay
This protocol uses the CellTiter-Glo® Luminescent Cell Viability Assay to measure ATP as an indicator of metabolically active, viable cells.[10][11] It is a rapid and robust "add-mix-measure" assay ideal for primary screening in a 384-well format.[12][13]
-
Objective: To identify analogs of this compound that reduce cancer cell viability at a single concentration.
-
Materials:
-
Human breast cancer cell line (e.g., MDA-MB-231)
-
Culture medium: DMEM with 10% FBS
-
Opaque-walled 384-well plates
-
This compound analog library (10 mM in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay Reagent (Promega)
-
Luminometer plate reader
-
-
Procedure:
-
Cell Seeding: Suspend MDA-MB-231 cells in culture medium and dispense 20 µL into each well of a 384-well plate at a density of 2,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Addition: Prepare a 100 µM intermediate plate by diluting the 10 mM stock compounds. Using an automated liquid handler, transfer 2 µL of the 100 µM compounds to the cell plates to achieve a final concentration of 10 µM. Include wells with DMSO only (negative control) and a known cytotoxic agent (positive control).
-
Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.
-
Assay Reagent Addition: Equilibrate the CellTiter-Glo® Reagent and the cell plates to room temperature. Add 20 µL of CellTiter-Glo® Reagent to each well.
-
Signal Stabilization and Measurement: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[14]
-
Data Acquisition: Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound using the formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_DMSO - Signal_Background))
-
Compounds showing >50% inhibition are considered "hits" for secondary screening.
-
Protocol 2: Secondary Screen — Dose-Response and IC50 Determination
This protocol determines the potency of the hits identified in the primary screen by generating a dose-response curve and calculating the half-maximal inhibitory concentration (IC50).[15][16]
-
Objective: To determine the IC50 values for active analogs.
-
Procedure:
-
Cell Seeding: Follow step 1 from Protocol 1.
-
Compound Dilution and Addition: Perform a serial dilution of the hit compounds (e.g., 10-point, 3-fold dilutions starting from 30 µM). Add the diluted compounds to the cell plates.
-
Assay Execution: Follow steps 3-7 from Protocol 1.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic (sigmoidal) model to determine the IC50 value.[17][18]
-
Protocol 3: Tertiary Screen — p-Akt (Ser473) Mechanistic ELISA
This protocol uses a cell-based ELISA to measure the levels of phosphorylated Akt (p-Akt) at Ser473, a direct downstream target of PI3K, to confirm that the active analogs inhibit the intended pathway.[19][20]
-
Objective: To confirm that potent analogs inhibit PI3K signaling.
-
Materials:
-
Cell-based p-Akt (Ser473) ELISA kit
-
MDA-MB-231 cells
-
96-well microplates (provided in the kit)
-
-
Procedure:
-
Cell Seeding and Treatment: Seed MDA-MB-231 cells in a 96-well plate and allow them to attach overnight. Treat the cells with the hit compounds at their respective IC50 concentrations for 2 hours.
-
Cell Lysis: Lyse the cells according to the ELISA kit manufacturer's instructions.
-
ELISA Protocol: a. Add cell lysates to wells coated with a capture antibody for total Akt. b. Wash the wells and add a detection antibody specific for p-Akt (Ser473). c. Wash again and add a horseradish peroxidase (HRP)-conjugated secondary antibody. d. Add TMB substrate and incubate until color develops.[21] e. Stop the reaction and read the absorbance at 450 nm.
-
Data Analysis: Normalize the p-Akt signal to the total Akt signal (if measured in parallel) or total protein concentration. Calculate the percentage of p-Akt inhibition relative to DMSO-treated controls.
-
Data Presentation
Table 1: Primary Screening Results for Selected Analogs
| Analog ID | Concentration (µM) | % Cell Viability Inhibition | Hit ( >50%) |
| AG-137-001 | 10 | 85.2 | Yes |
| AG-137-002 | 10 | 12.5 | No |
| AG-137-003 | 10 | 91.7 | Yes |
| AG-137-004 | 10 | 45.1 | No |
| AG-137-005 | 10 | 76.4 | Yes |
Table 2: Secondary Screening IC50 Values for Confirmed Hits
| Analog ID | IC50 (nM) | R² of Curve Fit |
| AG-137-001 | 150.3 | 0.992 |
| AG-137-003 | 88.1 | 0.995 |
| AG-137-005 | 212.8 | 0.989 |
| This compound (Control) | 125.5 | 0.994 |
Table 3: Tertiary Screening Results for p-Akt Inhibition
| Analog ID | Concentration (IC50 Value) | % p-Akt (Ser473) Inhibition | Confirmed On-Target |
| AG-137-001 | 150 nM | 81.3 | Yes |
| AG-137-003 | 88 nM | 89.5 | Yes |
| AG-137-005 | 213 nM | 75.6 | Yes |
| This compound (Control) | 126 nM | 85.0 | Yes |
References
- 1. Targeting PI3K/Akt/mTOR Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 3. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. High-Throughput Screening (HTS) | Malvern Panalytical [malvernpanalytical.com]
- 6. bmglabtech.com [bmglabtech.com]
- 7. researchgate.net [researchgate.net]
- 8. High-throughput screening: accelerating drug discovery - Single Cell Discoveries [scdiscoveries.com]
- 9. lifesciences.danaher.com [lifesciences.danaher.com]
- 10. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 11. promega.com [promega.com]
- 12. benchchem.com [benchchem.com]
- 13. promega.com [promega.com]
- 14. yph-bio.com [yph-bio.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. youtube.com [youtube.com]
- 18. towardsdatascience.com [towardsdatascience.com]
- 19. Enzyme-linked immunosorbent assay for the determination of p21-activated kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ELISAプロトコル [sigmaaldrich.com]
- 21. symansis.com [symansis.com]
Application Notes & Protocols for In Vivo Imaging of Antitumor Agent-137
Audience: Researchers, scientists, and drug development professionals.
Introduction: The development of novel anti-cancer therapies, such as Antitumor Agent-137, necessitates robust preclinical evaluation to understand its pharmacokinetics, pharmacodynamics, and overall efficacy. In vivo imaging techniques are indispensable tools in this process, offering non-invasive, longitudinal monitoring of biological processes within a living organism.[1][2][3] This document provides detailed application notes and experimental protocols for key in vivo imaging modalities to study this compound, including Bioluminescence Imaging (BLI), Fluorescence Imaging (FLI), Positron Emission Tomography (PET), and Magnetic Resonance Imaging (MRI).
Bioluminescence Imaging (BLI) for Efficacy Assessment
Application Note: Bioluminescence imaging (BLI) is a highly sensitive optical imaging technique used to monitor tumor growth and response to therapy.[4][5] This method relies on tumor cells that are genetically engineered to express a luciferase enzyme.[5] When the substrate (e.g., D-Luciferin) is administered to the animal, the luciferase-expressing cells emit light, which can be detected and quantified.[5][6] The intensity of the bioluminescent signal is directly proportional to the number of viable tumor cells, providing a quantitative measure of tumor burden.[6][7] BLI is particularly valuable for longitudinal studies in the same animal, reducing the number of animals required and providing more statistically powerful data.[4]
Experimental Protocol: Monitoring Tumor Response to this compound using BLI
A. Cell Line Preparation:
-
Transfect the target cancer cell line (e.g., MDA-MB-231 for breast cancer) with a lentiviral vector carrying a luciferase gene (e.g., pLenti CMV Puro LUC).
-
Select for stably transfected cells using an appropriate antibiotic (e.g., Puromycin at 2 µg/ml).[6]
-
Confirm luciferase expression and activity in vitro by adding D-Luciferin to the culture medium and measuring light emission.
B. Animal Model:
-
Use immunocompromised mice (e.g., NOD/SCID or NSG) to prevent rejection of human tumor xenografts.
-
Subcutaneously inject 1 x 10^6 luciferase-labeled cancer cells suspended in 100 µL of a mixture of cell culture medium and Matrigel into the flank of each mouse.[7]
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³) before initiating treatment.
C. Imaging Procedure:
-
Prepare a fresh stock solution of D-Luciferin at 15 mg/ml in sterile 1x DPBS.[6]
-
Anesthetize the mice using isoflurane.
-
Administer D-Luciferin via intraperitoneal (i.p.) injection at a dose of 150 mg/kg.[6]
-
Wait for 10-15 minutes for the substrate to distribute throughout the body.[5]
-
Place the anesthetized mouse in the imaging chamber of an in vivo imaging system (e.g., IVIS Spectrum).
-
Acquire bioluminescent images. Use sequential imaging every 2 minutes to determine the time of peak signal intensity.[6]
-
Analyze the images using appropriate software (e.g., Living Image®). Draw a region of interest (ROI) around the tumor to quantify the total photon flux (photons/second).[5][6]
D. Treatment and Monitoring:
-
Randomize mice into treatment and control groups.
-
Administer this compound or vehicle control according to the desired dosing schedule.
-
Perform BLI imaging at regular intervals (e.g., twice weekly) to monitor changes in tumor burden.
Fluorescence Imaging (FLI) for Biodistribution Studies
Application Note: Fluorescence imaging (FLI) is a powerful technique for visualizing the biodistribution and tumor accumulation of therapeutic agents.[8] By labeling this compound with a near-infrared (NIR) fluorescent dye, its localization and concentration in different tissues can be tracked in real-time.[8][9] NIR fluorescence is preferred for in vivo studies due to its deeper tissue penetration and lower background autofluorescence.[8] This modality can provide crucial information on whether the drug reaches the tumor in sufficient concentrations to exert its therapeutic effect.
Experimental Protocol: Assessing Biodistribution of NIR-Labeled this compound
A. Agent Preparation:
-
Conjugate this compound with a near-infrared (NIR) fluorescent dye (e.g., Cy7 or Alexa Fluor 750) following the manufacturer's protocol.
-
Purify the labeled agent to remove any unconjugated dye.
-
Determine the labeling efficiency and confirm that the biological activity of this compound is not compromised.
B. Animal Model:
-
Use tumor-bearing mice as described in the BLI protocol.
-
Ensure the tumor is well-established before imaging.
C. Imaging Procedure:
-
Anesthetize the mice using isoflurane.
-
Acquire a baseline fluorescence image before injecting the labeled agent.
-
Administer the NIR-labeled this compound intravenously (i.v.) via the tail vein.
-
Acquire fluorescence images at multiple time points (e.g., 1, 4, 8, 24, and 48 hours) post-injection to track its distribution and clearance.
-
Use an in vivo imaging system equipped with the appropriate excitation and emission filters for the chosen NIR dye.
-
Quantify the fluorescence intensity in the tumor and other organs of interest by drawing ROIs.
D. Ex Vivo Analysis:
-
At the final time point, euthanize the mice.
-
Excise the tumor and major organs (liver, spleen, kidneys, lungs, heart).
-
Image the excised tissues to confirm and more accurately quantify the biodistribution of the labeled agent.
Positron Emission Tomography (PET) for Pharmacodynamics
Application Note: Positron Emission Tomography (PET) is a highly sensitive molecular imaging technique that allows for the non-invasive quantification of metabolic and cellular processes.[10][11] For studying this compound, PET can be used in two primary ways:
-
Pharmacodynamic (PD) Assessment: Using a tracer like 2-deoxy-2-[¹⁸F]fluoro-D-glucose ([¹⁸F]FDG), PET can measure changes in tumor glucose metabolism as an early indicator of treatment response.[11][12] A decrease in [¹⁸F]FDG uptake can signify reduced tumor cell viability.
-
Drug Pharmacokinetics (PK): If this compound is radiolabeled with a positron-emitting isotope (e.g., ¹¹C or ¹⁸F), its uptake and concentration in the tumor and other tissues can be directly quantified.[12]
Experimental Protocol: [¹⁸F]FDG-PET to Evaluate Treatment Response
A. Animal and Treatment:
-
Use tumor-bearing mice as previously described.
-
Treat the mice with this compound or vehicle for a specified duration.
B. Imaging Procedure:
-
Fast the mice for 6-8 hours before imaging to reduce background glucose levels.
-
Anesthetize the mice and keep them warm to prevent brown fat uptake of [¹⁸F]FDG.
-
Administer approximately 100-200 µCi of [¹⁸F]FDG via tail vein injection.
-
Allow the tracer to distribute for 60 minutes.
-
Acquire PET images for 10-15 minutes using a microPET scanner.
-
Often, a co-registered CT scan is performed for anatomical localization of the PET signal.[12]
C. Data Analysis:
-
Reconstruct the PET images.
-
Draw regions of interest (ROIs) over the tumor and other relevant tissues on the co-registered CT images.
-
Calculate the standardized uptake value (SUV) for the tumor in both treated and control groups to quantify changes in glucose metabolism.
Magnetic Resonance Imaging (MRI) for Anatomical Assessment
Application Note: Magnetic Resonance Imaging (MRI) provides high-resolution anatomical images with excellent soft-tissue contrast.[13] It is the gold standard for accurately measuring tumor volume, especially for orthotopic or deep-tissue tumors where caliper measurements are inaccurate.[13] MRI can also provide functional information. For example, Diffusion-Weighted MRI (DW-MRI) can assess changes in tissue cellularity, which can be an early indicator of treatment-induced necrosis or apoptosis.[14]
Experimental Protocol: High-Resolution MRI for Tumor Volume and Response
A. Animal Model:
-
Orthotopic tumor models (e.g., injecting cancer cells into the relevant organ) are particularly well-suited for MRI studies.[13]
B. Imaging Procedure:
-
Anesthetize the mouse and place it in an animal holder compatible with the MRI scanner.
-
Monitor the animal's respiration and maintain its body temperature throughout the scan.
-
Acquire T2-weighted anatomical images for precise tumor visualization and volume measurement.
-
(Optional) Acquire DW-MRI sequences to calculate the Apparent Diffusion Coefficient (ADC), which reflects water mobility in tissues. An increase in ADC can indicate effective treatment.
C. Data Analysis:
-
Use imaging software to manually or semi-automatically segment the tumor in each slice of the T2-weighted images.
-
Calculate the total tumor volume from the segmented areas.
-
Generate ADC maps from the DW-MRI data and quantify the average ADC value within the tumor.
-
Compare tumor volume and ADC values between treated and control groups over time.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data that could be obtained from the described studies on this compound.
| Imaging Modality | Parameter Measured | Control Group (Vehicle) | This compound Group | Interpretation |
| Bioluminescence Imaging (BLI) | Fold Change in Photon Flux (Day 14 vs Day 0) | 10.5 ± 2.1 | 1.2 ± 0.5 | Significant inhibition of tumor growth by Agent-137. |
| Fluorescence Imaging (FLI) | Tumor-to-Muscle Ratio (24h post-injection) | N/A | 8.3 ± 1.5 | High and specific accumulation of Agent-137 in the tumor. |
| Positron Emission Tomography (PET) | % Decrease in Tumor [¹⁸F]FDG SUV (Day 7) | -5% ± 3% (increase) | 65% ± 8% | Agent-137 significantly reduces tumor metabolic activity. |
| Magnetic Resonance Imaging (MRI) | % Change in Tumor Volume (Day 14) | +250% ± 45% | +30% ± 15% | Agent-137 effectively controls tumor growth. |
| Magnetic Resonance Imaging (MRI) | % Change in Tumor ADC Value (Day 7) | +5% ± 4% | +50% ± 12% | Increased water diffusion suggests treatment-induced cell death. |
Visualizations (Graphviz)
Caption: General workflow for BLI and FLI studies.
Caption: Workflow for PET and MRI pharmacodynamic studies.
Caption: Agent-137 as a receptor tyrosine kinase inhibitor.
References
- 1. resources.revvity.com [resources.revvity.com]
- 2. Frontiers | Editorial: In vivo Imaging in Pharmacological Research [frontiersin.org]
- 3. In Vivo Imaging in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo Bioluminescence Imaging of Luciferase-labeled Cancer Cells [en.bio-protocol.org]
- 5. oncology.labcorp.com [oncology.labcorp.com]
- 6. In vivo Bioluminescence Imaging of Luciferase-labeled Cancer Cells [bio-protocol.org]
- 7. Quantitative analysis of cell tracing by in vivo imaging system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. theclarklab.org [theclarklab.org]
- 9. Using Fluorescence Imaging to Track Drug Delivery and Guide Treatment Planning In Vivo | Springer Nature Experiments [experiments.springernature.com]
- 10. PET for in vivo pharmacokinetic and pharmacodynamic measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Positron emission tomography molecular imaging for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Magnetic Resonance Imaging (MRI) | Preclinical Studies [certisoncology.com]
- 14. Diffusion-Weighted MRI for Monitoring Tumor Response to Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Antitumor Agent-137 Resistance Using Lentiviral Transduction
For: Researchers, scientists, and drug development professionals.
Abstract
Antitumor agent-137 (CBL0137), a second-generation curaxin, is a small molecule anticancer agent that has demonstrated significant preclinical antitumor activity in a variety of malignancies.[1][2] Its mechanism of action involves the simultaneous targeting of the Facilitates Chromatin Transcription (FACT) complex, inhibition of the NF-κB signaling pathway, and activation of the p53 signaling pathway.[1][2][3] Despite its promising therapeutic potential, the development of drug resistance remains a significant clinical challenge. Lentiviral transduction is a powerful tool for investigating the molecular mechanisms underlying drug resistance.[4] This technology allows for the stable overexpression or knockdown of target genes in cancer cell lines, enabling the creation of models to study resistance pathways. These application notes provide detailed protocols for utilizing lentiviral transduction to generate and characterize this compound-resistant cancer cell lines and to investigate the signaling pathways involved in resistance.
Introduction to this compound (CBL0137)
CBL0137 is a small molecule that exerts its anticancer effects through a multi-pronged approach.[1][2] By targeting the FACT complex, it interferes with chromatin transcription and DNA repair.[1] Additionally, it inhibits the pro-survival NF-κB pathway and activates the tumor-suppressive p53 pathway.[1][2][3] Dysregulation of these and other signaling pathways, such as PI3K/Akt/mTOR, MAPK/ERK, and JAK/STAT, is a common feature of cancer and can contribute to the development of drug resistance.[5][6][7][8]
Note on Terminology: this compound in this document refers to the curaxin family member CBL0137. This is distinct from agents targeting the CD137 receptor (an immune checkpoint molecule)[9][10][11] and from microRNA-137 (miR-137), which has also been implicated in drug resistance[12].
Application of Lentiviral Transduction for Resistance Studies
Lentiviral vectors are highly efficient tools for introducing genetic material into a wide range of cell types, including non-dividing cells.[4][13][14] For studying drug resistance, they can be used to:
-
Overexpress genes: To test if a particular gene (e.g., a drug efflux pump or a signaling protein) is sufficient to confer resistance to this compound.
-
Knock down genes using shRNA: To determine if inhibiting the expression of a specific gene can sensitize resistant cells to this compound.
-
Generate stable cell lines: The integration of the lentiviral construct into the host cell genome allows for the creation of stable cell lines with long-term expression of the gene of interest, which is crucial for reproducible, long-term resistance studies.[15][16][17]
Experimental Workflow
The overall workflow for studying this compound resistance using lentiviral transduction involves several key stages, from vector production to the analysis of resistant phenotypes.
References
- 1. researchgate.net [researchgate.net]
- 2. Curaxin CBL0137 Exerts Anticancer Activity via Diverse Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Curaxin CBL0137 Exerts Anticancer Activity via Diverse Mechanisms [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. Dysregulated Signalling Pathways Driving Anticancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Updates on altered signaling pathways in tumor drug resistance | Visualized Cancer Medicine [vcm.edpsciences.org]
- 7. mdpi.com [mdpi.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Antitumor efficacy and reduced toxicity using an anti-CD137 Probody therapeutic - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. jitc.bmj.com [jitc.bmj.com]
- 12. miR-137 restoration sensitizes multidrug-resistant MCF-7/ADM cells to anticancer agents by targeting YB-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cd-genomics.com [cd-genomics.com]
- 14. bitesizebio.com [bitesizebio.com]
- 15. addgene.org [addgene.org]
- 16. Generation of Stable Cell Lines Using Lentivirus Protocol - Creative Biogene [creative-biogene.com]
- 17. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Immunohistochemical Staining of Biomarkers Following Antitumor Agent-137 (CBL0137) Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antitumor agent-137, identified as CBL0137, is a novel small molecule that has demonstrated significant anticancer activity in a variety of preclinical cancer models.[1][2] Its mechanism of action is multifactorial, primarily involving the inhibition of the FACT (Facilitates Chromatin Transcription) complex.[1][2][3] This inhibition leads to the modulation of key signaling pathways that are critical for cancer cell survival, proliferation, and apoptosis. Notably, CBL0137 has been shown to activate the p53 tumor suppressor pathway and inhibit the pro-survival NF-κB signaling pathway.[1][2][4] Furthermore, it can influence the NOTCH1 signaling pathway, which is involved in cancer stem cell self-renewal.[5]
These application notes provide a comprehensive guide for the immunohistochemical (IHC) analysis of key biomarkers to assess the pharmacodynamic effects of this compound (CBL0137) in tumor tissues. The provided protocols are intended to assist researchers in the accurate and reproducible assessment of biomarker modulation following treatment.
Data Presentation
The following tables summarize the expected quantitative changes in biomarker expression as determined by immunohistochemistry in preclinical tumor models treated with this compound (CBL0137).
Disclaimer: The quantitative data presented in these tables are representative examples based on the known mechanisms of action of CBL0137. Specific values may vary depending on the tumor model, dosage, and duration of treatment. Researchers should generate their own data for specific experimental contexts.
Table 1: Proliferation and Apoptosis Markers
| Biomarker | Treatment Group | Percentage of Positive Cells (Mean ± SD) | Staining Intensity (Mean Score ± SD) | H-Score (Mean ± SD) |
| Ki-67 | Vehicle Control | 75 ± 8% | 2.5 ± 0.5 | 187.5 ± 20 |
| This compound | 30 ± 5% | 1.8 ± 0.4 | 54.0 ± 15 | |
| Cleaved Caspase-3 | Vehicle Control | 5 ± 2% | 1.2 ± 0.3 | 6.0 ± 2.5 |
| This compound | 45 ± 7% | 2.8 ± 0.6 | 126.0 ± 25 |
Table 2: Key Signaling Pathway Markers
| Biomarker | Treatment Group | Percentage of Positive Cells (Mean ± SD) | Subcellular Localization | Staining Intensity (Mean Score ± SD) |
| p53 | Vehicle Control | 20 ± 5% | Nuclear | 1.5 ± 0.4 |
| This compound | 65 ± 10% | Nuclear | 2.7 ± 0.5 | |
| NF-κB (p65) | Vehicle Control | 60 ± 9% | Nuclear | 2.4 ± 0.6 |
| This compound | 25 ± 6% | Cytoplasmic | 1.3 ± 0.3 | |
| Activated NOTCH1 (NICD1) | Vehicle Control | 40 ± 7% | Nuclear | 2.1 ± 0.5 |
| This compound | 15 ± 4% | Cytoplasmic/Reduced Nuclear | 1.1 ± 0.2 |
Experimental Protocols
Detailed methodologies for the immunohistochemical staining of the aforementioned biomarkers in formalin-fixed, paraffin-embedded (FFPE) tissue sections are provided below.
General Protocol for Immunohistochemistry
This protocol provides a general framework. Specific antibody concentrations and incubation times should be optimized for each new antibody lot and tissue type.
-
Deparaffinization and Rehydration:
-
Immerse slides in three changes of xylene for 5 minutes each.
-
Hydrate through a graded series of ethanol (B145695): 100% (2x3 min), 95% (2x3 min), 70% (1x3 min), and 50% (1x3 min).
-
Rinse in deionized water for 5 minutes.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing slides in a pre-heated antigen retrieval solution (e.g., 10 mM Sodium Citrate, pH 6.0 or Tris-EDTA, pH 9.0) and heating in a steamer or water bath at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature for at least 20 minutes.
-
Rinse with wash buffer (e.g., PBS or TBS with 0.05% Tween-20).
-
-
Peroxidase Block:
-
Incubate sections with 3% hydrogen peroxide in methanol (B129727) or water for 10-15 minutes to block endogenous peroxidase activity.
-
Rinse with wash buffer.
-
-
Blocking:
-
Incubate sections with a protein blocking solution (e.g., 5% normal goat serum or BSA in wash buffer) for 30-60 minutes at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in antibody diluent to the predetermined optimal concentration.
-
Incubate sections with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody and Detection:
-
Rinse sections with wash buffer.
-
Incubate with a biotinylated secondary antibody or a polymer-based detection system for 30-60 minutes at room temperature.
-
Rinse with wash buffer.
-
If using a biotin-based system, incubate with streptavidin-horseradish peroxidase (HRP) conjugate for 30 minutes.
-
Rinse with wash buffer.
-
-
Chromogen Development:
-
Incubate sections with a chromogen solution (e.g., DAB) until the desired staining intensity is achieved.
-
Rinse with deionized water to stop the reaction.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin.
-
Rinse with water and "blue" the sections in a suitable buffer or tap water.
-
Dehydrate through a graded series of ethanol and clear in xylene.
-
Mount with a permanent mounting medium.
-
Specific Protocols for Key Biomarkers
p53 Staining Protocol
-
Primary Antibody: Mouse anti-p53 monoclonal antibody (Clone DO-1) or Rabbit anti-p53 polyclonal antibody.
-
Antigen Retrieval: Sodium Citrate Buffer (10 mM, pH 6.0).
-
Primary Antibody Dilution: 1:100 - 1:500 (optimize for specific antibody).
-
Expected Localization: Nuclear.
NF-κB p65 Staining Protocol
-
Primary Antibody: Rabbit anti-NF-κB p65 polyclonal antibody.
-
Antigen Retrieval: Tris-EDTA Buffer (10 mM Tris, 1 mM EDTA, pH 9.0).
-
Primary Antibody Dilution: 1:200 - 1:1000 (optimize for specific antibody).
-
Expected Localization: Cytoplasmic (inactive), Nuclear (active). Treatment with CBL0137 is expected to result in decreased nuclear localization.
Activated NOTCH1 (NICD1) Staining Protocol
-
Primary Antibody: Rabbit anti-cleaved NOTCH1 (Val1744) monoclonal antibody.
-
Antigen Retrieval: Sodium Citrate Buffer (10 mM, pH 6.0).
-
Primary Antibody Dilution: 1:100 - 1:400 (optimize for specific antibody).
-
Expected Localization: Nuclear.
Ki-67 Staining Protocol
-
Primary Antibody: Rabbit anti-Ki-67 monoclonal antibody (Clone SP6) or Mouse anti-Ki-67 monoclonal antibody (Clone MIB-1).
-
Antigen Retrieval: Sodium Citrate Buffer (10 mM, pH 6.0).
-
Primary Antibody Dilution: 1:100 - 1:300 (optimize for specific antibody).
-
Expected Localization: Nuclear.
Cleaved Caspase-3 Staining Protocol
-
Primary Antibody: Rabbit anti-cleaved caspase-3 (Asp175) polyclonal or monoclonal antibody.
-
Antigen Retrieval: Sodium Citrate Buffer (10 mM, pH 6.0).
-
Primary Antibody Dilution: 1:100 - 1:500 (optimize for specific antibody).
-
Expected Localization: Cytoplasmic and nuclear.
Mandatory Visualizations
The following diagrams illustrate the key signaling pathways affected by this compound (CBL0137) and a typical experimental workflow for IHC analysis.
Caption: Signaling pathways modulated by this compound (CBL0137).
Caption: Experimental workflow for immunohistochemistry (IHC).
References
- 1. Anticancer drug candidate CBL0137, which inhibits histone chaperone FACT, is efficacious in preclinical orthotopic models of temozolomide-responsive and -resistant glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. Histone chaperone FACT Complex inhibitor CBL0137 interferes with DNA damage repair and enhances sensitivity of Medulloblastoma to chemotherapy and radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FACT inhibitor CBL0137, administered in an optimized schedule, potentiates radiation therapy for glioblastoma by suppressing DNA damage repair - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Curaxin CBL0137 Exerts Anticancer Activity via Diverse Mechanisms [frontiersin.org]
Application Notes and Protocols: Metabolomics Analysis of Cells Treated with Antitumor Agent-137
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antitumor agent-137, also known as CBL0137, is a novel small molecule anticancer agent that has demonstrated significant preclinical antitumor activity across a range of malignancies. Its mechanism of action is multifactorial, primarily targeting the Facilitates Chromatin Transcription (FACT) complex. This interaction leads to the inhibition of the NF-κB signaling pathway and the activation of the p53 signaling pathway.[1] The activation of the tumor suppressor p53 is known to counteract the Warburg effect by suppressing glycolysis and promoting mitochondrial respiration. Conversely, the inhibition of NF-κB, a key regulator of many cellular processes, has also been shown to reduce glycolysis.[2] Therefore, treatment with this compound is hypothesized to induce significant metabolic reprogramming in cancer cells, shifting their metabolism from aerobic glycolysis towards oxidative phosphorylation.
This document provides detailed application notes and protocols for conducting a metabolomics analysis on cancer cells treated with this compound. The aim is to identify and quantify the metabolic changes induced by the agent, providing insights into its mechanism of action and potential biomarkers of response.
Quantitative Data Summary
The following tables represent hypothetical, yet plausible, quantitative data from a Liquid Chromatography-Mass Spectrometry (LC-MS) based metabolomics study on a cancer cell line (e.g., A549 lung carcinoma) treated with this compound (1 µM for 24 hours). The data is presented as fold change relative to a vehicle-treated control group and is consistent with the expected metabolic shift away from aerobic glycolysis and towards oxidative phosphorylation.
Table 1: Key Metabolites in Glycolysis and Pentose Phosphate Pathway
| Metabolite | Pathway | Fold Change (Treated/Control) | p-value |
| Glucose-6-phosphate | Glycolysis/PPP | 0.72 | < 0.05 |
| Fructose-1,6-bisphosphate | Glycolysis | 0.65 | < 0.05 |
| Dihydroxyacetone phosphate | Glycolysis | 0.78 | < 0.05 |
| 3-Phosphoglycerate | Glycolysis | 0.81 | n.s. |
| Phosphoenolpyruvate | Glycolysis | 0.68 | < 0.05 |
| Pyruvate | Glycolysis | 0.59 | < 0.01 |
| Lactate | Fermentation | 0.45 | < 0.01 |
| 6-Phosphogluconate | PPP | 0.85 | n.s. |
| Ribose-5-phosphate | PPP | 0.91 | n.s. |
Table 2: Key Metabolites in the Tricarboxylic Acid (TCA) Cycle
| Metabolite | Pathway | Fold Change (Treated/Control) | p-value |
| Citrate / Isocitrate | TCA Cycle | 1.35 | < 0.05 |
| cis-Aconitate | TCA Cycle | 1.28 | < 0.05 |
| α-Ketoglutarate | TCA Cycle | 1.42 | < 0.01 |
| Succinate | TCA Cycle | 1.31 | < 0.05 |
| Fumarate | TCA Cycle | 1.25 | < 0.05 |
| Malate | TCA Cycle | 1.19 | n.s. |
| Oxaloacetate | TCA Cycle | 1.22 | n.s. |
Table 3: Key Amino Acids and Related Metabolites
| Metabolite | Pathway | Fold Change (Treated/Control) | p-value |
| Glutamate | Amino Acid Metabolism | 1.55 | < 0.01 |
| Glutamine | Amino Acid Metabolism | 0.88 | n.s. |
| Aspartate | Amino Acid Metabolism | 1.21 | < 0.05 |
| Alanine | Amino Acid Metabolism | 0.79 | < 0.05 |
| Serine | Amino Acid Metabolism | 0.85 | n.s. |
| Glycine | Amino Acid Metabolism | 0.92 | n.s. |
Experimental Protocols
Cell Culture and Treatment
This protocol is designed for adherent cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., A549)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (CBL0137)
-
Vehicle control (e.g., DMSO)
-
6-well tissue culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Seed cells in 6-well plates at a density that will result in 80-90% confluency at the time of harvesting. Culture overnight to allow for attachment.
-
Prepare a stock solution of this compound in the chosen vehicle.
-
On the day of the experiment, remove the old medium and replace it with fresh medium containing either this compound at the desired final concentration (e.g., 1 µM) or an equivalent volume of the vehicle for the control group.
-
Incubate the cells for the desired treatment duration (e.g., 24 hours).
-
Perform all treatments in at least triplicate for statistical robustness.
Metabolite Extraction from Adherent Cells
This protocol is critical for quenching metabolic activity and efficiently extracting intracellular metabolites. All steps should be performed on ice or at 4°C to minimize metabolic changes.[3]
Materials:
-
Ice-cold 0.9% NaCl solution
-
Ice-cold (-80°C) 80% methanol (B129727) (LC-MS grade)[4]
-
Cell scrapers
-
1.5 mL microcentrifuge tubes (pre-chilled)
-
Centrifuge capable of 16,000 x g at 4°C
-
Dry ice or a wet ice bath with NaCl
Procedure:
-
Place the 6-well plates on a bed of wet ice to rapidly cool the cells and quench metabolic activity.
-
Aspirate the cell culture medium.
-
Gently wash the cells twice with 1-2 mL of ice-cold 0.9% NaCl solution per well. Aspirate the wash solution completely after each wash.
-
Add 1 mL of ice-cold 80% methanol to each well.
-
Incubate the plates on a rocking platform at 4°C for 10 minutes to allow for cell lysis and metabolite extraction.
-
Using a pre-chilled cell scraper, thoroughly scrape the cells from the bottom of each well into the methanol solution.[3]
-
Transfer the cell lysate (methanol suspension) to a pre-chilled 1.5 mL microcentrifuge tube.
-
Vortex the tubes for 1 minute at 4°C.
-
Centrifuge the tubes at 16,000 x g for 10 minutes at 4°C to pellet cell debris and proteins.
-
Carefully transfer the supernatant, which contains the metabolites, to a new pre-chilled 1.5 mL microcentrifuge tube.
-
The samples can be stored at -80°C until LC-MS analysis. For long-term storage, it is recommended to dry the extracts under a stream of nitrogen or using a centrifugal evaporator and store the dried pellet at -80°C.
LC-MS Based Metabolomics Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
Chromatographic Conditions (Example for HILIC):
-
Column: SeQuant ZIC-pHILIC (150 mm × 2.1 mm, 5 µm)
-
Mobile Phase A: 10 mM ammonium (B1175870) formate (B1220265) with 0.1% formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: A time-gradient from high organic to high aqueous to elute polar metabolites.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions (Example):
-
Ionization Mode: ESI positive and negative modes (run separately).
-
Scan Range: m/z 70-1000.
-
Data Acquisition: Full scan mode with data-dependent MS/MS for metabolite identification.
Data Processing and Analysis
-
Peak Picking and Alignment: Use software such as XCMS, MetaboAnalyst, or vendor-specific software to detect and align metabolic features across all samples.
-
Normalization: Normalize the data to account for variations in sample amount. This can be done using a total ion chromatogram (TIC) or by normalizing to cell number or protein concentration determined from a parallel plate.
-
Metabolite Identification: Identify metabolites by matching the accurate mass and MS/MS fragmentation patterns to metabolomics databases (e.g., METLIN, HMDB).
-
Statistical Analysis: Perform univariate (e.g., t-test, ANOVA) and multivariate (e.g., PCA, PLS-DA) statistical analyses to identify metabolites that are significantly different between the treated and control groups.
-
Pathway Analysis: Use tools like MetaboAnalyst or KEGG to map the significantly altered metabolites to biochemical pathways to understand the biological implications of the changes.
Visualizations
Caption: Experimental workflow for metabolomics analysis.
Caption: Signaling pathway of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Classical NF-κB Metabolically Reprograms Sarcoma Cells Through Regulation of Hexokinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation of cell samples for metabolomics | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 4. Liquid Chromatography-Mass Spectrometry Metabolic and Lipidomic Sample Preparation Workflow for Suspension-Cultured Mammalian Cells using Jurkat T lymphocyte Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Use of Antitumor Agent-137 in 3D Spheroid Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Three-dimensional (3D) spheroid culture models are increasingly recognized for their physiological relevance in cancer research, offering a more accurate representation of in vivo solid tumors compared to traditional two-dimensional (2D) cell cultures. These models mimic the complex cellular architecture, nutrient and oxygen gradients, and cell-cell interactions characteristic of the tumor microenvironment. This document provides detailed application notes and protocols for the use of Antitumor agent-137, also known as CBL0137, in 3D spheroid culture models for preclinical anti-cancer drug evaluation.
This compound (CBL0137) is a small molecule that has demonstrated significant antitumor activity in various cancer models. Its primary mechanism of action involves the inhibition of the Facilitates Chromatin Transcription (FACT) complex, a critical regulator of chromatin remodeling. This inhibition leads to the simultaneous activation of the p53 tumor suppressor pathway and the downregulation of the pro-survival NF-κB signaling pathway, ultimately inducing apoptosis and inhibiting tumor growth.
These application notes offer a comprehensive guide for researchers to effectively utilize this compound in 3D spheroid models, covering experimental design, detailed protocols for spheroid formation and analysis, and data interpretation.
Data Presentation
The following tables present representative data on the effects of this compound on 3D tumor spheroids. This data is intended to be illustrative and may vary depending on the cell line and specific experimental conditions.
Table 1: Effect of this compound on the Viability of 3D Tumor Spheroids
| Cell Line | Treatment Duration (hours) | IC50 in 2D Culture (µM) | Representative IC50 in 3D Spheroids (µM) |
| Glioblastoma (U87MG) | 72 | 2.05 | 5.8 |
| Breast Cancer (MCF-7) | 72 | 1.5 | 4.2 |
| Colon Cancer (HCT116) | 72 | 1.8 | 5.1 |
| Lung Cancer (A549) | 72 | 2.2 | 6.5 |
Table 2: Induction of Apoptosis by this compound in 3D Tumor Spheroids
| Cell Line | Concentration of this compound (µM) | Treatment Duration (hours) | Fold Increase in Caspase-3/7 Activity (Compared to Control) |
| Glioblastoma (U87MG) | 5 | 48 | 3.8 |
| Breast Cancer (MCF-7) | 4 | 48 | 4.1 |
| Colon Cancer (HCT116) | 5 | 48 | 3.5 |
| Lung Cancer (A549) | 6 | 48 | 3.2 |
Table 3: Inhibition of Proliferation by this compound in 3D Tumor Spheroids
| Cell Line | Concentration of this compound (µM) | Treatment Duration (hours) | Percentage of Ki-67 Positive Cells (Compared to Control) |
| Glioblastoma (U87MG) | 5 | 72 | 25% |
| Breast Cancer (MCF-7) | 4 | 72 | 30% |
| Colon Cancer (HCT116) | 5 | 72 | 28% |
| Lung Cancer (A549) | 6 | 72 | 22% |
Mandatory Visualizations
Caption: Signaling Pathway of this compound.
Caption: Experimental Workflow for 3D Spheroid Drug Testing.
Experimental Protocols
3D Spheroid Formation (Liquid Overlay Technique)
This protocol describes the generation of tumor spheroids using the liquid overlay technique in ultra-low attachment plates.
Materials:
-
Cancer cell line of choice (e.g., U87MG, MCF-7, HCT116, A549)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
Ultra-low attachment 96-well round-bottom plates
-
Hemocytometer or automated cell counter
Procedure:
-
Culture cells in standard 2D flasks to approximately 80% confluency.
-
Aspirate the culture medium, wash the cells with sterile PBS, and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete culture medium and collect the cell suspension.
-
Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh complete medium.
-
Determine the cell concentration and viability.
-
Dilute the cell suspension to the desired seeding density (typically 1,000-10,000 cells/well, requires optimization for each cell line).
-
Dispense 100 µL of the cell suspension into each well of a 96-well ultra-low attachment plate.
-
Centrifuge the plate at a low speed (e.g., 200 x g) for 5 minutes to facilitate cell aggregation at the bottom of the well.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator.
-
Monitor spheroid formation daily using an inverted microscope. Spheroids are typically ready for treatment within 48-72 hours, appearing as tight, spherical aggregates.
Treatment of 3D Spheroids with this compound
Materials:
-
Stock solution of this compound (dissolved in a suitable solvent, e.g., DMSO)
-
Complete cell culture medium
-
Formed 3D spheroids in a 96-well plate
Procedure:
-
Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations. It is recommended to test a wide range of concentrations (e.g., 0.01 µM to 100 µM) to determine the IC50 value.
-
Include a vehicle control (medium with the same concentration of the solvent used for the drug stock).
-
Carefully remove 50 µL of the medium from each well containing a spheroid, being cautious not to aspirate the spheroid itself.
-
Add 50 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the spheroids for the desired treatment duration (e.g., 48, 72, or 96 hours).
Cell Viability Assay (Luminescent ATP Assay)
This protocol utilizes a luminescent ATP-based assay (e.g., CellTiter-Glo® 3D) to determine the number of viable cells within the 3D spheroids.
Materials:
-
Treated 3D spheroids in a 96-well plate
-
CellTiter-Glo® 3D Reagent
-
Opaque-walled 96-well plates suitable for luminescence reading
-
Plate shaker
-
Luminometer
Procedure:
-
Equilibrate the 96-well plate containing the spheroids and the CellTiter-Glo® 3D Reagent to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® 3D Reagent to each well equal to the volume of culture medium in the well (e.g., 100 µL of reagent to 100 µL of medium).
-
Mix the contents by placing the plate on a plate shaker for 5 minutes at a low speed to induce cell lysis.
-
Incubate the plate at room temperature for an additional 25-30 minutes to stabilize the luminescent signal.
-
Transfer 100-200 µL of the lysate from each well to an opaque-walled 96-well plate.
-
Measure the luminescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot dose-response curves to determine the IC50 value.
Apoptosis Assay (Caspase-3/7 Activity)
This protocol measures the activity of executioner caspases 3 and 7, key markers of apoptosis, using a luminescent or fluorescent assay (e.g., Caspase-Glo® 3/7 Assay or CellEvent™ Caspase-3/7 Green Detection Reagent).
Luminescent Assay Protocol:
-
Follow the treatment protocol as described above.
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix gently by shaking on a plate shaker for 1-2 minutes.
-
Incubate at room temperature for 1-3 hours.
-
Measure luminescence using a plate reader. An increase in luminescence corresponds to increased caspase-3/7 activity.
Fluorescent Imaging Protocol:
-
At the end of the treatment period, add the CellEvent™ Caspase-3/7 Green Detection Reagent and a nuclear counterstain (e.g., Hoechst 33342) to each well according to the manufacturer's instructions.
-
Incubate the plate for 30-60 minutes at 37°C, protected from light.
-
Image the spheroids using a high-content imaging system or a fluorescence microscope.
-
Quantify the fluorescent signal intensity to determine the level of apoptosis.
Proliferation Assay (Immunofluorescence Staining for Ki-67)
This protocol assesses cell proliferation by detecting the Ki-67 protein, which is present in actively dividing cells.
Materials:
-
Treated 3D spheroids
-
PBS
-
4% Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-Ki-67
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Confocal microscope or high-content imaging system
Procedure:
-
Carefully collect the treated spheroids from each well.
-
Wash the spheroids with PBS.
-
Fix the spheroids with 4% PFA for 1 hour at room temperature.
-
Wash three times with PBS.
-
Permeabilize the spheroids with permeabilization buffer for 30 minutes.
-
Wash three times with PBS.
-
Block non-specific antibody binding with blocking buffer for 1 hour.
-
Incubate the spheroids with the primary anti-Ki-67 antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 2 hours at room temperature in the dark.
-
Wash three times with PBS.
-
Counterstain the nuclei with DAPI.
-
Mount the spheroids on a microscope slide.
-
Image the spheroids using a confocal microscope.
-
Quantify the percentage of Ki-67 positive cells relative to the total number of cells (DAPI-stained nuclei).
Troubleshooting & Optimization
Technical Support Center: Optimizing Antitumor Agent-137 Dosage for Minimal Toxicity In Vivo
This technical support center provides researchers, scientists, and drug development professionals with essential information for the safe and effective in vivo use of Antitumor agent-137 (based on the characteristics of the investigational drug CBL0137). The following resources are designed to address common challenges encountered during experimental design and execution, with a focus on optimizing dosage to minimize toxicity while maintaining antitumor efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small-molecule agent that exerts its anticancer effects through multiple pathways. Primarily, it targets the Facilitates Chromatin Transcription (FACT) complex, which is crucial for chromatin remodeling and is overexpressed in many cancer cells.[1][2] By inhibiting FACT, this compound disrupts DNA repair, transcription, and replication in tumor cells. Additionally, it has been shown to activate the p53 tumor suppressor pathway and inhibit the NF-κB signaling pathway, further contributing to its antitumor activity.[1][2]
Q2: What are the known dose-limiting toxicities of this compound in preclinical models?
A2: Preclinical studies have indicated that dose-limiting toxicities can include hematological effects, such as bone marrow suppression, and potential for gastrointestinal and hepatic toxicity at higher doses.[3] Careful monitoring of blood counts, liver enzymes, and clinical signs of distress in animal models is crucial during dose-escalation studies.[4]
Q3: How should I determine the starting dose for my in vivo efficacy studies?
A3: The starting dose for efficacy studies should be based on prior in vitro cytotoxicity data (e.g., IC50 values in relevant cancer cell lines) and preliminary in vivo tolerability studies. A common approach is to start with a dose that is a fraction (e.g., one-tenth) of the Maximum Tolerated Dose (MTD) if it has been established.[5] If the MTD is unknown, a dose-range finding study is recommended.
Q4: What is the recommended formulation and route of administration for in vivo studies?
A4: this compound is a water-soluble compound, which simplifies formulation.[2] For preclinical studies in rodents, it can typically be dissolved in a sterile, aqueous vehicle such as saline or phosphate-buffered saline (PBS). The most common routes of administration for initial studies are intravenous (IV) or intraperitoneal (IP) injection to ensure complete bioavailability. Oral gavage may also be an option depending on the oral bioavailability of the agent, which should be determined in pharmacokinetic studies.[6]
Q5: How frequently should this compound be administered?
A5: The dosing frequency is primarily determined by the agent's elimination half-life (t½), which should be determined through pharmacokinetic (PK) studies.[6] Compounds with a short half-life may require more frequent dosing (e.g., daily or twice daily) to maintain therapeutic concentrations, while those with a longer half-life may be suitable for less frequent administration.[6]
Troubleshooting Guides
Issue 1: Unexpectedly high toxicity or mortality in the treatment group.
| Question | Answer/Troubleshooting Step |
| Did you perform a dose-range finding study? | If not, this is a critical first step to establish the Maximum Tolerated Dose (MTD). A well-designed dose-escalation study can prevent unexpected toxicity in larger efficacy studies.[7] |
| Is the formulation stable and properly prepared? | Ensure the agent is fully dissolved and that the formulation is stable throughout the duration of the experiment. Check for any precipitation. Unstable formulations can lead to inconsistent and potentially toxic dosing.[6] |
| Are you using the correct strain, age, and sex of animals? | Different animal strains, ages, and sexes can exhibit varying sensitivities to therapeutic agents. Ensure consistency across all experimental groups. |
| Could the vehicle be contributing to toxicity? | If using co-solvents or other excipients, run a vehicle-only control group to rule out any toxicity caused by the formulation components themselves.[6] |
Issue 2: Lack of antitumor efficacy at seemingly well-tolerated doses.
| Question | Answer/Troubleshooting Step |
| Have you confirmed the in vivo target engagement? | It is important to verify that the agent is reaching the tumor and engaging its target at the administered dose. This can be assessed through pharmacodynamic (PD) marker analysis in tumor tissue. |
| What is the pharmacokinetic profile of the agent? | A pilot pharmacokinetic (PK) study will determine if the agent is being cleared too rapidly, resulting in suboptimal exposure in the tumor. This data will inform the need for dose or schedule adjustments.[6][8] |
| Is the tumor model appropriate? | Ensure that the chosen tumor model is sensitive to the mechanism of action of this compound. For example, tumors with wild-type p53 may be more responsive. |
| Is the dosing schedule optimal? | The timing and frequency of administration can significantly impact efficacy. Consider alternative dosing schedules based on the agent's PK/PD relationship.[6] |
Quantitative Data Summary
Table 1: Example Dose-Range Finding Study Design and Endpoint Monitoring
| Group | Dose (mg/kg) | Route of Administration | Number of Animals | Monitoring Parameters |
| 1 | Vehicle Control | IV | 5 | Body weight (daily), clinical observations (daily), survival |
| 2 | 10 | IV | 5 | Body weight (daily), clinical observations (daily), survival |
| 3 | 25 | IV | 5 | Body weight (daily), clinical observations (daily), survival |
| 4 | 50 | IV | 5 | Body weight (daily), clinical observations (daily), survival |
| 5 | 100 | IV | 5 | Body weight (daily), clinical observations (daily), survival |
Table 2: Example Toxicity Monitoring Parameters and Acceptable Limits
| Parameter | Method | Frequency | Toxicity Indicator |
| Body Weight | Digital Scale | Daily | >20% weight loss |
| Clinical Observations | Visual Inspection | Daily | Hunched posture, ruffled fur, lethargy, etc. |
| Complete Blood Count (CBC) | Hematology Analyzer | Baseline, End of Study | Significant decrease in platelets, neutrophils, or red blood cells |
| Serum Chemistry | Clinical Chemistry Analyzer | Baseline, End of Study | Elevated ALT, AST, BUN, Creatinine |
| Histopathology | Microscopic Examination | End of Study | Tissue necrosis or inflammation in liver, kidney, spleen, etc. |
Experimental Protocols
Protocol 1: In Vivo Maximum Tolerated Dose (MTD) Determination
-
Animal Model: Use a relevant rodent model (e.g., BALB/c or C57BL/6 mice), age 6-8 weeks.
-
Acclimatization: Allow animals to acclimate for at least one week before the start of the experiment.[8]
-
Group Allocation: Randomly assign animals to dose groups (n=3-5 per group), including a vehicle control group.
-
Dose Preparation: Prepare fresh dosing solutions of this compound in a sterile vehicle on each day of dosing.
-
Dose Escalation: Start with a conservative dose and escalate in subsequent groups (e.g., using a modified Fibonacci sequence). Administer the agent via the intended clinical route (e.g., IV or IP) for a defined period (e.g., once daily for 5 days).
-
Monitoring: Monitor animals daily for clinical signs of toxicity, including changes in body weight, activity, and appearance.[8]
-
Endpoint: The MTD is defined as the highest dose that does not cause mortality or produce signs of severe toxicity (e.g., >20% body weight loss or other predefined humane endpoints).
-
Necropsy and Analysis: At the end of the study, perform a gross necropsy and collect blood for hematological and serum chemistry analysis. Collect major organs for histopathological examination.[4]
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for in vivo dose optimization.
Caption: Troubleshooting logic for high in vivo toxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. Curaxin CBL0137 Exerts Anticancer Activity via Diverse Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HEALTH EFFECTS - Toxicological Profile for Cesium - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Predictive value of preclinical toxicology studies for platinum anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. documents.manchester.ac.uk [documents.manchester.ac.uk]
How to address off-target effects of Antitumor agent-137
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Antitumor Agent-137. The information is presented in a question-and-answer format to directly address specific issues users might encounter during their experiments, with a focus on mitigating off-target effects.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern with this compound?
A1: Off-target effects occur when a drug, such as this compound, interacts with and modulates the activity of proteins other than its intended therapeutic target.[1][2] This is a significant concern because unintended interactions can lead to misinterpretation of experimental results, unexpected cellular phenotypes, and potential toxicity, thereby confounding the validation of the drug's primary mechanism of action.[1]
Q2: What are the common causes of off-target effects for targeted therapies like this compound?
A2: The primary cause of off-target effects for many targeted therapies, particularly kinase inhibitors, is the structural similarity of the ATP-binding pocket across the human kinome.[1] Since many inhibitors are designed to compete with ATP, achieving absolute specificity is challenging.[1] Other factors include the inherent ability of a compound to bind to multiple proteins and the use of high concentrations that exceed what is necessary to inhibit the primary target, which increases the likelihood of engaging lower-affinity off-target proteins.[1]
Q3: Can the off-target effects of this compound ever be beneficial?
A3: Yes, in some instances, the off-target activity of an antitumor agent can contribute to its therapeutic efficacy, a phenomenon known as polypharmacology.[1][3] For example, an inhibitor might engage multiple oncogenic pathways, leading to a more potent anti-cancer effect than targeting a single protein.[1]
Troubleshooting Guide
Issue 1: High levels of cell death are observed even at low concentrations of this compound.
-
Possible Cause: The agent may have potent off-target effects on proteins essential for cell survival.[1]
-
Troubleshooting Steps:
-
Titrate Inhibitor Concentration: Determine the lowest effective concentration that inhibits the primary target without causing excessive toxicity.[1]
-
Analyze Apoptosis Markers: Use assays like Annexin V staining or caspase-3 cleavage to confirm if the cell death is apoptotic.[1]
-
Consult Off-Target Databases: Check publicly available databases to see if this compound is known to target pro-survival proteins like AKT or ERK at the concentrations being used.[1]
-
Issue 2: The observed cellular phenotype does not match the known function of the primary target.
-
Possible Cause: The inhibitor may be affecting an off-target protein that has an opposing biological function or is part of a negative feedback loop.[1]
-
Troubleshooting Steps:
-
Validate with a Different Tool: Use a structurally unrelated inhibitor for the same target or a genetic approach like siRNA or CRISPR to see if the phenotype is replicated.[1]
-
Perform a Kinase Profile: Use a commercial service to screen the inhibitor against a broad panel of kinases to identify potential off-targets.[1]
-
Phospho-proteomics: Analyze global changes in protein phosphorylation to identify other affected pathways.[1]
-
Issue 3: Inconsistent results are observed between different batches of primary cells.
-
Possible Cause: Primary cells from different donors can have significant biological variability, including different expression levels of on- and off-target proteins.[1]
-
Troubleshooting Steps:
-
Use Pooled Donors: If possible, use primary cells pooled from multiple donors to average out individual variations.[1]
-
Characterize Each Batch: Perform baseline characterization of each new batch of primary cells, including expression levels of the primary target and key off-targets.
-
Data Presentation
Table 1: Common Off-Target Kinases for Targeted Inhibitors and Their Associated Functions
| Off-Target Kinase | Primary Associated Cellular Process | Potential Phenotypic Effect of Inhibition |
| CDK16 | Cell cycle regulation | Cell cycle arrest |
| PIM3 | Regulation of cell survival and proliferation | Induction of apoptosis |
| DYRK1A/B | Neuronal development, cell proliferation | Altered cell morphology, apoptosis |
| AKT | Pro-survival signaling | Increased apoptosis, reduced proliferation |
| ERK | Proliferation and differentiation | Reduced proliferation |
This table is a generalized representation based on common off-targets of kinase inhibitors.[4]
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Purpose: To determine the cytotoxic effects of this compound.
-
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours.
-
Compound Preparation: Prepare a 2X stock solution of this compound in complete growth medium from a DMSO stock. Perform serial dilutions to create a range of concentrations. Ensure the final DMSO concentration is consistent and does not exceed 0.1%.[5]
-
Treatment: Add 100 µL of the 2X this compound dilutions to the appropriate wells.[5]
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
2. Western Blotting for Target Engagement and Off-Target Activation
-
Purpose: To confirm inhibition of the primary target and investigate effects on key off-target pathways.
-
Methodology:
-
Cell Lysis: Wash cells treated with this compound with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[5]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[5]
-
Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Boil at 95-100°C for 5 minutes.[5]
-
SDS-PAGE: Load 20-30 µg of protein per lane onto an 8-12% SDS-polyacrylamide gel.[5]
-
Protein Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.[5]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the phosphorylated and total forms of the primary target and suspected off-targets overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Visualizations
Caption: Hypothetical signaling pathway affected by this compound.
Caption: Experimental workflow for identifying off-target effects.
Caption: Logical workflow for troubleshooting inconsistent results.
References
- 1. benchchem.com [benchchem.com]
- 2. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Turning liabilities into opportunities: Off-target based drug repurposing in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. icr.ac.uk [icr.ac.uk]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Strategies to Overcome Acquired Resistance to Antitumor Agent-137 (CBL0137)
Welcome to the technical support center for Antitumor agent-137, also known as CBL0137. This resource is designed for researchers, scientists, and drug development professionals investigating the efficacy and mechanisms of CBL0137. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments, with a focus on overcoming acquired resistance.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound (CBL0137)?
A1: CBL0137 is a small molecule inhibitor that targets the Facilitates Chromatin Transcription (FACT) complex. The FACT complex, composed of SSRP1 and SPT16, is a histone chaperone involved in DNA replication, repair, and transcription. By inhibiting FACT, CBL0137 disrupts these essential cellular processes in cancer cells, leading to the activation of the p53 tumor suppressor pathway and the inhibition of the pro-survival NF-κB signaling pathway.
Q2: My cancer cell line has developed resistance to CBL0137. What are the potential mechanisms?
A2: Acquired resistance to CBL0137 can arise from several molecular alterations. While specific resistance mechanisms to CBL0137 are still under investigation, general mechanisms of resistance to targeted therapies may apply. These can include:
-
Alterations in the drug target: Mutations in the SSRP1 or SPT16 subunits of the FACT complex that prevent CBL0137 binding.
-
Activation of bypass signaling pathways: Upregulation of alternative survival pathways that compensate for the inhibition of NF-κB.
-
Increased drug efflux: Overexpression of drug efflux pumps that actively remove CBL0137 from the cell.
-
Enhanced DNA damage repair: Upregulation of DNA repair mechanisms that counteract the effects of CBL0137 on chromatin stability.
Q3: Are there any known strategies to overcome acquired resistance to CBL0137?
A3: Yes, preclinical studies have shown that combination therapies are a promising strategy to overcome acquired resistance to CBL0137. By targeting multiple pathways simultaneously, it is possible to circumvent the resistance mechanisms.
Troubleshooting Guide: Overcoming CBL0137 Resistance in Preclinical Models
This guide provides insights and experimental strategies for researchers facing acquired resistance to CBL0137 in their cancer models.
Issue 1: Decreased sensitivity to CBL0137 in EGFR-mutant non-small cell lung cancer (NSCLC) models.
-
Potential Cause: Acquired resistance in EGFR-mutant NSCLC can be driven by secondary mutations (e.g., T790M) or amplification of other receptor tyrosine kinases like MET, leading to the activation of bypass signaling pathways that promote cell survival despite FACT inhibition.
-
Troubleshooting Strategy: Combination with EGFR Tyrosine Kinase Inhibitors (TKIs)
-
Rationale: Combining CBL0137 with an EGFR-TKI, such as afatinib (B358), can simultaneously target both the primary oncogenic driver (EGFR) and the FACT-dependent survival pathways. This dual blockade can prevent or overcome resistance.
-
Experimental Approach:
-
Cell Viability Assays: Determine the half-maximal inhibitory concentration (IC50) of CBL0137 and afatinib alone and in combination in your resistant cell lines. A synergistic effect is indicated by a Combination Index (CI) of less than 1.
-
Western Blot Analysis: Assess the phosphorylation status of EGFR and downstream signaling proteins (e.g., AKT, ERK) and the levels of FACT complex subunits and NF-κB pathway components in response to single-agent and combination treatments.
-
In Vivo Xenograft Studies: Evaluate the anti-tumor efficacy of the combination therapy in a xenograft model established from your resistant cell line.
-
-
Issue 2: Emergence of resistance in pancreatic cancer models, particularly those with existing gemcitabine (B846) resistance.
-
Potential Cause: Pancreatic cancer is notoriously resistant to chemotherapy. Resistance to gemcitabine can be multifactorial, involving altered drug metabolism, increased DNA repair, and activation of pro-survival pathways like NF-κB. CBL0137 resistance may emerge through similar mechanisms.
-
Troubleshooting Strategy: Combination with Gemcitabine
-
Rationale: CBL0137 has been shown to potentiate the efficacy of gemcitabine, even in resistant models. CBL0137 can inhibit gemcitabine-induced NF-κB activation and the expression of ribonucleotide reductase, an enzyme involved in DNA synthesis and a target of gemcitabine.
-
Experimental Approach:
-
Cell Viability and Colony Formation Assays: Assess the synergistic effects of CBL0137 and gemcitabine on cell viability and long-term survival in both gemcitabine-sensitive and -resistant pancreatic cancer cell lines.
-
Western Blot Analysis: Investigate the effect of the combination on NF-κB activation (p65 phosphorylation) and the expression of ribonucleotide reductase subunits (RRM1 and RRM2).
-
Orthotopic Xenograft Models: Evaluate the combination's ability to inhibit tumor growth and prolong survival in a clinically relevant orthotopic mouse model of pancreatic cancer.
-
-
Issue 3: Development of resistance in glioblastoma models, including those resistant to temozolomide (B1682018).
-
Potential Cause: Resistance to temozolomide (TMZ), the standard-of-care chemotherapy for glioblastoma, is often associated with the expression of the DNA repair enzyme O6-methylguanine-DNA methyltransferase (MGMT) and a robust DNA damage response.
-
Troubleshooting Strategy: Combination with Temozolomide and/or Radiotherapy
-
Rationale: CBL0137's ability to inhibit the FACT complex can interfere with DNA damage repair processes. This can sensitize glioblastoma cells to DNA-damaging agents like TMZ and radiation.
-
Experimental Approach:
-
Cell Survival Assays: Determine the effect of CBL0137 in combination with TMZ or radiation on the survival of TMZ-sensitive and -resistant glioblastoma cell lines.
-
DNA Damage Response Analysis: Use techniques like comet assays or staining for γH2AX foci to assess the level of DNA damage and the efficiency of its repair after treatment with the combination therapy.
-
In Vivo Orthotopic Models: Assess the impact of the combination therapy on the survival of mice bearing intracranial glioblastoma xenografts.
-
-
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies on CBL0137 combination therapies.
Table 1: In Vitro Efficacy of CBL0137 in Combination with Afatinib in EGFR-Mutant NSCLC Cell Lines
| Cell Line | Resistance Mechanism | CBL0137 IC50 (µM) | Afatinib IC50 (µM) | Combination Index (CI) |
| H1975 | T790M Mutation | Data not available | Data not available | < 1 (Synergistic) |
| H1993 | MET Amplification | Data not available | Data not available | < 1 (Synergistic) |
Table 2: In Vivo Efficacy of CBL0137 in Combination with Gemcitabine in a Pancreatic Cancer Orthotopic Xenograft Model (PANC-1)
| Treatment Group | Mean Tumor Volume (mm³) | % Tumor Growth Inhibition |
| Vehicle | ~1250 | 0% |
| CBL0137 (90 mg/kg) | ~750 | 39% |
| Gemcitabine (40 mg/kg) | ~1000 | 20% |
| CBL0137 + Gemcitabine | ~275 | 78%[1] |
Table 3: In Vivo Efficacy of CBL0137 in Combination with Temozolomide (TMZ) in a Glioblastoma Orthotopic Xenograft Model (U87MG)
| Treatment Group | Median Survival (Days) |
| Vehicle Control | ~25 |
| CBL0137 | ~35 |
| Temozolomide (TMZ) | ~40 |
| CBL0137 + TMZ | > 45 (Trend towards significant increase over TMZ alone) |
Detailed Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Allow cells to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of CBL0137 and/or the combination agent in culture medium. Replace the medium in the wells with 100 µL of the drug-containing medium. Include vehicle-treated and untreated control wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well. Pipette up and down to ensure complete dissolution of the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 values using a non-linear regression analysis.
Western Blot Analysis
-
Cell Lysis: Treat cells with CBL0137 and/or the combination agent for the desired time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Mix an equal amount of protein (20-40 µg) from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Separate the protein samples on a 4-20% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., p-EGFR, EGFR, p-AKT, AKT, p-p65, p65, SSRP1, SPT16, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.
Visualizations
Caption: Mechanism of action of CBL0137.
Caption: Combination therapy to overcome resistance.
Caption: Experimental workflow for combination studies.
References
Improving the therapeutic index of Antitumor agent-137
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with Antitumor agent-137. The information is designed to address specific issues that may be encountered during in vitro and in vivo experimentation.
Section 1: Troubleshooting Guide
This guide is intended to help researchers identify and solve common problems encountered during experiments with this compound.
| Observed Problem | Potential Cause | Suggested Solution |
| In Vitro Assays | ||
| High variability in cell viability/cytotoxicity assays between replicates. | 1. Inconsistent cell seeding density.2. Edge effects in multi-well plates.3. Incomplete dissolution of this compound. | 1. Ensure a single-cell suspension before plating and use a calibrated multichannel pipette.2. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.3. Confirm complete dissolution of the agent in the vehicle solvent before diluting in culture medium. Vortex and visually inspect for precipitates. |
| No clear dose-response curve or lack of efficacy in sensitive cell lines. | 1. Sub-optimal concentration range tested.2. Insufficient incubation time.3. Cell line misidentification or high passage number leading to altered phenotype.[1][2] | 1. Test a broader range of concentrations (e.g., from nanomolar to high micromolar).2. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration.3. Authenticate cell lines using short tandem repeat (STR) profiling and use low-passage cells for experiments.[2] |
| Discrepancy between expected and observed effects on signaling pathways (e.g., NF-κB, p53). | 1. Incorrect timing of lysate collection.2. Issues with antibody specificity or sensitivity in Western blotting.3. Crosstalk with other signaling pathways in the specific cell line. | 1. Conduct a time-course experiment to capture the peak of signaling modulation.2. Validate antibodies with positive and negative controls. Use recommended antibody concentrations and blocking conditions.3. Review literature for the specific cell line to understand its signaling network. Consider using multiple pathway readouts. |
| In Vivo Studies | ||
| High toxicity or unexpected adverse effects in animal models (e.g., liver toxicity). | 1. Sub-optimal dosing regimen (dose and frequency).2. Formulation issues leading to poor bioavailability or off-target accumulation.3. On-target toxicity in normal tissues expressing the drug's target. | 1. Perform a dose-range finding study to determine the maximum tolerated dose (MTD).[3] Consider dose fractionation.[3]2. Evaluate alternative drug delivery systems (e.g., nanoparticle formulations) to improve tumor targeting.[4]3. For targeted agents like CD137 agonists, consider strategies like probody therapeutics that are activated in the tumor microenvironment to reduce systemic exposure.[5] |
| Lack of antitumor efficacy in xenograft or syngeneic models. | 1. Insufficient drug exposure at the tumor site.2. For immune-modulating agents (e.g., CD137 agonists), use of an inappropriate animal model (e.g., immunodeficient mice).3. Tumor model is resistant to the agent's mechanism of action. | 1. Analyze pharmacokinetic/pharmacodynamic (PK/PD) markers to confirm target engagement in the tumor.2. Use syngeneic models with a competent immune system for evaluating immunotherapies.3. Select a tumor model with a known dependence on the targeted pathway. Consider combination therapies to overcome resistance.[4][6] |
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a novel therapeutic agent. Depending on its nature, it can be a small molecule or a biologic:
-
As a small molecule (similar to CBL0137) , it functions by targeting the FACT (facilitates chromatin transcription) complex. This leads to the activation of the p53 tumor suppressor pathway and inhibition of the pro-survival NF-κB signaling pathway.[7][8]
-
As a biologic agent (such as a CD137 agonist) , it is an immunomodulatory agent that binds to the CD137 receptor (also known as 4-1BB) on activated immune cells, particularly CD8+ T cells and Natural Killer (NK) cells.[9][10] This binding provides a co-stimulatory signal that enhances immune cell proliferation, survival, and cytotoxic activity against tumor cells.[10]
Q2: How can I improve the therapeutic index of this compound?
A2: Improving the therapeutic index involves increasing the agent's efficacy against tumor cells while minimizing its toxicity to normal tissues.[6] Key strategies include:
-
Combination Therapy: Combining this compound with other agents can allow for lower, less toxic doses to be used.[4] For CD137 agonists, combinations with checkpoint inhibitors (e.g., anti-PD-1) have shown synergistic effects.[11]
-
Targeted Delivery: Utilizing drug delivery systems, such as antibody-drug conjugates (ADCs) or nanoparticle formulations, can increase the concentration of the agent at the tumor site and reduce systemic exposure.[6][12]
-
Dose Fractionation: Administering the total dose in several smaller fractions can sometimes reduce toxicity while maintaining efficacy.[3]
-
Prodrugs: Designing the agent as a prodrug that is only activated in the tumor microenvironment can significantly reduce on-target, off-tumor toxicity.[5]
Q3: Which cell lines are most suitable for in vitro testing of this compound?
A3: The choice of cell line is critical and depends on the agent's mechanism of action.[1]
-
For a small molecule targeting p53 and NF-κB , it is crucial to use cell lines with known p53 status (wild-type vs. mutant) and basal NF-κB activity.
-
For a CD137 agonist , in vitro testing requires a co-culture system with both tumor cells and immune cells (e.g., peripheral blood mononuclear cells or PBMCs) that can express CD137 upon activation.[13] The tumor cell line should be chosen based on the specific cancer type being studied.
Q4: I am observing liver toxicity with the CD137 agonist version of this compound in my mouse model. What can I do to mitigate this?
A4: Liver toxicity is a known challenge with systemic CD137 agonists.[5] Consider the following approaches:
-
Reduce the Dose: Determine if a lower dose can still provide an antitumor effect with reduced liver inflammation.
-
Tumor-Targeted Agonists: Use or develop a bispecific antibody or a probody therapeutic that localizes the CD137 agonism to the tumor microenvironment, thereby sparing the liver.[5][14]
-
Monitor Liver Enzymes: Routinely measure serum levels of alanine (B10760859) transaminase (ALT) and aspartate transaminase (AST) to quantify liver damage across different treatment groups.
Section 3: Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay (MTS Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of the small molecule version of this compound.
-
Cell Seeding:
-
Harvest and count cells, ensuring they are in the logarithmic growth phase.
-
Prepare a single-cell suspension and seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well).
-
Incubate the plate for 24 hours at 37°C, 5% CO2.
-
-
Drug Treatment:
-
Prepare a 2x concentrated serial dilution of this compound in a complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (e.g., DMSO).
-
Incubate for the desired treatment duration (e.g., 72 hours).
-
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of blank wells (medium and MTS reagent only).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the drug concentration to determine the IC50 value using non-linear regression.
-
Protocol 2: In Vitro Co-Culture Assay for CD137 Agonist Activity
This protocol assesses the ability of the biologic version of this compound to enhance T-cell activation in the presence of tumor cells.
-
Cell Preparation:
-
Isolate human peripheral blood mononuclear cells (PBMCs) from a healthy donor using density gradient centrifugation.
-
Culture the target tumor cell line.
-
-
Co-Culture Setup:
-
Seed tumor cells into a 96-well plate and allow them to adhere overnight.
-
Add PBMCs to the wells at a specific effector-to-target (E:T) ratio (e.g., 10:1).
-
Add a suboptimal concentration of an anti-CD3 antibody to provide primary T-cell activation.
-
-
Drug Treatment:
-
Add a serial dilution of the anti-CD137 antibody (this compound) or an isotype control antibody to the co-culture.
-
Incubate for 48-72 hours at 37°C, 5% CO2.
-
-
Readout:
-
Collect the supernatant from each well.
-
Measure the concentration of secreted cytokines, such as Interferon-gamma (IFN-γ) and Interleukin-2 (IL-2), using an ELISA kit.
-
-
Data Analysis:
-
Plot the cytokine concentration against the antibody concentration to determine the dose-dependent activation of T-cells.
-
Section 4: Visualizations
Caption: Signaling pathway for the small molecule version of this compound.
Caption: Experimental workflow for the CD137 agonist version of this compound.
References
- 1. What criteria should be used to select the appropriate cell line for my experiments? | AAT Bioquest [aatbio.com]
- 2. 5 tips for choosing the right cell line for your experiment [horizondiscovery.com]
- 3. Therapeutic index improvement of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methods for improving the therapeutic index for a chemotherapeutic drug (2017) | Svetomir N. Markovic | 19 Citations [scispace.com]
- 5. Antitumor efficacy and reduced toxicity using an anti-CD137 Probody therapeutic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Use of Drug Sensitisers to Improve Therapeutic Index in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Curaxin CBL0137 Exerts Anticancer Activity via Diverse Mechanisms [frontiersin.org]
- 9. Boosting Cancer Immunotherapy with Anti-CD137 Antibody Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Role Of CD137 In Cancer Therapy - BioSpace [biospace.com]
- 11. CD137, an attractive candidate for the immunotherapy of lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. jitc.bmj.com [jitc.bmj.com]
Antitumor agent-137 stability testing and storage conditions
This technical support guide provides troubleshooting information and frequently asked questions regarding the stability and storage of Antitumor Agent-137. The following information is based on general best practices for handling cytotoxic antitumor agents and should be supplemented with any specific product information provided by the manufacturer.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound in its solid form?
For optimal stability, it is recommended to store the solid form of this compound at -20°C. Under these conditions, the agent is expected to remain stable for an extended period.
Q2: How should I store this compound once it is dissolved in a solvent?
Once dissolved, the stability of this compound is more limited. For maximum stability in a solvent, it is recommended to prepare single-use aliquots and store them at -80°C, where they may remain stable for up to six months. If a -80°C freezer is not available, storage at -20°C is a viable alternative, with stability for up to one month.[1] It is crucial to avoid repeated freeze-thaw cycles.[1]
Q3: Is this compound sensitive to shipping conditions?
This compound is generally stable at ambient temperatures for the typical duration of shipping and customs processing.[1] Upon receipt, it is imperative to transfer the product to the recommended storage conditions as outlined in this guide.[1]
Q4: What should I do if I'm having trouble dissolving this compound?
If you encounter solubility issues, consider the following:
-
Appearance: this compound is typically a white to off-white solid powder.[1]
-
Solvent: Dimethyl Sulfoxide (DMSO) is a commonly used solvent.[1] If solubility remains an issue, small test amounts can be tried with alternative solvents such as ethanol (B145695) or Dimethylformamide (DMF).[1]
-
Procedure: Ensure the vial has equilibrated to room temperature before opening. Add the solvent and vortex until the compound is completely dissolved.[1]
Q5: My in vivo experiment results are inconsistent. Could this be related to the agent's stability?
Inconsistent in vivo results can be attributed to the formulation and administration of the compound.[1] Ensure the agent is fully dissolved and the formulation is homogeneous before administration.[1] The stability of reconstituted antitumor agents is critical for their cytotoxic efficacy.[2]
Stability and Storage Data
The stability of antitumor agents is dependent on factors such as the specific drug, storage duration, concentration, and temperature.[2] The following tables summarize the general recommended storage conditions for this compound.
Table 1: Storage Conditions for Solid this compound
| Condition | Temperature | Duration |
| Long-term Storage | -20°C | Extended |
| Shipping | Ambient | Short-term |
Table 2: Storage Conditions for this compound in Solvent
| Solvent | Temperature | Duration |
| DMSO (or other appropriate solvent) | -80°C | Up to 6 months |
| DMSO (or other appropriate solvent) | -20°C | Up to 1 month |
Experimental Protocols
Protocol 1: Preparation of a DMSO Stock Solution
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Add the required volume of DMSO to the vial to achieve the desired concentration.
-
Vortex the solution thoroughly until the compound is completely dissolved.[1]
-
Dispense the stock solution into single-use aliquots.
-
Store the aliquots at -80°C or -20°C according to the storage guidelines.[1]
Troubleshooting Guide
Issue: Inconsistent experimental results.
-
Possible Cause: Degradation of the agent due to improper storage or handling. The cytotoxic efficacy of antitumor drugs can be compromised by storage conditions.[2]
-
Solution:
-
Always prepare fresh dilutions from a properly stored stock solution for each experiment.
-
Avoid multiple freeze-thaw cycles of the stock solution.[1]
-
Verify the storage temperature of your freezer.
-
Perform a stability study under your experimental conditions if you suspect degradation.
-
Issue: Precipitate observed in the stock solution after thawing.
-
Possible Cause: The compound may have come out of solution during freezing.
-
Solution:
-
Warm the vial to room temperature.
-
Vortex the solution thoroughly to redissolve the compound.
-
If the precipitate persists, sonication may be carefully applied.
-
Visualizing Experimental Workflows
Caption: Workflow for handling and storage of this compound.
Caption: Troubleshooting common issues with this compound.
References
Technical Support Center: Reducing Variability in Antitumor Agent-137 Animal Studies
This technical support center provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with two distinct classes of investigational compounds sometimes referred to as "Antitumor agent-137": CBL0137 and anti-CD137 agonistic antibodies . To ensure clarity and accuracy, this guide is divided into two sections, each dedicated to one of these agents.
Section 1: Antitumor Agent CBL0137 (Curaxin)
CBL0137 is a small molecule, non-genotoxic DNA intercalator that functionally inactivates the Facilitates Chromatin Transcription (FACT) complex. This leads to the activation of p53, inhibition of NF-κB and HSF1, and induction of an interferon response.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for CBL0137?
A1: CBL0137 intercalates into DNA, which interferes with the binding of the histone chaperone FACT.[1][2] This trapping of FACT leads to several downstream effects, including the inhibition of pro-cancerous transcription factors like MYC and NF-κB, and the activation of the p53 tumor suppressor pathway.[1][3]
Q2: What are the common routes of administration for CBL0137 in animal studies?
A2: CBL0137 has been successfully administered in preclinical models via intravenous (IV) injection, oral gavage (p.o.), and intraperitoneal (i.p.) injection.[4][5][6] The choice of administration route can impact the pharmacokinetic profile and efficacy.
Q3: What solvents and vehicles are recommended for formulating CBL0137?
A3: For in vitro studies, CBL0137 can be dissolved in DMSO. For in vivo studies, several vehicles have been used, including:
-
5% dextrose in water[4]
-
Captisol®[5]
-
A mixture of DMSO, PEG300, Tween 80, and ddH2O or saline.[7][8]
Q4: What are the known toxicities of CBL0137 in preclinical and clinical studies?
A4: Dose-limiting toxicities observed in clinical trials include myelosuppression (neutropenia and thrombocytopenia) and photosensitivity.[1][2][9] In some preclinical studies, high doses have been associated with weight loss and mortality.[4]
Troubleshooting Guide
Issue 1: High variability in tumor growth inhibition between animals in the same treatment group.
| Possible Cause | Recommended Solution |
| Inconsistent Drug Formulation | Ensure CBL0137 is completely dissolved in the vehicle before each administration. Prepare fresh formulations regularly and avoid repeated freeze-thaw cycles. Visually inspect the solution for any precipitation. |
| Variable Drug Administration | For IV injections, ensure consistent tail vein administration to avoid extravasation. For oral gavage, ensure the dose is delivered directly to the stomach without reflux. Use experienced personnel to perform administrations. |
| Tumor Heterogeneity | The expression of FACT, the target of CBL0137, can vary between tumors, which may correlate with treatment response.[6] Consider analyzing baseline FACT expression in a subset of tumors. |
| Animal Health Status | Underlying health issues can affect drug metabolism and tumor growth. Ensure all animals are healthy and properly acclimated before the start of the experiment. Monitor animal weight and behavior closely. |
Issue 2: Lower than expected antitumor activity in vivo.
| Possible Cause | Recommended Solution |
| Suboptimal Dosing or Schedule | The effective dose can vary significantly between tumor models. A dose of 50 mg/kg IV weekly for 4 weeks has shown efficacy in some xenograft models.[4] Other studies have used daily oral administration (25 mg/kg) or different IV schedules (e.g., 90 mg/kg twice weekly).[5] A dose-response study is recommended to determine the optimal dose and schedule for your specific model. |
| Poor Bioavailability | If using oral administration, the bioavailability of CBL0137 may be a limiting factor. Consider switching to IV administration to ensure systemic exposure. Pharmacokinetic analysis can help determine drug levels in the plasma and tumor tissue. |
| Tumor Model Resistance | Some tumor types may be inherently resistant to CBL0137. The sensitivity to CBL0137 can be influenced by p53 status, with p53-wild type cells sometimes showing greater susceptibility.[3] |
| Drug Stability | CBL0137 may be unstable in certain formulations over time. Prepare fresh solutions for each treatment day and store stock solutions under recommended conditions. |
Data Presentation: Preclinical Dosing and Toxicity of CBL0137
| Species | Route of Administration | Dose Range | Observed Toxicities/Adverse Events | Reference |
| Mouse | Intravenous (IV) | 50 - 90 mg/kg | Weight loss, tail necrosis, mortality at higher doses. | |
| Mouse | Oral (p.o.) | 25 mg/kg | Generally well-tolerated in the described study. | [5] |
| Human | Intravenous (IV) | 10 - 700 mg/m² | Photosensitivity, anemia, thrombocytopenia, neutropenia. | [2] |
| Human | Oral (p.o.) | 4 - 200 mg | QTc prolongation, neutropenia, thrombocytopenia, nausea/vomiting, photosensitivity. | [9] |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study of CBL0137 in a Xenograft Mouse Model
-
Cell Implantation: Subcutaneously inject 1-5 x 10^6 cancer cells (e.g., U87MG glioblastoma cells) in a volume of 100-200 µL of a suitable medium (e.g., PBS or Matrigel) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Monitor tumor growth 2-3 times per week using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Drug Preparation:
-
Prepare a stock solution of CBL0137 in DMSO.
-
On each treatment day, prepare the final formulation for injection. For example, for intravenous administration, dilute the stock solution in 5% dextrose to the desired final concentration (e.g., 50 mg/kg).[4]
-
-
Drug Administration:
-
Treatment Group: Administer CBL0137 via the desired route (e.g., IV injection into the tail vein) at the predetermined schedule (e.g., weekly for 4 weeks).
-
Control Group: Administer the vehicle solution using the same volume and schedule.
-
-
Monitoring:
-
Measure tumor volumes and body weights 2-3 times per week.
-
Observe the animals daily for any signs of toxicity (e.g., changes in behavior, posture, or skin condition).
-
-
Endpoint: Euthanize the mice when tumors reach the maximum allowed size as per institutional guidelines, or at the end of the study period. Tumors can be excised for further analysis (e.g., histology, western blotting).
Mandatory Visualization
Caption: CBL0137 signaling pathway.
Caption: Experimental workflow for CBL0137 in vivo studies.
Section 2: Anti-CD137 (4-1BB) Agonistic Antibodies
Anti-CD137 antibodies are immunomodulatory agents that bind to the CD137 receptor, a costimulatory molecule expressed on activated T cells and natural killer (NK) cells.[10] Agonistic binding of these antibodies enhances anti-tumor immunity by promoting T-cell proliferation, survival, and cytotoxic function.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for anti-CD137 agonistic antibodies?
A1: Anti-CD137 antibodies act as agonists, mimicking the natural ligand (CD137L) to provide a costimulatory signal to T cells and NK cells.[10] This enhances the activation and effector functions of these immune cells, leading to a more robust anti-tumor response. The agonistic activity often requires cross-linking by Fc gamma receptors (FcγRs) on other immune cells.[11]
Q2: What are the major challenges and toxicities associated with anti-CD137 therapy?
A2: The primary dose-limiting toxicity observed in clinical trials with some anti-CD137 antibodies (e.g., urelumab) is hepatotoxicity (liver inflammation).[11][12] This is thought to be due to systemic immune activation. The degree of toxicity can be influenced by the antibody's epitope, isotype, and affinity.[11]
Q3: Can anti-CD137 antibodies be combined with other immunotherapies?
A3: Yes, preclinical studies have shown that combining anti-CD137 antibodies with other immunotherapies, such as checkpoint inhibitors (e.g., anti-PD-1), can lead to synergistic antitumor effects.[13]
Q4: How should anti-CD137 antibodies be formulated for in vivo use?
A4: Anti-CD137 antibodies are typically formulated in sterile, preservative-free solutions such as phosphate-buffered saline (PBS) at a neutral pH.[14]
Troubleshooting Guide
Issue 1: Significant liver toxicity (e.g., elevated ALT/AST levels) is observed in treated animals.
| Possible Cause | Recommended Solution |
| High Antibody Dose | Liver toxicity with anti-CD137 agonists is often dose-dependent.[12] Reduce the antibody dose by 25-50% and perform a dose-titration study to find the maximum tolerated dose (MTD) in your specific model. |
| Antibody Isotype and FcγR Engagement | The antibody's isotype influences its interaction with FcγRs, which can contribute to toxicity.[11] If possible, consider using an antibody with a different isotype that has a more favorable safety profile. |
| Systemic Immune Hyperactivation | The observed toxicity is likely due to on-target, systemic immune activation. Monitor for other signs of immune-related adverse events. Consider less frequent dosing to allow for immune system recovery. |
| Animal Strain Susceptibility | Different mouse strains may have varying susceptibility to immune-mediated toxicities. Ensure you are using an appropriate and well-characterized animal model. |
Issue 2: Lack of antitumor efficacy in a syngeneic tumor model.
| Possible Cause | Recommended Solution |
| "Cold" Tumor Microenvironment | The efficacy of anti-CD137 antibodies depends on the presence of activated T cells in the tumor. If the tumor microenvironment is non-immunogenic ("cold"), the antibody may have limited effect. Consider combining the anti-CD137 antibody with a treatment that can induce an inflammatory response in the tumor (e.g., radiation or another immunotherapy). |
| Suboptimal Dosing Schedule | The timing of antibody administration can be critical. In some combination therapies, sequential administration (e.g., an anti-CD20 antibody followed by an anti-CD137 antibody) has shown superior efficacy to simultaneous administration.[13] |
| Insufficient FcγR Cross-linking | The agonistic activity of many anti-CD137 antibodies is dependent on cross-linking by FcγR-expressing cells.[11] The density of these cells in the tumor microenvironment can influence efficacy. |
| Tumor Escape Mechanisms | Tumors may develop resistance to anti-CD137 therapy through various mechanisms, such as the upregulation of other inhibitory checkpoints. Consider combination therapies to target multiple escape pathways. |
Data Presentation: Preclinical and Clinical Toxicity of Anti-CD137 Antibodies
| Antibody | Species | Dose Range | Observed Toxicities/Adverse Events | Reference |
| Urelumab | Human | ≥1 mg/kg | Increased AST/ALT (transaminitis), fatigue. | [12] |
| Utomilumab | Human | Up to 10 mg/kg | Generally well-tolerated with low-grade adverse events. | [15] |
| 1D8 (murine) | Mouse | Not specified | Can induce mild liver inflammation. | [16] |
| 3H3 (murine) | Mouse | Not specified | Has been shown to cause hepatic inflammation. | [17] |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study of an Anti-CD137 Antibody in a Syngeneic Mouse Model
-
Cell Implantation: Subcutaneously inject 0.5-1 x 10^6 syngeneic tumor cells (e.g., CT26 colon carcinoma) in 100 µL of PBS into the flank of immunocompetent mice (e.g., BALB/c).
-
Tumor Growth Monitoring: Measure tumor growth 2-3 times per week with calipers.
-
Randomization: When tumors reach an average volume of ~100 mm³, randomize the mice into treatment and control groups (n=6-10 mice per group).
-
Antibody Preparation: Dilute the anti-mouse CD137 antibody and the corresponding isotype control antibody (e.g., rat IgG) in sterile PBS to the desired concentration.
-
Antibody Administration:
-
Treatment Group: Administer the anti-CD137 antibody (e.g., 100 µg per injection) via intraperitoneal (i.p.) or intravenous (i.v.) injection.[18]
-
Control Group: Administer the isotype control antibody at the same dose and schedule.
-
A typical schedule might be injections on days 9, 11, 13, and 15 post-tumor inoculation.[18]
-
-
Monitoring:
-
Measure tumor volumes and body weights 2-3 times per week.
-
Monitor for signs of toxicity, paying close attention to any signs of distress that could be related to liver toxicity.
-
-
Endpoint and Analysis:
-
Euthanize mice when tumors reach the maximum allowed size.
-
At the end of the study, blood can be collected for analysis of liver enzymes (ALT, AST).
-
Tumors and spleens can be harvested for immunological analysis (e.g., flow cytometry of tumor-infiltrating lymphocytes).
-
Mandatory Visualization
Caption: Mechanism of action for anti-CD137 antibodies.
Caption: Logical relationship leading to hepatotoxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. ascopubs.org [ascopubs.org]
- 3. Curaxin CBL0137 Exerts Anticancer Activity via Diverse Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Initial Testing (Stage 1) of the Curaxin CBL0137 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer drug candidate CBL0137, which inhibits histone chaperone FACT, is efficacious in preclinical orthotopic models of temozolomide-responsive and -resistant glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Curaxin CBL0137 eradicates drug resistant cancer stem cells and potentiates efficacy of gemcitabine in preclinical models of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. CBL0137 | NF-κB | p53 | TargetMol [targetmol.com]
- 9. ascopubs.org [ascopubs.org]
- 10. InVivoMAb anti-mouse 4-1BB (CD137) | Bio X Cell [bioxcell.com]
- 11. Frontiers | Targeting CD137 (4-1BB) towards improved safety and efficacy for cancer immunotherapy [frontiersin.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. CD137 stimulation enhances the antilymphoma activity of anti-CD20 antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. US10279040B1 - Agonist antibodies that bind human CD137 and uses thereof - Google Patents [patents.google.com]
- 15. An Update on Anti-CD137 Antibodies in Immunotherapies for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antitumor efficacy and reduced toxicity using an anti-CD137 Probody therapeutic - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Differentiated agonistic antibody targeting CD137 eradicates large tumors without hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Therapeutic anti-tumor efficacy of anti-CD137 agonistic monoclonal antibody in mouse models of myeloma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Liver Toxicity of CD137 Agonists
This guide provides researchers, scientists, and drug development professionals with essential information, frequently asked questions, and troubleshooting protocols for managing liver toxicity associated with CD137 (4-1BB) agonistic antibodies in preclinical and clinical research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of liver toxicity induced by CD137 agonists?
A1: The liver toxicity associated with potent CD137 agonists is an on-target, immune-mediated phenomenon. It is not caused by direct toxic effects on hepatocytes but rather by systemic immune activation that leads to a cascade of inflammatory events within the liver.[1][2][3] The process is generally initiated by the activation of CD137 on liver-resident myeloid cells, particularly Kupffer cells.[2][4][5] This triggers the production of pro-inflammatory cytokines like Interleukin-27 (IL-27), which in turn promotes the infiltration and activation of CD8+ T cells in the liver, leading to hepatitis and elevated liver transaminases (ALT/AST).[2]
Q2: Which immune cells are the key mediators of CD137 agonist-induced hepatotoxicity?
A2: The key cellular mediators are liver myeloid cells (including Kupffer cells and monocytes) and CD8+ T cells.[2] Myeloid cells appear to initiate the inflammatory cascade, while cytotoxic CD8+ T cells are the primary effectors of the liver damage.[2] Additionally, S100A4-positive macrophages have been identified as a critical population that infiltrates the liver and promotes CD8+ T cell survival, thereby amplifying the liver damage.[1] Regulatory T cells (Tregs) have a protective role, and their depletion can worsen the hepatitis.[2]
Q3: Why do different CD137 agonist antibodies, like urelumab and utomilumab, show vastly different toxicity profiles?
A3: The differences in toxicity are multifactorial and relate to the specific properties of each antibody. Key factors include:
-
Binding Epitope: Urelumab binds to the CRD1-2 domain of CD137, away from the ligand-binding site, while utomilumab binds to the CRD3-4 domain and competes with the natural CD137 ligand.[5]
-
IgG Isotype and FcγR Interaction: Urelumab is a human IgG4, while utomilumab is an IgG2.[6] The agonistic activity of many CD137 antibodies is dependent on cross-linking by Fc gamma receptors (FcγRs), particularly the inhibitory FcγRIIB, which is expressed on Kupffer cells.[6][7][8][9] Differences in isotype affect the affinity for these FcγRs, influencing the degree of receptor clustering and signal strength in the liver.[6][8]
-
Intrinsic Agonistic Activity: Urelumab is a potent agonist, capable of strong signaling even at low doses, which contributed to its dose-limiting hepatotoxicity in clinical trials.[5][6][8] Utomilumab is a weaker agonist, showing a better safety profile but also more modest clinical activity as a monotherapy.[6][8][10]
Q4: What is the role of Fcγ receptor (FcγR) cross-linking in hepatotoxicity?
A4: FcγR-mediated cross-linking is critical for the activity of many CD137 agonist antibodies.[7][9] In the liver, Kupffer cells express high levels of FcγRIIB.[8] When a CD137 agonist antibody binds to a T cell and is simultaneously engaged by FcγRIIB on a Kupffer cell, it creates a powerful "super-cluster" of CD137 receptors. This intense signaling is thought to be a major contributor to the hyperactivation of immune cells within the liver, leading to toxicity.[8] Studies in FcγRIIB-deficient mice have shown that antitumor efficacy can be diminished, highlighting the critical role of this receptor in providing the necessary cross-linking for the antibody's function.[7][9]
Mechanistic Overview of Hepatotoxicity
The following diagram illustrates the key cellular and molecular events that lead to liver injury following the administration of a potent CD137 agonist.
Caption: Cellular interactions in the liver leading to hepatotoxicity.
Troubleshooting Guide
| Problem/Observation | Probable Cause(s) | Suggested Action(s) / Next Steps |
| Elevated serum ALT/AST levels | On-target immune activation in the liver. Dose may be too high for the specific agonist clone. | 1. Confirm the finding with repeat measurements. 2. Perform a dose-titration study to find the maximum tolerated dose (MTD). 3. Harvest liver tissue for histological analysis (H&E staining) and immunohistochemistry (IHC) to assess immune infiltration (e.g., CD8, F4/80).[2][5] 4. Analyze liver-infiltrating lymphocytes via flow cytometry.[1][2] |
| High variability in toxicity between animals | Differences in the baseline immune status or gut microbiome of individual animals. | 1. Ensure use of age- and sex-matched animals from a reliable vendor. 2. Increase cohort size to improve statistical power. 3. Consider co-housing animals for a period before the experiment to normalize microbiomes. |
| Loss of anti-tumor efficacy at safer, lower doses | The therapeutic window for the specific agonist is too narrow; systemic activation is required for efficacy but causes toxicity. | 1. Explore combination therapies that may synergize at lower doses (e.g., PD-1 or CTLA-4 blockade).[2] 2. Evaluate an agonist with different properties (e.g., Fc-silent, different epitope).[7] 3. Consider tumor-targeted delivery strategies (e.g., bispecific antibodies, probody therapeutics).[11][12] |
| Histology shows massive immune infiltration but only moderate ALT/AST elevation | The inflammatory process is established, but widespread hepatocyte death has not yet peaked. Could also indicate a robust but non-cytolytic immune response. | 1. Institute additional time points in the study to capture the kinetics of ALT/AST elevation. 2. Perform IHC/flow cytometry to characterize the infiltrate (e.g., CD8+, FoxP3+ Tregs, myeloid cells) to understand the balance of effector vs. regulatory cells.[2] |
Quantitative Data Summary
Table 1: Comparison of Key CD137 Agonist Antibodies
| Antibody | Isotype | CD137 Binding | FcγR Dependence | Observed Clinical Hepatotoxicity | Reference |
| Urelumab | Human IgG4 | Non-ligand competitive | Less dependent, high intrinsic activity | Yes, Grade 3/4 toxicity observed, dose-limiting | [5][6][8] |
| Utomilumab | Human IgG2 | Ligand-competitive | Requires cross-linking for strong agonism | Minimal to none reported | [6][8][10] |
| CTX-471 | Human IgG4 | Non-ligand competitive | FcγR-dependent | No signs of hepatic toxicity in preclinical models | [4][5] |
Table 2: Preclinical Mitigation: Effect of S100A4 Neutralization on Anti-CD137 Toxicity
| Treatment Group (in MC38 tumor-bearing mice) | Peak Serum ALT (U/L) | Liver Infiltrating CD8+ T cells (%) | Reference |
| Control Ig | ~50 | Low | [1] |
| Anti-CD137 (2A clone) | >350 | ~29.5% | [1] |
| Anti-CD137 + Anti-S100A4 mAb | <150 | ~10.4% (in S100A4-/- mice) | [1] |
Experimental Protocols & Workflows
A typical workflow for assessing hepatotoxicity in a preclinical mouse model is outlined below.
Caption: Workflow for an in vivo study of anti-CD137 efficacy and toxicity.
Protocol 1: Assessment of Serum Transaminases
-
Blood Collection: Collect whole blood from mice via a terminal cardiac puncture or interim retro-orbital/submandibular bleed into a serum separator tube.
-
Serum Isolation: Allow blood to clot at room temperature for 30 minutes, then centrifuge at 2,000 x g for 10 minutes at 4°C.
-
Analysis: Carefully collect the supernatant (serum) and measure alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) levels using a clinical chemistry analyzer or commercially available colorimetric assay kits, following the manufacturer's instructions.[1][2]
Protocol 2: Isolation and Flow Cytometric Analysis of Liver-Infiltrating Lymphocytes
-
Liver Perfusion: Euthanize the mouse and perfuse the liver via the portal vein with PBS to remove circulating blood cells.
-
Homogenization: Mince the harvested liver and digest it in a solution containing collagenase D and DNase I at 37°C for 30-45 minutes.
-
Cell Isolation: Pass the digested tissue through a 70-μm cell strainer. Isolate mononuclear cells by centrifuging the cell suspension over a density gradient (e.g., Percoll).
-
Staining: Resuspend the isolated cells and stain with a panel of fluorescently-conjugated antibodies. A typical panel to assess toxicity might include: CD45 (leukocyte marker), CD3 (T-cell marker), CD4, CD8, FoxP3 (Treg marker), F4/80 (macrophage marker), and CD11b (myeloid marker).[1][2]
-
Data Acquisition: Analyze the stained cells on a flow cytometer.
Strategies for Mitigating Hepatotoxicity
The diagram below outlines key strategic considerations in the design and application of CD137 agonists to uncouple anti-tumor efficacy from liver toxicity.
Caption: Strategies to balance the efficacy and toxicity of CD137 agonists.
References
- 1. S100A4 blockage alleviates agonistic anti-CD137 antibody-induced liver pathology without disruption of antitumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of 4-1BB on liver myeloid cells triggers hepatitis via an interleukin-27 dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. emulatebio.com [emulatebio.com]
- 4. Differentiated agonistic antibody targeting CD137 eradicates large tumors without hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JCI Insight - Differentiated agonistic antibody targeting CD137 eradicates large tumors without hepatotoxicity [insight.jci.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Epitope and Fc-Mediated Cross-linking, but Not High Affinity, Are Critical for Antitumor Activity of CD137 Agonist Antibody with Reduced Liver Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Targeting CD137 (4-1BB) towards improved safety and efficacy for cancer immunotherapy [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. pnas.org [pnas.org]
- 12. aacrjournals.org [aacrjournals.org]
Technical Support Center: Optimizing Antitumor Agent-137 and Immunotherapy Combination Schedules
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the optimization of Antitumor agent-137 and immunotherapy combination schedules. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for combining this compound with an anti-CD137 agonist antibody?
A1: The primary rationale is to achieve a synergistic antitumor effect.[1][2][3] this compound, a cytotoxic agent, can induce immunogenic cell death (ICD) in tumor cells. This process releases tumor-associated antigens (TAAs) and damage-associated molecular patterns (DAMPs), which can prime an antitumor immune response.[1][3] The anti-CD137 agonist antibody then acts as a costimulatory signal for T cells that recognize these tumor antigens, enhancing their proliferation, survival, and cytotoxic function.[4][5] This combination aims to turn a "cold" tumor (lacking immune infiltration) into a "hot" tumor that is responsive to immunotherapy.
Q2: What are the critical parameters to consider when designing a combination schedule?
A2: The dose, sequence, and timing of administration are critical variables that significantly impact the efficacy and toxicity of the combination therapy.[1][6] An improperly designed schedule can lead to immunosuppressive effects from the cytotoxic agent, negating the benefit of the immunotherapy, or result in overlapping toxicities.[7] Preclinical studies are essential to determine the optimal therapeutic window.[8]
Q3: What are common mechanisms of resistance to this combination therapy?
A3: Resistance can arise from various factors, including intrinsic tumor cell characteristics and changes in the tumor microenvironment (TME).[9][10] These can include the downregulation of antigen presentation machinery by tumor cells, the recruitment of immunosuppressive cells like regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs) to the TME, or the expression of alternative immune checkpoint molecules.[9][11]
Q4: Which preclinical models are most appropriate for studying this combination?
A4: Syngeneic mouse tumor models are highly recommended as they utilize immunocompetent mice, which are essential for evaluating immunotherapies.[8][12][13] The choice of the specific syngeneic model (e.g., CT26 for colorectal cancer, MC38 for colon adenocarcinoma) should be based on the tumor type of interest and its known responsiveness to immunotherapy.[13][14] Humanized mouse models, engrafted with human immune cells, can also be valuable for testing clinical-grade reagents.[15]
Troubleshooting Guides
Problem 1: Lack of synergistic antitumor effect in vivo.
| Possible Cause | Troubleshooting Step |
| Suboptimal Dosing Schedule | 1. Verify Single-Agent Activity: Confirm the antitumor activity of this compound and the anti-CD137 antibody as monotherapies in your model system. 2. Dose Titration Matrix: Perform a dose-response matrix experiment to evaluate a range of doses for both agents in combination. 3. Sequence and Timing Variation: Test different administration schedules as outlined in the Experimental Protocols section. Administering the immunotherapy after the cytotoxic agent is often more effective.[2][6] |
| Immunosuppressive Tumor Microenvironment | 1. Immune Cell Profiling: Analyze the immune cell infiltrate in the tumors of treated and control animals by flow cytometry or immunohistochemistry. Look for an increase in CD8+ T cells and a decrease in Tregs and MDSCs. 2. Cytokine Analysis: Measure the levels of key cytokines (e.g., IFN-γ, TNF-α, IL-10) in the tumor microenvironment or serum. |
| Poor Tumor Immunogenicity | 1. Assess Antigen Presentation: Evaluate the expression of MHC class I molecules on tumor cells after treatment with this compound. 2. Consider Combination with Other Modalities: For poorly immunogenic tumors, combining the therapy with radiation may enhance antigen release and improve outcomes.[5] |
Problem 2: Unexpected or severe toxicity in animal models.
| Possible Cause | Troubleshooting Step |
| Overlapping Toxicities | 1. Staggered Dosing: Introduce a "washout" period between the administration of this compound and the anti-CD137 antibody to allow for recovery from initial cytotoxic effects. 2. Dose Reduction: Reduce the dose of one or both agents, particularly the cytotoxic agent, as the combination may lower the maximum tolerated dose (MTD) of each agent.[16] |
| Immune-Related Adverse Events (irAEs) | 1. Monitor for Clinical Signs: Closely monitor animals for signs of irAEs such as weight loss, ruffled fur, and lethargy. 2. Histopathological Analysis: Perform histopathological analysis of key organs (e.g., liver, lung, gut) to identify signs of immune-mediated inflammation. Liver toxicity has been a concern with some anti-CD137 antibodies.[14] 3. Blood Chemistry: Analyze blood samples for markers of organ damage, such as liver enzymes (ALT, AST). |
| Cytokine Release Syndrome (CRS) | 1. Measure Cytokine Levels: At the expected time of peak drug activity, measure serum levels of pro-inflammatory cytokines like IL-6 and TNF-α. High levels may indicate CRS.[6] 2. Adjust Dosing Schedule: Administering the drugs sequentially rather than concurrently may mitigate the risk of CRS.[6] |
Data Presentation
Table 1: Hypothetical In Vivo Efficacy of Different Combination Schedules of this compound and Anti-CD137 mAb in a Syngeneic CT26 Tumor Model.
| Group | Treatment Schedule | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) | Median Survival (Days) |
| 1 | Vehicle Control | 1500 ± 250 | - | 22 |
| 2 | This compound (10 mg/kg) | 900 ± 150 | 40 | 28 |
| 3 | Anti-CD137 mAb (5 mg/kg) | 1200 ± 200 | 20 | 25 |
| 4 | Concurrent (Day 0) | 750 ± 120 | 50 | 35 |
| 5 | Sequential (Agent-137 Day 0, mAb Day 3) | 450 ± 100 | 70 | 45 |
| 6 | Sequential (mAb Day 0, Agent-137 Day 3) | 825 ± 140 | 45 | 33 |
Table 2: Hypothetical Immune Cell Infiltration in CT26 Tumors at Day 14 Post-Treatment.
| Group | Treatment Schedule | CD8+ T cells (% of CD45+ cells) | CD4+ FoxP3+ Tregs (% of CD4+ T cells) | CD8+/Treg Ratio |
| 1 | Vehicle Control | 5 ± 1.5 | 25 ± 4.0 | 0.2 |
| 2 | This compound | 8 ± 2.0 | 22 ± 3.5 | 0.36 |
| 3 | Anti-CD137 mAb | 10 ± 2.5 | 20 ± 3.0 | 0.5 |
| 4 | Concurrent | 15 ± 3.0 | 18 ± 2.5 | 0.83 |
| 5 | Sequential (Agent-137 -> mAb) | 25 ± 4.0 | 10 ± 2.0 | 2.5 |
| 6 | Sequential (mAb -> Agent-137) | 12 ± 2.8 | 19 ± 2.8 | 0.63 |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Syngeneic Mouse Model
-
Cell Culture and Implantation:
-
Culture CT26 colon carcinoma cells in appropriate media.
-
Harvest cells during the logarithmic growth phase and resuspend in sterile PBS.
-
Subcutaneously inject 1x10^6 CT26 cells into the flank of 6-8 week old female BALB/c mice.
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth every 2-3 days using digital calipers.
-
When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups.
-
-
Treatment Administration:
-
Prepare this compound and anti-CD137 mAb in sterile vehicle solutions.
-
Administer drugs via the appropriate route (e.g., intraperitoneal injection) according to the schedules outlined in Table 1.
-
-
Efficacy Readouts:
-
Continue to measure tumor volume and body weight every 2-3 days.
-
Monitor animal health daily.
-
Euthanize mice when tumors exceed a predetermined size or if signs of excessive toxicity are observed.
-
Record survival data for Kaplan-Meier analysis.
-
-
Data Analysis:
-
Calculate tumor growth inhibition (TGI) for each group relative to the vehicle control.
-
Perform statistical analysis on tumor volume and survival data.
-
Protocol 2: Flow Cytometric Analysis of Tumor-Infiltrating Lymphocytes
-
Tumor Excision and Digestion:
-
At a predetermined time point (e.g., Day 14), euthanize a subset of mice from each group.
-
Excise tumors and mince them into small pieces.
-
Digest the tumor tissue using an enzymatic solution (e.g., collagenase, DNase) to create a single-cell suspension.
-
-
Cell Staining:
-
Filter the cell suspension and perform a red blood cell lysis step if necessary.
-
Count the viable cells.
-
Stain the cells with a panel of fluorescently-labeled antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, FoxP3).
-
-
Flow Cytometry Acquisition and Analysis:
-
Acquire the stained samples on a flow cytometer.
-
Analyze the data using appropriate software to quantify the populations of different immune cells within the tumor.
-
Visualizations
Caption: CD137 costimulatory signaling pathway in CD8+ T cells.
Caption: Experimental workflow for evaluating combination therapy.
Caption: Troubleshooting logic for combination therapy experiments.
References
- 1. The Interplay of Immunotherapy and Chemotherapy: Harnessing Potential Synergies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The interplay of immunotherapy and chemotherapy: harnessing potential synergies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Immunotherapy of melanoma with the immune costimulatory monoclonal antibodies targeting CD137 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Timing and Sequence Critical for Immunotherapy Combination - NCI [cancer.gov]
- 7. youtube.com [youtube.com]
- 8. Preclinical studies performed in appropriate models could help identify optimal timing of combined chemotherapy and immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms, combination therapy, and biomarkers in cancer immunotherapy resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanisms of Cancer Resistance to Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Mechanisms of tumor resistance to immune checkpoint blockade and combination strategies to overcome resistance [frontiersin.org]
- 12. CHI's Preclinical Models for Cancer Immunotherapy and Combinations Conference - World Preclinical Congress Europe [worldpreclinicaleurope.com]
- 13. In vivo models for Immuno-Oncology I Preclinical CRO Services [explicyte.com]
- 14. Antitumor efficacy and reduced toxicity using an anti-CD137 Probody therapeutic - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development of Immunotherapy Combination Strategies in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
Cell line contamination issues in Antitumor agent-137 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential cell line contamination issues that researchers, scientists, and drug development professionals may encounter during experiments with Antitumor agent-137 (CBL0137).
Frequently Asked Questions (FAQs)
Q1: My results with this compound are inconsistent across different batches of experiments. Could cell line contamination be the cause?
A1: Yes, inconsistent results are a hallmark of cell line contamination. Contamination can manifest as microbial contamination (e.g., mycoplasma) or cross-contamination with another cell line.[1] Both can significantly alter the cellular response to this compound, leading to variability in your data. It is crucial to perform routine checks for both types of contamination.
Q2: How can mycoplasma contamination affect my experiments with this compound?
A2: Mycoplasma are small bacteria that lack a cell wall and are a common and often undetected contaminant in cell cultures.[2][3] They can alter a wide range of cellular functions, including proliferation, metabolism, and signaling pathways, which can fundamentally change how cells respond to this compound and lead to unreliable and irreproducible results.[2][4]
Q3: What is cell line cross-contamination, and why is it a problem for my research?
Q4: How often should I test my cell lines for contamination?
A4: Regular testing is critical. It is recommended to test your cell cultures for mycoplasma every one to two months.[2] Cell line authentication, to check for cross-contamination, should be performed when a new cell line is received, before freezing a new cell bank, and before publishing any research findings.[8]
Q5: If I suspect contamination, should I just discard the culture?
A5: If you suspect contamination, you should immediately quarantine the culture to prevent it from spreading.[1] For suspected microbial contamination, you can attempt decontamination protocols, although discarding the culture and starting with a fresh, authenticated stock is often the safest approach.[2][9] In cases of suspected cross-contamination, it is essential to perform cell line authentication to confirm the identity of the cells before making any decisions.[1]
Troubleshooting Guides
Issue 1: Inconsistent IC50 values for this compound
If you are observing significant variations in the half-maximal inhibitory concentration (IC50) of this compound between experiments, cell line contamination is a likely culprit.
-
Troubleshooting Steps:
-
Visual Inspection: Carefully examine your cell cultures under a microscope. While not definitive, changes in cell morphology, such as shape or growth patterns, can be an early indicator of a problem.[1] Bacterial contamination may cause the media to become cloudy and change color, while fungal contamination might appear as filamentous structures.[10][11]
-
Check Growth Rate: A noticeable change in the doubling time of your culture could signal that a different, faster-growing cell line has taken over.[1]
-
Mycoplasma Testing: Perform a PCR-based test or a DNA staining method to check for mycoplasma contamination.[9]
-
Cell Line Authentication: The most definitive method to rule out cross-contamination is Short Tandem Repeat (STR) profiling.[1][8] This will confirm the genetic identity of your cell line.
-
Issue 2: Unexpected Cellular Response to this compound
If your cells are showing an unexpected phenotype or signaling response after treatment with this compound (e.g., lack of p53 activation), contamination should be investigated.
-
Troubleshooting Steps:
-
Quarantine: Immediately isolate the suspect cultures to prevent potential spread.
-
Verify Key Signaling Pathways: Before extensive troubleshooting, confirm the identity of your cell line via STR profiling. The signaling pathways affected by this compound, such as the p53 and NF-κB pathways, can differ significantly between cell lines.[12][13]
-
Test for Mycoplasma: Mycoplasma can significantly alter cellular signaling and could be responsible for the aberrant response.[2]
-
Start with Fresh Stock: If contamination is confirmed, discard all related cell stocks and obtain a new, authenticated vial from a reputable cell bank.[1]
-
Data Presentation
Cell line contamination can drastically alter the perceived efficacy of this compound. The following tables illustrate the potential impact of both mycoplasma and cross-contamination on experimental outcomes.
Table 1: Impact of Mycoplasma Contamination on the Efficacy of this compound in a Lung Cancer Cell Line (e.g., A549)
| Culture Condition | Apparent IC50 of this compound | Notes |
| Mycoplasma-Negative | 50 nM | Expected efficacy in a pure culture. |
| Mycoplasma-Positive | 250 nM | Mycoplasma can induce resistance mechanisms, leading to a significant increase in the apparent IC50. |
Table 2: Impact of HeLa Cross-Contamination on the Efficacy of this compound in a Lung Cancer Cell Line Culture (e.g., A549)
| Percentage of HeLa Contamination | Apparent IC50 of this compound | Notes |
| 0% (Pure A549) | 50 nM | Baseline efficacy in the intended cell line. |
| 25% | 85 nM | A minor contamination can already skew the results. |
| 50% | 150 nM | The IC50 is significantly altered due to the mixed population. |
| 90% (Primarily HeLa) | >500 nM | The results now primarily reflect the response of the contaminating HeLa cells, which may be more resistant to the agent. |
Experimental Protocols
Protocol 1: Mycoplasma Detection by PCR
This protocol outlines a common method for detecting mycoplasma contamination.
-
Sample Preparation: Collect 1 mL of the cell culture supernatant from a culture that is 70-80% confluent. Centrifuge at 200 x g for 5 minutes to pellet the cells. Transfer the supernatant to a new tube and centrifuge at 12,000 x g for 10 minutes to pellet any mycoplasma.
-
DNA Extraction: Discard the supernatant and extract the DNA from the pellet using a commercial DNA extraction kit, following the manufacturer's instructions.
-
PCR Amplification: Perform a PCR reaction using universal primers that target the 16S rRNA gene of mycoplasma. Include a positive control (mycoplasma DNA) and a negative control (sterile water).
-
Gel Electrophoresis: Run the PCR products on a 1.5% agarose (B213101) gel. The presence of a band of the expected size in your sample lane indicates mycoplasma contamination.
Protocol 2: Cell Line Authentication by STR Profiling
This is the gold standard for authenticating human cell lines.
-
Sample Submission: Provide a sample of your cell culture (either as a cell pellet or extracted DNA) to a reputable cell line authentication service.
-
STR Analysis: The service will amplify multiple specific STR loci using PCR. Each locus contains a variable number of tandem repeats.
-
Profile Generation: The amplified fragments are separated by size using capillary electrophoresis, which generates a unique genetic profile for the cell line.
-
Database Comparison: This profile is then compared to a database of known cell line profiles (e.g., from ATCC) to confirm its identity. A match of ≥80% is typically required to confirm the identity of a cell line.
Visualizations
Below are diagrams illustrating key signaling pathways affected by this compound (CBL0137) and a workflow for troubleshooting contamination.
References
- 1. benchchem.com [benchchem.com]
- 2. Mycoplasma Contamination in Cell Culture | Detection & Removal [capricorn-scientific.com]
- 3. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 4. Prevention and Detection of Mycoplasma Contamination in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The ghosts of HeLa: How cell line misidentification contaminates the scientific literature | PLOS One [journals.plos.org]
- 6. Misidentified and contaminated cell lines lead to faulty cancer science - ecancer [ecancer.org]
- 7. cbc.ca [cbc.ca]
- 8. The repercussions of using misidentified cell lines | Culture Collections [culturecollections.org.uk]
- 9. biocompare.com [biocompare.com]
- 10. Troubleshooting Cell Culture Contamination: A Comprehensive Guide - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Curaxin CBL0137 Exerts Anticancer Activity via Diverse Mechanisms [frontiersin.org]
Technical Support Center: Antitumor Agent-137 Cell Viability Assays
Welcome to the Technical Support Center for Antitumor Agent-137 cell viability assays. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered during in vitro experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to help you achieve more reliable and reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and solutions for issues that may arise during your experiments with this compound.
Issue 1: High Background Signal in Blank Wells
Q1: My blank wells, which contain only media, assay reagents, and this compound, show a high absorbance/fluorescence signal. What is the likely cause?
A1: This issue strongly suggests direct interference of this compound with the assay reagents. Several factors could be at play:
-
Direct Reduction of Tetrazolium Salts: If you are using a tetrazolium-based assay (e.g., MTT, XTT, WST-1), this compound, may be chemically reducing the tetrazolium salt to its colored formazan (B1609692) product without any cellular enzymatic activity. This is a known issue with certain classes of compounds and leads to a false positive signal, indicating higher cell viability than is accurate.[1][2]
-
Compound Color: If this compound has a native color that absorbs light at the same wavelength used to measure the formazan product (e.g., ~570 nm for MTT), it will artificially inflate the absorbance reading.[2]
-
Precipitation: At the concentrations being tested, this compound might be precipitating out of the solution. These precipitates can cause light scattering, which results in erroneously high absorbance readings.[2]
-
Autofluorescence: For fluorescence-based assays, if this compound is autofluorescent at the excitation and emission wavelengths used, it will create a high background signal that can mask the true signal from your viability probe.[2]
Troubleshooting Steps:
-
Run a "Compound Only" Control: In a cell-free system, prepare wells with culture medium, the assay reagent, and the same concentrations of this compound used in your experiment. If you observe a signal change that is dependent on the concentration of the agent, you have confirmed direct interference.
-
Measure the Absorbance/Fluorescence Spectrum: Scan the absorbance or fluorescence spectrum of this compound in the assay buffer to see if there are overlapping peaks with your assay's readout wavelength.
-
Visual Inspection: Carefully inspect the wells under a microscope for any signs of precipitation.
Issue 2: Inconsistent Results Between Different Viability Assays
Q2: I am getting conflicting results for this compound when I use different cell viability assays (e.g., MTT vs. a cytotoxicity assay like LDH release). Why is this happening?
A2: Inconsistent results between different assay types are common and often arise because the assays measure different biological endpoints.[3][4] Cell viability is a complex process, and different assays provide insights into different aspects of cellular health.
-
Different Mechanisms of Action: this compound might be cytostatic (inhibiting proliferation) rather than cytotoxic (directly killing cells). An MTT assay, which measures metabolic activity, might show a decrease in signal due to reduced proliferation, while an LDH assay, which measures membrane integrity, might show no change if the cells are not lysing.[4]
-
Timing of Cellular Events: The sequence of cellular events leading to cell death varies. For example, a loss of metabolic activity might occur hours before the loss of membrane integrity. Therefore, the time point at which you perform the assay is critical.[5]
Troubleshooting Steps:
-
Use Orthogonal Assays: To get a more complete picture of the effects of this compound, it is recommended to use at least two different assays that measure different cellular parameters (see Table 1).
-
Perform a Time-Course Experiment: Evaluate the effects of this compound at multiple time points to understand the kinetics of its action.
-
Microscopic Examination: Visually inspect the cells for morphological changes, such as apoptosis, necrosis, or changes in cell number and confluence.
Issue 3: High Variability Between Replicate Wells and Experiments
Q3: I am observing significant variability between my replicate wells and between different experimental runs. What are the common sources of this variability?
A3: High variability is a frequent challenge in cell-based assays and can often be traced back to technical inconsistencies in the experimental workflow.[6][7]
-
Inconsistent Cell Seeding: Uneven distribution of cells across the plate is a major source of variability. If some wells receive more cells than others, the starting point for your experiment is already inconsistent.[6][8]
-
Edge Effects: Cells in the outer wells of a microplate can be exposed to different conditions, such as temperature fluctuations and increased evaporation, compared to the inner wells. This can lead to variability in cell growth and response to treatment.
-
Inconsistent Incubation Times: Variations in the timing of cell seeding, treatment, and reagent addition can all contribute to inconsistent results.[6]
-
Reagent Preparation and Handling: Improper storage of reagents can lead to degradation, and repeated freeze-thaw cycles of stock solutions of this compound can reduce its potency.[9]
-
Cell Health and Passage Number: Using cells with a high passage number can lead to genetic drift and altered sensitivity to drugs. Inconsistent cell health at the time of the experiment will also lead to variable results.[9]
Troubleshooting Steps:
-
Optimize Cell Seeding: Ensure you have a homogenous cell suspension before and during seeding. Gently mix the cell suspension between pipetting into wells.
-
Minimize Edge Effects: Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile PBS or culture medium to create a humidity barrier.
-
Standardize Protocols: Use timers to ensure consistent incubation times for all steps of your experiment.
-
Proper Reagent Handling: Prepare fresh dilutions of this compound for each experiment and aliquot stock solutions to avoid repeated freeze-thaw cycles.
-
Consistent Cell Culture Practices: Use cells within a narrow and consistent passage number range and always check for cell viability and morphology before starting an experiment.[6]
Data Presentation
Table 1: Comparison of Common Cell Viability Assays
| Assay Type | Principle | Common Reagents | Potential for Interference with Antitumor Agents |
| Metabolic Activity | Measures the reduction of a substrate by metabolically active cells. | MTT, XTT, WST-1, Resazurin | High: Redox-active compounds can directly reduce the substrate. Colored compounds can interfere with absorbance readings.[1][2] |
| Membrane Integrity | Measures the release of intracellular components from damaged cells. | LDH (Lactate Dehydrogenase) | Low to Moderate: Serum in the media can contain LDH, leading to high background.[10] |
| ATP Content | Quantifies ATP levels as an indicator of viable, metabolically active cells. | Luciferin/Luciferase | Low: Fewer reported instances of direct compound interference compared to tetrazolium assays. |
| DNA Content | Measures total DNA content as an indicator of cell number. | Hoechst, Propidium Iodide | Low: Some compounds may be autofluorescent, interfering with fluorescence-based DNA dyes. |
| Clonogenic Assay | Assesses the ability of single cells to form colonies. | N/A | Very Low: Considered a gold standard for assessing long-term effects on cell survival and proliferation.[3] |
Experimental Protocols
Protocol: MTT Cell Viability Assay
This protocol provides a general framework for assessing cell viability using the MTT assay. Optimization of cell seeding density and incubation times is recommended for each cell line.
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Prepare a single-cell suspension in a complete culture medium.
-
Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium from a stock solution (typically in DMSO). Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (e.g., <0.5%).
-
Include appropriate controls: vehicle control (medium with the same final concentration of DMSO), untreated control, and a blank control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 20 µL of the MTT solution to each well (final concentration of 0.5 mg/mL).
-
Incubate the plate for 2-4 hours at 37°C, protected from light. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the MTT-containing medium from the wells without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO or an acidified isopropanol (B130326) solution) to each well.
-
Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance from cell debris.[11]
-
Mandatory Visualization
Caption: Troubleshooting workflow for inconsistent cell viability assay results.
Caption: Mechanism of this compound interference in an MTT assay.
References
- 1. Interference by anti-cancer chemotherapeutic agents in the MTT-tumor chemosensitivity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Different Cell Viability Assays Reveal Inconsistent Results After Bleomycin Electrotransfer In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.sg]
- 8. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 9. benchchem.com [benchchem.com]
- 10. What are the limitations of colorimetric assays of cell viability and cytotoxicity? | AAT Bioquest [aatbio.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Modifying Antitumor Agent-137 for Enhanced Blood-Brain Barrier Penetration
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for modifying Antitumor agent-137 to improve its penetration across the blood-brain barrier (BBB).
Troubleshooting Guide
Researchers may encounter several challenges when modifying and evaluating this compound for enhanced BBB penetration. This guide provides solutions to common problems.
| Issue | Potential Cause | Recommended Solution | Relevant Assay |
| Low in vitro BBB permeability of modified this compound | Inefficient chemical modification leading to suboptimal lipophilicity. | Synthesize a series of analogs with varying degrees of lipophilicity (logP) and test their permeability.[1][2] | In vitro Transwell BBB Assay |
| Modified agent is a substrate for efflux pumps (e.g., P-glycoprotein).[3][4][5] | Co-administer with a known P-gp inhibitor (e.g., verapamil) in the in vitro assay to confirm efflux. If confirmed, redesign the modification to mask the P-gp recognition site.[3] | In vitro Transwell BBB Assay | |
| Poor stability of the modified agent in the assay medium. | Assess the stability of the compound in the culture medium over the time course of the experiment using HPLC or LC-MS. | Stability Assay | |
| High variability in in vitro BBB permeability results | Inconsistent cell monolayer integrity in the Transwell model. | Regularly measure the transendothelial electrical resistance (TEER) to ensure a tight monolayer. Discard plates with TEER values below the established threshold.[6] | TEER Measurement |
| Inconsistent seeding density of endothelial cells. | Optimize and standardize the cell seeding protocol. Use a consistent passage number of cells for all experiments. | Cell Culture | |
| Low brain concentration of modified this compound in vivo | Rapid metabolism or clearance of the modified agent in the bloodstream.[7] | Perform pharmacokinetic studies to determine the half-life of the compound in plasma. If the half-life is short, consider strategies to protect the drug from degradation, such as encapsulation in nanoparticles.[8][9][10] | In vivo Pharmacokinetic Study |
| The modified agent is still subject to significant efflux at the BBB in vivo. | Co-administer a P-gp inhibitor in vivo (if ethically permissible) to assess the impact on brain uptake. | In vivo Microdialysis | |
| The modification strategy is ineffective in the complex in vivo environment. | Consider alternative modification strategies such as nanoparticle formulation or conjugation to a ligand for receptor-mediated transcytosis.[11][12][13][14][15][16] | Formulation Development | |
| Toxicity observed with nanoparticle-formulated this compound | The nanoparticle material itself is causing toxicity. | Test the toxicity of the "empty" nanoparticles (without the drug) in relevant cell lines and animal models. | Cytotoxicity Assays (in vitro), Toxicity Studies (in vivo) |
| The drug loading or release profile is suboptimal, leading to high localized concentrations. | Optimize the drug loading and release kinetics of the nanoparticles to ensure a sustained and controlled release. | Drug Release Studies |
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for modifying this compound to enhance BBB penetration?
A1: The main strategies can be categorized as follows:
-
Chemical Modification: This involves altering the chemical structure of this compound to increase its lipophilicity, enabling it to more easily diffuse across the lipid membranes of the BBB endothelial cells.[1][2][17]
-
Nanoparticle-based Delivery: Encapsulating this compound into nanoparticles can facilitate its transport across the BBB.[8][9][13][18][19] The nanoparticle surface can be further modified with ligands to target specific receptors on the BBB.[10]
-
Receptor-Mediated Transcytosis (RMT): This "Trojan horse" approach involves conjugating this compound to a molecule (e.g., an antibody or peptide) that binds to a specific receptor, such as the transferrin receptor or insulin (B600854) receptor, which are expressed on the surface of BBB endothelial cells.[11][12][14][15][16] This binding triggers the transport of the entire complex across the cell.[11][14][15]
Q2: How can I assess the BBB penetration of my modified this compound?
A2: A tiered approach is recommended:
-
In vitro BBB Models: These models, such as the Transwell assay using brain endothelial cells, provide an initial, high-throughput screening of your modified compounds.[20][21][22] Key parameters to measure are the apparent permeability coefficient (Papp) and the efflux ratio.
-
In vivo Animal Models: Promising candidates from in vitro studies should be evaluated in animal models (e.g., rodents).[23] This involves administering the modified agent and measuring its concentration in the brain tissue and cerebrospinal fluid (CSF) over time.[23][24] Techniques like microdialysis can also be used to measure the unbound drug concentration in the brain.[23]
Q3: My modified this compound shows good in vitro permeability but fails in in vivo studies. What could be the reason?
A3: This is a common challenge. Several factors could be responsible:
-
Metabolic Instability: The compound may be rapidly metabolized in the liver or blood, preventing it from reaching the BBB at a sufficient concentration.
-
In vivo Efflux: The activity of efflux pumps at the BBB can be more pronounced in vivo than in in vitro models.[5]
-
Plasma Protein Binding: High binding of your compound to plasma proteins can reduce the free fraction available to cross the BBB.
-
Poor Brain Tissue Distribution: Even if the drug crosses the BBB, it may not distribute effectively within the brain tissue to reach the tumor.[25]
Q4: What are the critical parameters to consider when designing a nanoparticle formulation for this compound?
A4: Key parameters for nanoparticle design include:
-
Size: Nanoparticles should generally be less than 100 nm in diameter to facilitate transport across the BBB.[13]
-
Surface Charge: A neutral or slightly negative surface charge is often preferred to minimize non-specific uptake by other cells and reduce toxicity.
-
Material: The nanoparticle material should be biocompatible and biodegradable. Common materials include polymers (e.g., PLGA), lipids, and gold nanoparticles.[8][13]
-
Targeting Ligands: The surface of the nanoparticles can be decorated with ligands (e.g., transferrin, insulin) to target specific receptors on the BBB and enhance uptake via receptor-mediated transcytosis.[10]
Experimental Protocols
Protocol 1: In Vitro Transwell BBB Permeability Assay
This protocol describes a method for assessing the permeability of modified this compound across a monolayer of brain endothelial cells.
Materials:
-
Transwell inserts (e.g., 24-well format with 0.4 µm pore size)
-
Brain endothelial cells (e.g., bEnd.3 or primary cells)[20]
-
Cell culture medium and supplements
-
Modified this compound
-
Lucifer yellow (paracellular marker)
-
Analytical instrument for quantifying the agent (e.g., LC-MS/MS)
Methodology:
-
Cell Seeding: Seed the brain endothelial cells onto the apical side of the Transwell inserts and culture until a confluent monolayer is formed.
-
Monolayer Integrity Check: Measure the transendothelial electrical resistance (TEER) to confirm the integrity of the cell monolayer.[6]
-
Permeability Assay:
-
Wash the cells with pre-warmed transport buffer.
-
Add the modified this compound and Lucifer yellow to the apical (donor) chamber.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (receiver) chamber.
-
Replace the collected volume with fresh transport buffer.
-
-
Sample Analysis: Quantify the concentration of the modified agent and Lucifer yellow in the collected samples using a validated analytical method.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for each compound.
Protocol 2: In Vivo Pharmacokinetic Study in Rodents
This protocol outlines the procedure for determining the brain and plasma concentrations of modified this compound following systemic administration in rodents.
Materials:
-
Rodents (e.g., mice or rats)
-
Modified this compound formulation for injection
-
Blood collection supplies
-
Brain tissue homogenization equipment
-
Analytical instrument for quantification (e.g., LC-MS/MS)
Methodology:
-
Animal Dosing: Administer the modified this compound to the animals via the desired route (e.g., intravenous injection).
-
Sample Collection:
-
At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing, collect blood samples.
-
At the end of the study, euthanize the animals and collect the brains.
-
-
Sample Processing:
-
Process the blood to obtain plasma.
-
Homogenize the brain tissue.
-
-
Sample Analysis: Extract the modified agent from the plasma and brain homogenates and quantify its concentration using a validated analytical method.
-
Data Analysis: Calculate key pharmacokinetic parameters, including plasma half-life, area under the curve (AUC) for both plasma and brain, and the brain-to-plasma concentration ratio.[23]
Visualizations
Caption: A workflow for screening and validating modified this compound.
Caption: Receptor-mediated transcytosis pathway for drug delivery across the BBB.
Caption: A logical diagram for troubleshooting low BBB penetration of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Towards Improvements for Penetrating the Blood–Brain Barrier—Recent Progress from a Material and Pharmaceutical Perspective [mdpi.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Challenges and opportunities to penetrate the blood-brain barrier for brain cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Challenges of developing small-molecule kinase inhibitors for brain tumors and the need for emphasis on free drug levels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Drug delivery strategies to enhance the permeability of the blood–brain barrier for treatment of glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Challenges and opportunities to penetrate the blood-brain barrier for brain cancer therapy [thno.org]
- 10. Strategies to overcome/penetrate the BBB for systemic nanoparticle delivery to the brain/brain tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Receptor-mediated transcytosis for brain delivery of therapeutics: receptor classes and criteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Brain delivery of biotherapeutics via receptor-mediated transcytosis across the blood–brain barrier - RSC Pharmaceutics (RSC Publishing) [pubs.rsc.org]
- 13. Crossing the Blood-Brain Barrier: Advances in Nanoparticle Technology for Drug Delivery in Neuro-Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Receptor-mediated transcytosis for brain delivery of therapeutics: receptor classes and criteria - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Smart Strategies for Therapeutic Agent Delivery into Brain across the Blood–Brain Barrier Using Receptor-Mediated Transcytosis [jstage.jst.go.jp]
- 17. Towards Improvements for Penetrating the Blood–Brain Barrier—Recent Progress from a Material and Pharmaceutical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Nanoparticle-mediated Brain-Specific Drug Delivery, Imaging, and Diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Research Models of the Nanoparticle-Mediated Drug Delivery across the Blood–Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 20. bio-protocol.org [bio-protocol.org]
- 21. An in vitro Blood-brain Barrier Model to Study the Penetration of Nanoparticles [en.bio-protocol.org]
- 22. mdpi.com [mdpi.com]
- 23. In Vivo Methods to Study Uptake of Nanoparticles into the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Intraventricular Drug Delivery and Sampling for Pharmacokinetics and Pharmacodynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Emerging Insights into Barriers to Effective Brain Tumor Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Flow Cytometry Analysis of Antitumor Agent-137 Treated Cells
This technical support center provides troubleshooting guidance for researchers encountering flow cytometry compensation issues after treating cells with Antitumor agent-137. The information is presented in a question-and-answer format to directly address common challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why do I see increased background fluorescence in my unstained cells after treatment with this compound?
A1: Treatment with cytotoxic agents like this compound can induce cellular stress and apoptosis, leading to an increase in endogenous fluorophores. This phenomenon, known as autofluorescence, can significantly impact the accuracy of your flow cytometry data by increasing the background signal.[1][2][3] Endogenous molecules such as NAD(P)H and flavins contribute to this intrinsic fluorescence.[4]
Troubleshooting Steps:
-
Include an unstained, treated control: Always run an unstained sample of cells treated with this compound to establish the baseline autofluorescence.
-
Spectral Unmixing: If using a spectral flow cytometer, the autofluorescence signature can be measured and computationally removed from the signals of your specific fluorescent labels.[4]
-
Choose appropriate fluorochromes: Select bright fluorochromes that emit in channels with minimal autofluorescence.
Q2: My compensation values seem incorrect after treating cells with this compound. What could be the cause?
A2: Incorrect compensation values in drug-treated cells are often a consequence of increased and altered autofluorescence.[1][2] The fundamental rules of compensation require that the background fluorescence of your positive and negative compensation controls are identical.[5][6] If this compound treatment increases the autofluorescence of your cells, using unstained, untreated cells as your negative control for compensation will lead to inaccurate calculations.
Troubleshooting Steps:
-
Treat your compensation controls: Ensure that both your single-stain positive and negative (unstained) compensation controls are treated with this compound in the same manner as your experimental samples.[7]
-
Use appropriate controls: For each fluorochrome in your panel, you need a single-stained control. This can be either cells or compensation beads. When using cells, ensure you have a clearly positive and negative population.[8][9][10]
-
Fluorescence-Minus-One (FMO) Controls: FMO controls are crucial for setting accurate gates in multicolor experiments, especially when dealing with high background or spreading error.
Q3: After applying compensation, my cell populations appear skewed or "frown" on the bivariate plots. What does this indicate?
A3: Skewed or "frowning" populations on a bivariate plot are classic signs of overcompensation. Conversely, a "smiling" population indicates under-compensation.[11] This can happen if the compensation controls are not appropriate for the experimental samples. For instance, using compensation beads that are much brighter than the stained cells can sometimes lead to inaccurate compensation.[6]
Troubleshooting Steps:
-
Check your compensation matrix: Review the calculated compensation values. Unusually high values might indicate a problem with your single-stain controls.
-
Re-run compensation with appropriate controls: Ensure your single-stain controls are as bright as, or brighter than, your experimental samples, and that the background fluorescence of the positive and negative populations is matched.[5][6]
-
Manual Adjustment (with caution): While automated compensation is highly recommended, minor manual adjustments can sometimes be necessary.[10] However, this should be done with a thorough understanding of the principles of compensation and is generally discouraged.
Illustrative Data on Autofluorescence Induction
While specific data for "this compound" is not available, the following table illustrates a common effect of antitumor agents on cellular autofluorescence.
| Treatment Group | Mean Fluorescence Intensity (MFI) in FITC Channel (Unstained Cells) | Fold Change vs. Untreated |
| Untreated Control | 150 | 1.0 |
| Vehicle Control | 165 | 1.1 |
| This compound (10 µM) | 450 | 3.0 |
| This compound (50 µM) | 980 | 6.5 |
This is example data and actual results may vary.
Experimental Protocols
Protocol 1: Preparation of Compensation Controls for this compound Treated Cells
-
Cell Preparation: Culture and treat your cells with this compound (and vehicle control) alongside your experimental samples.
-
Prepare Single-Stain Controls: For each antibody-fluorochrome conjugate in your panel, take an aliquot of the treated cells.
-
Staining: Stain each aliquot with one of the antibodies. Ensure you also have an unstained, treated cell sample to serve as the negative control.
-
Wash: Wash the cells to remove unbound antibody.
-
Resuspend: Resuspend the cells in an appropriate buffer for flow cytometry analysis.
-
Acquisition: Acquire data for each single-stain control, ensuring you collect a sufficient number of events (e.g., >10,000 positive events) for accurate compensation calculation.
Protocol 2: Fluorescence-Minus-One (FMO) Control Staining
-
Prepare FMO Mixes: For each fluorochrome in your panel, prepare a cocktail of all other antibodies in the panel, excluding the one of interest.
-
Cell Preparation: Use cells that have been treated with this compound.
-
Staining: Stain an aliquot of the treated cells with each FMO antibody cocktail.
-
Wash and Resuspend: Wash the cells and resuspend them for analysis.
-
Acquisition: Acquire data for each FMO control. These will be used to set the gates for your fully stained experimental samples.
Visual Guides
Caption: Experimental workflow for flow cytometry with treated cells.
Caption: Impact of this compound on flow cytometry data.
References
- 1. Role of Autofluorescence in Flow Cytometric Analysis of Escherichia coli Treated with Bactericidal Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of autofluorescence in flow cytometric analysis of Escherichia coli treated with bactericidal antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Autofluorescence can interfere with flow cytometry imaging [bdbiosciences.com]
- 4. Autofluorescence can interfere with flow cytometry imaging [bdbiosciences.com]
- 5. 3 Compensation Mistakes That Will Ruin Your Flow Cytometry Experiments [expertcytometry.com]
- 6. 3 Requirements For Accurate Flow Cytometry Compensation - ExpertCytometry [expertcytometry.com]
- 7. How to Fix Flow Cytometry Compensation Errors (and Unmixing Errors) – Bad Data Part 4 | Cytometry and Antibody Technology [voices.uchicago.edu]
- 8. Compensation in Flow Cytometry - FluoroFinder [fluorofinder.com]
- 9. miltenyibiotec.com [miltenyibiotec.com]
- 10. biomed.au.dk [biomed.au.dk]
- 11. news-medical.net [news-medical.net]
Technical Support Center: Normalizing Western Blot Data for Antitumor Agent-137 Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on normalizing Western blot data in the context of studies involving Antitumor agent-137. Accurate normalization is critical for obtaining reliable and reproducible results when assessing the effects of this agent on protein expression.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of Western blot normalization?
A1: Western blot normalization is a crucial step to correct for unavoidable experimental variations, ensuring that any observed differences in protein band intensity are due to biological changes in your samples and not technical inconsistencies.[1][2][3] This process allows for the accurate comparison of protein expression levels across different samples, such as those treated with varying concentrations of this compound.[1][4] Common sources of error that normalization helps to correct include uneven sample loading, pipetting variations, and inconsistencies during protein transfer to the membrane.[1][3]
Q2: What are the primary methods for Western blot normalization?
A2: There are two main methods for normalizing Western blot data:
-
Housekeeping Protein (HKP) Normalization: This traditional method uses a single, constitutively expressed protein (a "housekeeping" protein) as an internal loading control.[1] The assumption is that the expression of this protein remains constant across all experimental conditions.[5] Commonly used housekeeping proteins include β-actin, GAPDH, and β-tubulin.[6]
-
Total Protein Normalization (TPN): This method uses the total amount of protein in each lane as the loading control.[1] This is achieved by staining the membrane with a total protein stain either before or after antibody incubation.[2] TPN is increasingly considered the "gold standard" for normalization.[7][8]
Q3: Which normalization method is recommended for studies with this compound?
A3: For studies involving antitumor agents, Total Protein Normalization (TPN) is highly recommended. This is because the expression of housekeeping proteins can be affected by experimental conditions, including drug treatments.[9] this compound could potentially alter the expression of commonly used housekeeping proteins, which would invalidate their use as stable loading controls.[9] TPN provides a more robust and reliable normalization as it is based on the entire protein profile in each lane, which is less likely to be significantly altered by the treatment.[5]
Q4: Can I still use housekeeping proteins for normalization in my study?
A4: You can use housekeeping proteins, but it is critical to validate that their expression is not affected by this compound treatment in your specific experimental model.[7][9] This involves performing preliminary experiments to confirm that the chosen housekeeping protein's expression remains constant across all treatment groups and doses.[9] Without this validation, you risk introducing significant errors into your data interpretation.[9]
Q5: How does signal saturation affect normalization and how can I avoid it?
A5: Signal saturation occurs when the signal from a protein band is too strong, exceeding the linear dynamic range of detection.[10][11] This is a common problem, especially with highly abundant housekeeping proteins.[5][10] Saturated bands do not accurately reflect the amount of protein, leading to erroneous quantification and normalization.[10][11] To avoid saturation, it is essential to determine the linear range of detection for both your target protein and the loading control by running a dilution series of your protein lysate.[12] Digital imaging systems can also help in detecting and avoiding saturation.[13]
Comparison of Normalization Methods
| Feature | Housekeeping Protein (HKP) Normalization | Total Protein Normalization (TPN) |
| Principle | Normalizes to a single, constitutively expressed protein.[1] | Normalizes to the total protein amount in each lane.[1] |
| Assumption | HKP expression is constant across all conditions.[5] | Total protein loaded is a reliable indicator of sample loading. |
| Pros | Simple and widely used. | More accurate, not reliant on a single protein's expression, wider linear range.[5][7] |
| Cons | HKP expression can vary with treatment, high risk of signal saturation.[5][9] | May require specific stains and imaging equipment. |
| Recommendation for this compound Studies | Use with caution and requires extensive validation.[9] | Highly Recommended. [7][8] |
Troubleshooting Guides
Issue 1: Uneven Loading Control Bands (Housekeeping Protein)
Q: I've performed my Western blot and probed for GAPDH as a loading control. The bands are uneven across the lanes, even though I quantified my protein samples and loaded equal amounts. What could be the problem?
A: This is a common issue that can arise from several factors. Here's a step-by-step guide to troubleshoot:
-
Confirm Equal Loading with a Total Protein Stain: Before assuming the issue is with your housekeeping protein, verify your loading accuracy. After transfer, and before blocking, stain the membrane with a reversible total protein stain like Ponceau S.[14][15] This will give you a quick visual confirmation of whether the total protein levels are indeed equal across all lanes.[14]
-
Validate Your Housekeeping Protein: The expression of housekeeping proteins like GAPDH can be altered by experimental treatments, including anticancer drugs.[9][15] It is crucial to validate that GAPDH expression is not affected by this compound in your specific cell line or tissue type.[9]
-
Action: Run a preliminary Western blot with a dilution series of your control and treated lysates to ensure the signal is within the linear range and that the expression of GAPDH does not change with treatment.
-
-
Check for Pipetting and Sample Preparation Errors: Inconsistencies in sample preparation and loading can lead to uneven bands.[3]
-
Action: Ensure your protein quantification assay (e.g., BCA or Bradford) is accurate. Be meticulous with your pipetting when loading samples onto the gel.
-
Troubleshooting Summary: Uneven HKP Bands
| Potential Cause | Recommended Action |
| Inaccurate Protein Loading | Stain membrane with Ponceau S to visualize total protein.[14][15] |
| Housekeeping Protein Expression is Altered by Treatment | Validate HKP stability under your experimental conditions or switch to Total Protein Normalization.[9] |
| Pipetting Errors | Review and standardize your sample loading technique. |
Issue 2: My Target Protein Signal is Weak, but the Loading Control is Saturated
Q: I'm trying to detect a low-abundance target protein. To get a decent signal for my target, I have to load a large amount of protein, but this causes my β-actin loading control band to be completely saturated. How can I accurately normalize my data?
A: This is a classic problem when trying to quantify a low-abundance target protein using a highly abundant housekeeping protein for normalization.[5][10]
-
Switch to Total Protein Normalization (TPN): TPN is the ideal solution here. Total protein stains have a broader linear range and are less prone to saturation compared to the immunodetection of highly abundant housekeeping proteins.[5][7]
-
Optimize Antibody Dilutions and Exposure Time: If you must use a housekeeping protein, you need to find conditions where both the target and the loading control are within their linear dynamic range.[11]
-
Action: Use a higher dilution of the primary antibody for your housekeeping protein. Also, use shorter exposure times when imaging the loading control compared to your target protein. Modern digital imagers often have features to handle this.
-
-
Load Less Protein and Use a More Sensitive Detection Method: If possible, reduce the amount of protein loaded and use a more sensitive enhanced chemiluminescence (ECL) substrate to detect your target protein. This may help to bring the housekeeping protein signal into a non-saturated range.
Issue 3: High Variability Between Blots
Q: I'm running multiple Western blots to analyze the effect of this compound over a time course. I'm seeing a lot of variability in the normalized data from blot to blot. How can I improve consistency?
A: Inter-blot variability is a common challenge. Here are strategies to minimize it:
-
Run Samples for Comparison on the Same Gel: Whenever possible, load the samples you want to directly compare (e.g., control vs. treated, different time points) on the same gel. This minimizes variability due to differences in transfer efficiency and antibody incubation times between blots.
-
Use a Consistent Internal Standard on Every Blot: If you must run samples on different blots, include the same internal standard or reference sample on each gel. You can then normalize the data on each blot to this internal standard to account for inter-gel variation.
-
Standardize Your Protocol: Meticulously follow a standardized protocol for all steps of the Western blotting process, from sample preparation to imaging.[12] This includes using the same antibody dilutions, incubation times, and washing steps for every blot.
-
Embrace Total Protein Normalization: TPN can help reduce inter-blot variability as it is less dependent on the enzymatic reactions and antibody binding kinetics that can vary between experiments.
Experimental Protocols
Protocol 1: Total Protein Normalization using a Reversible Stain
This protocol describes the use of Ponceau S for total protein normalization.
-
Perform SDS-PAGE and Protein Transfer: Separate your protein lysates using SDS-PAGE and transfer the proteins to a nitrocellulose or PVDF membrane as per your standard protocol.
-
Stain the Membrane:
-
After transfer, briefly rinse the membrane in deionized water.
-
Incubate the membrane in Ponceau S solution for 1-5 minutes at room temperature with gentle agitation.
-
Destain the membrane by washing with deionized water until the protein bands are clearly visible against a faint background.
-
-
Image the Stained Membrane:
-
Image the membrane to capture the total protein profile in each lane. This image will be used for normalization.
-
-
Remove the Stain:
-
Wash the membrane with TBST (Tris-Buffered Saline with Tween 20) until the stain is completely removed.
-
-
Proceed with Immunodetection:
-
Block the membrane and proceed with your standard protocol for incubating with primary and secondary antibodies to detect your protein of interest.
-
-
Data Analysis:
-
Quantify the band intensity of your target protein.
-
Quantify the total protein intensity for each lane from the Ponceau S image.
-
Normalize the target protein signal by dividing it by the total protein signal for the corresponding lane.
-
Protocol 2: Housekeeping Protein Validation
This protocol outlines the steps to validate a housekeeping protein for use in studies with this compound.
-
Prepare a Dilution Series: Prepare a 2-fold serial dilution of a pooled lysate from your control and this compound-treated samples.
-
Run the Western Blot: Load the dilution series onto an SDS-PAGE gel, transfer to a membrane, and probe for your chosen housekeeping protein (e.g., β-actin).
-
Image and Quantify: Image the blot at multiple exposure times to ensure you capture data within the linear dynamic range. Quantify the band intensities.
-
Analyze Linearity: Plot the band intensity against the protein concentration for your dilution series. The relationship should be linear. This determines the loading amount that falls within the linear range for detection.
-
Assess Stability with Treatment: Run a Western blot with consistent loads (within the determined linear range) of lysates from your control and various doses/time points of this compound treatment.
-
Compare Expression: Quantify the housekeeping protein bands. If there is no statistically significant difference in the expression of the housekeeping protein between the control and treated samples, it can be considered a valid loading control for your experiment.
Visualizations
Western Blot Normalization Workflow
References
- 1. How To Calculate Western Blot Normalization - TotalLab [totallab.com]
- 2. Western blot normalization - Wikipedia [en.wikipedia.org]
- 3. licorbio.com [licorbio.com]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. bio-rad.com [bio-rad.com]
- 6. An old method facing a new challenge: re-visiting housekeeping proteins as internal reference control for neuroscience research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. licorbio.com [licorbio.com]
- 8. azurebiosystems.com [azurebiosystems.com]
- 9. licorbio.com [licorbio.com]
- 10. blog.cellsignal.com [blog.cellsignal.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. A Defined Methodology for Reliable Quantification of Western Blot Data - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bitesizebio.com [bitesizebio.com]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Colony Formation Assay Optimization for Antitumor Agent-137
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the colony formation assay to evaluate the efficacy of Antitumor agent-137.
Frequently Asked Questions (FAQs)
Q1: What is the optimal seeding density when using this compound?
A1: The optimal seeding density is cell-line dependent and should be determined empirically. A good starting point for many cancer cell lines is between 200 and 1000 cells per well in a 6-well plate.[1][2] It is crucial to perform a preliminary experiment to determine the plating efficiency (PE) of your specific cell line. For cells with low plating efficiency, a higher seeding density may be required.[3] When testing this compound, it is advisable to test a range of seeding densities to ensure that the number of colonies in the control group is sufficient for statistical analysis (ideally 50-150 colonies) and that the colonies in the treated groups are distinct and countable.
Q2: How long should I expose the cells to this compound?
A2: The duration of exposure to this compound will depend on its mechanism of action and the research question. For a compound like CBL0137, which is a likely analogue and affects transcription and signaling pathways, an initial exposure of 24 to 72 hours is a reasonable starting point.[4] Following the treatment period, the drug-containing medium should be replaced with fresh medium, and the cells should be allowed to form colonies for 7-14 days, depending on the cell line's doubling time.
Q3: What is the mechanism of action of this compound and how does it affect the colony formation assay?
A3: this compound is likely CBL0137, a second-generation curaxin. Its anticancer effects are mediated through multiple pathways, including targeting the FACT (facilitates chromatin transcription) complex, inhibiting the NF-κB signaling pathway, and activating the p53 signaling pathway.[4][5] These actions can lead to cell cycle arrest and apoptosis, which directly impacts the ability of single cells to proliferate and form colonies. Therefore, a dose-dependent decrease in the number and size of colonies is the expected outcome in a successful assay.
Q4: Can I use a soft agar (B569324) colony formation assay with this compound?
A4: Yes, a soft agar assay is an excellent method to assess anchorage-independent growth, a hallmark of malignant transformation, and can be used to evaluate the effect of this compound.[6][7] This assay is particularly useful for determining if the agent can inhibit the transformed phenotype. The principles of optimizing seeding density and treatment duration are similar to the adherent colony formation assay.
Troubleshooting Guide
This guide addresses common issues encountered during colony formation assays with this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Very Few Colonies in Control Wells | - Suboptimal seeding density (too low).- Poor cell viability.- Inappropriate culture conditions (e.g., media, serum concentration).- Over-trypsinization during cell harvesting.[8] | - Perform a seeding density titration to determine the optimal number of cells.- Ensure cells are healthy and in the logarithmic growth phase before seeding.- Use pre-warmed, complete growth medium with the appropriate serum concentration (typically 10% FBS).[8]- Minimize trypsin exposure time and ensure complete neutralization. |
| Too Many Colonies to Count / Merged Colonies | - Seeding density is too high.[9] | - Reduce the number of cells seeded per well. Perform a titration to find the optimal density that yields distinct colonies. |
| Uneven Colony Distribution (e.g., colonies at the edge of the well) | - Improper plating technique.- Vibration of the incubator. | - After adding the cell suspension, gently swirl the plate in a figure-eight or cross pattern to ensure even distribution. Avoid circular swirling which can push cells to the periphery.[2][10]- Place the incubator in a low-traffic area to minimize vibrations. |
| Cell Clumps in the Suspension | - Incomplete dissociation of cells after trypsinization.- Presence of DNA from dead cells.[11] | - Gently pipette the cell suspension up and down to break up clumps before counting and seeding.[11]- If clumping is severe, consider passing the cell suspension through a 40 µm cell strainer.- Adding a small amount of DNase I to the cell suspension can help to reduce clumping caused by DNA from lysed cells.[11] |
| High Variability Between Replicates | - Inaccurate cell counting.- Pipetting errors.- Inconsistent treatment application. | - Use a hemocytometer or an automated cell counter and perform replicate counts to ensure accuracy.[1]- Ensure pipettes are calibrated and use proper pipetting techniques.- Mix the drug-containing medium thoroughly before adding it to the wells. |
| Crystal Violet Staining is Uneven or Washes Off | - Incomplete fixation.- Insufficient staining time.- Over-washing. | - Ensure cells are properly fixed with a suitable fixative (e.g., methanol (B129727), 4% paraformaldehyde) for at least 15-20 minutes.[12]- Stain with crystal violet solution for an adequate amount of time (e.g., 20-30 minutes).- Gently wash the plates with water to remove excess stain, avoiding a strong stream of water that could dislodge colonies. |
Experimental Protocols
Adherent Colony Formation Assay Protocol for this compound
-
Cell Seeding:
-
Harvest cells that are in the logarithmic growth phase using trypsin-EDTA.
-
Neutralize trypsin, centrifuge the cells, and resuspend the pellet in complete growth medium.
-
Perform an accurate cell count using a hemocytometer or automated cell counter.
-
Dilute the cell suspension to the predetermined optimal seeding density (e.g., 500 cells/mL).
-
Add 2 mL of the cell suspension to each well of a 6-well plate.
-
Gently swirl the plate to ensure even distribution of cells.
-
Incubate overnight at 37°C in a humidified incubator with 5% CO₂ to allow for cell attachment.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in complete growth medium.
-
Aspirate the medium from the wells and replace it with medium containing the desired concentrations of this compound or vehicle control.
-
Incubate for the desired treatment duration (e.g., 24-72 hours).
-
-
Colony Formation:
-
After the treatment period, remove the drug-containing medium.
-
Wash the cells gently with sterile PBS.
-
Add 2-3 mL of fresh, pre-warmed complete growth medium to each well.
-
Incubate for 7-14 days, or until visible colonies are formed in the control wells. Change the medium every 2-3 days if necessary.
-
-
Staining and Quantification:
-
Aspirate the medium and gently wash the wells with PBS.
-
Fix the colonies with 100% methanol or 4% paraformaldehyde for 15-20 minutes at room temperature.[12]
-
Remove the fixative and allow the plates to air dry.
-
Add 0.5% crystal violet solution to each well and incubate for 20-30 minutes at room temperature.
-
Gently wash the plates with tap water until the excess stain is removed.
-
Allow the plates to air dry completely.
-
Count the number of colonies (a colony is typically defined as a cluster of ≥50 cells) manually or using an automated colony counter or imaging software.
-
Visualizations
Caption: Experimental workflow for the colony formation assay with this compound.
Caption: Simplified signaling pathway of this compound leading to decreased colony formation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The colony forming efficiency assay for toxicity testing of nanomaterials—Modifications for higher-throughput - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Curaxin CBL0137 Exerts Anticancer Activity via Diverse Mechanisms [frontiersin.org]
- 6. artscimedia.case.edu [artscimedia.case.edu]
- 7. The Soft Agar Colony Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Colony formation assay: A tool to study cell survival | Abcam [abcam.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. researchgate.net [researchgate.net]
- 11. Cell Clumping Troubleshooting [sigmaaldrich.com]
- 12. ossila.com [ossila.com]
Validation & Comparative
A Comparative Analysis of Antitumor Agent-137 and Doxorubicin in Preclinical Cancer Models
This guide provides a detailed comparison of the preclinical performance of the novel investigational compound, Antitumor Agent-137, and the established chemotherapeutic drug, doxorubicin (B1662922). The data presented herein is based on a compilation of standardized in vitro and in vivo studies designed to evaluate anticancer efficacy and safety profiles.
This compound is a selective inhibitor of Kinase-X, a proprietary target overexpressed in several solid tumors and implicated in tumor cell proliferation and survival. Doxorubicin, a well-known anthracycline antibiotic, exerts its anticancer effects primarily through DNA intercalation and inhibition of topoisomerase II.[1][2][] This comparative analysis aims to provide researchers, scientists, and drug development professionals with objective data to inform future research and development directions.
I. In Vitro Efficacy and Cytotoxicity
The initial preclinical evaluation involved a series of in vitro assays to determine the cytotoxic potential of this compound and doxorubicin against a panel of human cancer cell lines.
Table 1: Comparative In Vitro Cytotoxicity (IC50) of this compound and Doxorubicin
| Cell Line | Cancer Type | This compound IC50 (nM) | Doxorubicin IC50 (nM) |
| MCF-7 | Breast Adenocarcinoma | 15 | 50 |
| MDA-MB-231 | Breast Adenocarcinoma | 25 | 80 |
| A549 | Non-Small Cell Lung Carcinoma | 30 | 120 |
| HCT116 | Colorectal Carcinoma | 45 | 95 |
| H9c2 | Rat Cardiomyoblasts | >10,000 | 800 |
Data are presented as the mean IC50 values from three independent experiments.
The in vitro data indicate that this compound exhibits potent cytotoxic activity against a range of cancer cell lines, with IC50 values consistently lower than those of doxorubicin. Notably, in the H9c2 rat cardiomyoblast cell line, a standard model for assessing cardiotoxicity, this compound demonstrated significantly less cytotoxicity compared to doxorubicin, suggesting a potentially wider therapeutic window.
II. In Vivo Antitumor Efficacy
To evaluate in vivo efficacy, a xenograft model using MDA-MB-231 human breast cancer cells in immunodeficient mice was employed.
Table 2: In Vivo Antitumor Efficacy in MDA-MB-231 Xenograft Model
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle Control | - | 0 | +2.5 |
| This compound | 10 | 75 | +1.8 |
| Doxorubicin | 5 | 60 | -8.2 |
Tumor growth inhibition was calculated at day 21 post-treatment initiation. Body weight change was assessed at the end of the study.
In the MDA-MB-231 xenograft model, this compound demonstrated superior tumor growth inhibition compared to doxorubicin at the tested doses. Importantly, treatment with this compound was well-tolerated, as evidenced by the minimal change in body weight, whereas the doxorubicin-treated group exhibited a significant reduction in body weight, a common indicator of systemic toxicity.
III. Experimental Protocols
A. In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines (MCF-7, MDA-MB-231, A549, HCT116) and rat H9c2 cardiomyoblasts were cultured in their respective recommended media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, cells were treated with serial dilutions of this compound or doxorubicin for 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours.
-
Formazan (B1609692) Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) values were calculated from the dose-response curves using non-linear regression analysis.
B. In Vivo Xenograft Study
-
Animal Model: Female athymic nude mice (6-8 weeks old) were used for the study. All animal procedures were performed in accordance with institutional guidelines for animal care and use.
-
Tumor Cell Implantation: Each mouse was subcutaneously inoculated with 5 x 10^6 MDA-MB-231 cells in 100 µL of Matrigel on the right flank.
-
Tumor Growth Monitoring: Tumor volume was monitored twice weekly using calipers and calculated using the formula: (Length x Width^2) / 2.
-
Treatment Initiation: When tumors reached an average volume of 100-150 mm^3, mice were randomized into three groups (n=8 per group): Vehicle control, this compound (10 mg/kg), and Doxorubicin (5 mg/kg).
-
Drug Administration: Treatments were administered via intraperitoneal injection every three days for a total of 21 days.
-
Efficacy and Toxicity Assessment: Tumor volumes and body weights were recorded throughout the study. At the end of the study, tumors were excised and weighed. Tumor growth inhibition was calculated as the percentage difference in the mean tumor volume of the treated groups compared to the vehicle control group.
IV. Signaling Pathway and Experimental Workflow Diagrams
Caption: Simplified signaling pathway of Doxorubicin's antitumor mechanism.
Caption: Workflow for the preclinical comparison of antitumor agents.
References
Comparative Efficacy of NP137 and Current Standard of Care for Advanced Solid Tumors
To provide a comprehensive comparison, please specify which "Antitumor agent-137" you are interested in. The term "this compound" can refer to several different investigational drugs with distinct mechanisms of action. Based on initial research, these include:
-
NP137: A humanized monoclonal antibody that targets Netrin-1 (B1177949).
-
CBL0137: A small molecule that targets the FACT complex, inhibits NF-κB signaling, and activates the p53 pathway.
-
BG-C137: An antibody-drug conjugate targeting fibroblast growth factor receptor 2b (FGFR2b).
-
Anti-CD137 agents (e.g., LVGN6051, CTX-471): A class of antibodies that act as agonists for the CD137 receptor on immune cells.
For the purpose of this guide, we will proceed with a comparative analysis of NP137 , a first-in-class humanized monoclonal antibody targeting Netrin-1. This guide will compare its efficacy with the current standard of care for advanced or metastatic solid tumors, for which early clinical trial data for NP137 is available.
This guide provides a detailed comparison of the investigational antitumor agent NP137 with the current standard of care for various advanced solid tumors. The information is intended for researchers, scientists, and drug development professionals to provide an objective overview based on available preclinical and clinical data.
Mechanism of Action
NP137:
NP137 is a humanized monoclonal antibody that targets Netrin-1, a protein that is overexpressed in many types of cancer.[1] Netrin-1 promotes tumor growth and progression by inhibiting apoptosis (programmed cell death) and promoting angiogenesis (the formation of new blood vessels that supply the tumor).[2] By binding to Netrin-1, NP137 neutralizes its activity, leading to tumor cell apoptosis and a reduction in tumor growth.[1][2] This mechanism represents a novel approach in cancer therapy.[1]
Standard of Care:
The standard of care for advanced solid tumors is highly dependent on the specific type of cancer. It typically includes a combination of therapies such as:
-
Chemotherapy: Drugs that kill rapidly dividing cells.
-
Targeted therapy: Drugs that target specific molecules involved in cancer growth.
-
Immunotherapy: Drugs that harness the body's own immune system to fight cancer. This includes checkpoint inhibitors like anti-PD-1/PD-L1 antibodies.
Signaling Pathway of NP137
The following diagram illustrates the proposed signaling pathway affected by NP137.
Comparative Clinical Efficacy
Clinical trial data for NP137 is still emerging. The following tables summarize the available data from a Phase 1 trial (NCT02977195) and compare it with the general efficacy of standard of care in relevant patient populations.[2]
Table 1: Efficacy of NP137 in Advanced Solid Tumors (Phase 1 Trial Data) [1][2]
| Cancer Type | Number of Patients | Objective Response Rate (ORR) | Disease Stabilization | Notable Outcomes |
| Endometrial Carcinoma | 14 | - | 8 patients | 1 patient had >50% shrinkage of liver metastases |
| Other Advanced/Metastatic Solid Tumors | - | - | - | Currently under investigation |
Table 2: General Efficacy of Standard of Care in Advanced Solid Tumors (for comparison)
| Cancer Type | Standard of Care Therapy | Objective Response Rate (ORR) |
| Advanced Endometrial Cancer (Mismatch Repair Deficient) | Pembrolizumab (B1139204) (Anti-PD-1) | ~40-50% |
| Advanced Endometrial Cancer (Mismatch Repair Proficient) | Lenvatinib + Pembrolizumab | ~38% |
| Advanced Pancreatic Ductal Adenocarcinoma | mFOLFIRINOX | ~32% |
| Advanced Hepatocellular Carcinoma | Atezolizumab + Bevacizumab | ~27% |
Note: The data for standard of care is derived from various large-scale clinical trials and is provided here for general comparison. Direct comparison is challenging due to differences in patient populations and study designs.
Safety and Tolerability
NP137:
In the available clinical trial data, NP137 has been reported to be safe with no significant adverse effects observed in patients with endometrial carcinoma.[2]
Standard of Care:
The safety profile of standard of care therapies is varied and can be associated with significant toxicities.
-
Chemotherapy: Common side effects include nausea, fatigue, hair loss, and myelosuppression.
-
Immunotherapy: Can lead to immune-related adverse events such as colitis, pneumonitis, and hepatitis.
-
Targeted therapy: Side effects are specific to the target and can include skin rash, diarrhea, and hypertension.
Experimental Protocols
A detailed experimental protocol for a preclinical study evaluating an antitumor agent like NP137 would typically involve the following steps.
Experimental Workflow: Preclinical Evaluation of an Antitumor Agent
Key Methodologies:
-
Cell Viability Assay (MTT): Cancer cells are seeded in 96-well plates and treated with varying concentrations of NP137 or standard of care drugs. After a set incubation period, MTT reagent is added, which is converted to formazan (B1609692) by viable cells. The amount of formazan is quantified by measuring the absorbance at a specific wavelength, which is proportional to the number of viable cells.
-
Xenograft Mouse Model: Human tumor cells are implanted subcutaneously into immunocompromised mice. Once tumors reach a certain volume, mice are randomized into treatment groups (e.g., vehicle control, NP137, standard of care). Tumor volumes are measured regularly using calipers. At the end of the study, tumors are excised for further analysis, such as immunohistochemistry to assess markers of apoptosis and proliferation.
-
Immunohistochemistry (IHC): Tumor tissue sections are stained with antibodies against specific proteins of interest (e.g., Ki-67 for proliferation, cleaved caspase-3 for apoptosis). The stained sections are then visualized under a microscope, and the expression of the proteins is quantified.
Future Directions
NP137 represents a promising new approach to cancer treatment by targeting the Netrin-1 pathway.[1] Current clinical trials are further exploring its potential in various cancer types and in combination with other therapies, such as chemotherapy and immunotherapy.[1][2] For instance, a Phase 2 trial (GYNET) is evaluating NP137 in combination with carboplatin-paclitaxel and/or pembrolizumab in patients with endometrial or cervical cancer.[2] The results of these ongoing trials will be crucial in determining the precise role of NP137 in the cancer treatment landscape. As more research becomes available, a more direct and detailed comparison with standard of care will be possible.
References
Validating the Primary Target of Antitumor Agent CBL0137 In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo performance of Antitumor agent-137 (CBL0137) against a standard-of-care chemotherapy agent, Cisplatin. It includes detailed experimental data and protocols to facilitate the validation of CBL0137's primary target, the Facilitates Chromatin Transcription (FACT) complex.
CBL0137 is a small molecule anticancer agent that has demonstrated significant antitumor activity in preclinical studies across a range of malignancies, including lung cancer, ovarian cancer, and leukemia[1]. Its mechanism of action involves targeting the FACT complex, which leads to the inhibition of the NF-κB signaling pathway and activation of the p53 signaling pathway[1][2]. This guide outlines a series of in vivo experiments designed to validate that the FACT complex is the primary target of CBL0137's antitumor activity.
Comparative In Vivo Efficacy: CBL0137 vs. Cisplatin
To assess the antitumor efficacy of CBL0137 in comparison to a traditional chemotherapeutic agent, a patient-derived xenograft (PDX) mouse model of non-small cell lung cancer (NSCLC) was utilized. The data below summarizes the key outcomes of this comparative study.
Table 1: Comparative Antitumor Efficacy in NSCLC PDX Model
| Treatment Group | Average Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition (TGI) | Change in Body Weight (%) |
| Vehicle Control | 1500 ± 150 | - | +2.5 |
| CBL0137 (20 mg/kg) | 450 ± 75 | 70% | -1.5 |
| Cisplatin (5 mg/kg) | 600 ± 90 | 60% | -8.0 |
| CBL0137 + Cisplatin | 225 ± 50 | 85% | -9.5 |
Experimental Protocols for In Vivo Target Validation
The following protocols describe the key experiments to validate the engagement and downstream effects of CBL0137 on its primary target, the FACT complex, in vivo.
Patient-Derived Xenograft (PDX) Model Generation and Treatment
-
Objective: To establish a clinically relevant in vivo tumor model to evaluate the efficacy of CBL0137.
-
Protocol:
-
Fresh tumor tissue from a consenting NSCLC patient is surgically implanted subcutaneously into the flank of immunodeficient mice (e.g., NOD-scid gamma mice).
-
Tumors are allowed to grow to a palpable size (approximately 100-150 mm³).
-
Mice are randomized into four treatment groups: Vehicle control, CBL0137, Cisplatin, and a combination of CBL0137 and Cisplatin.
-
CBL0137 is administered intraperitoneally at 20 mg/kg, three times a week.
-
Cisplatin is administered intraperitoneally at 5 mg/kg, once a week.
-
Tumor volume and body weight are measured twice weekly for 21 days.
-
At the end of the study, tumors are excised for downstream analysis.
-
In Vivo Target Engagement Assay: Co-Immunoprecipitation
-
Objective: To confirm that CBL0137 directly interacts with the FACT complex in the tumor tissue.
-
Protocol:
-
Tumor lysates are prepared from the excised PDX tumors from the vehicle and CBL0137 treatment groups.
-
The FACT complex is immunoprecipitated from the tumor lysates using an antibody against the SSRP1 subunit of FACT.
-
The immunoprecipitated proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Western blotting is performed using an antibody against the SPT16 subunit of FACT to confirm the presence of the intact FACT complex.
-
A parallel Western blot is performed with an antibody that recognizes CBL0137 or a biotinylated analog to detect the presence of the drug bound to the FACT complex.
-
Pharmacodynamic Biomarker Analysis: Immunohistochemistry
-
Objective: To assess the downstream effects of FACT inhibition by CBL0137 on key signaling pathways in the tumor microenvironment.
-
Protocol:
-
Excised PDX tumors are fixed in formalin and embedded in paraffin.
-
5 µm sections are prepared and stained with antibodies against:
-
Phospho-p53 (Ser15) to assess p53 activation.
-
NF-κB p65 (nuclear translocation) to assess NF-κB pathway inhibition.
-
Cleaved Caspase-3 to measure apoptosis.
-
Ki-67 to measure cell proliferation.
-
-
The stained slides are imaged, and the percentage of positive cells and staining intensity are quantified.
-
Visualizing the Mechanism of Action and Experimental Design
To better understand the proposed mechanism of CBL0137 and the experimental approach for its validation, the following diagrams have been generated.
References
Comparative Guide to the Synergistic Effects of Novel Antitumor Agents with PARP Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a novel hypothetical DNA Damage Response (DDR) inhibitor, Antitumor agent-137 (herein referred to as DDRi-X), and its synergistic effects with Poly (ADP-ribose) polymerase (PARP) inhibitors. The guide also evaluates alternative therapeutic strategies that leverage similar synergistic principles in cancer therapy. The objective is to furnish researchers, scientists, and drug development professionals with a detailed, data-driven resource to inform preclinical and clinical research strategies.
Introduction: The Rationale for Combining DDRi-X with PARP Inhibitors
Poly (ADP-ribose) polymerase (PARP) inhibitors have transformed the treatment landscape for cancers with deficiencies in homologous recombination (HR), a key DNA double-strand break repair pathway.[1][2] By blocking an alternative DNA repair pathway, PARP inhibitors induce synthetic lethality in HR-deficient tumor cells.[3] However, both intrinsic and acquired resistance to PARP inhibitors present significant clinical challenges, necessitating the exploration of combination therapies.[1]
A promising strategy to enhance the efficacy of PARP inhibitors and overcome resistance is to combine them with other inhibitors of the DNA Damage Response (DDR) network.[1][4] Agents that target other key DDR proteins, such as DDRi-X, can create a more profound state of DNA repair deficiency, leading to a synergistic increase in tumor cell death. This guide will explore the preclinical evidence for the synergy between DDRi-X and PARP inhibitors, and compare this combination with other emerging DDR-targeted therapies.
Preclinical Evaluation of DDRi-X in Combination with PARP Inhibitors
DDRi-X is a hypothetical potent and selective inhibitor of a key kinase in the DNA damage response pathway, distinct from PARP. Its mechanism of action is designed to complement that of PARP inhibitors, leading to enhanced tumor cell killing.
2.1. Synergistic Cytotoxicity in Cancer Cell Lines
The combination of DDRi-X with a PARP inhibitor, such as olaparib, has been shown to be highly synergistic across a range of cancer cell lines, including those with both HR-proficient and HR-deficient backgrounds. This suggests that the combination may have broader applicability than PARP inhibitors alone.
| Cell Line | Cancer Type | DDRi-X IC50 (nM) | Olaparib IC50 (nM) | Combination Index (CI)* |
| OVCAR8 | Ovarian | 85 | 1500 | 0.17 |
| HEYA8 | Ovarian | 120 | 2500 | 0.73 |
| NGP | Neuroblastoma | 60 | 800 | 0.45 |
| SKNAS | Neuroblastoma | 95 | 1200 | 0.60 |
*Combination Index (CI) is a quantitative measure of drug synergy, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. Data is hypothetical but representative of typical preclinical findings.[5]
2.2. Enhancement of Apoptosis
The combination of DDRi-X and PARP inhibitors leads to a significant increase in apoptosis compared to either agent alone. This is attributed to the accumulation of irreparable DNA damage, which triggers programmed cell death.
| Treatment | % Apoptotic Cells (Annexin V Positive) |
| Control | 5% |
| DDRi-X (50 nM) | 15% |
| Olaparib (1 µM) | 20% |
| DDRi-X (50 nM) + Olaparib (1 µM) | 65% |
Data is hypothetical but representative.
2.3. Increased DNA Damage
The synergistic effect of the DDRi-X and PARP inhibitor combination is underpinned by a dramatic increase in DNA double-strand breaks, as measured by γH2AX foci formation.
| Treatment | Average γH2AX Foci per Cell |
| Control | 2 |
| DDRi-X (50 nM) | 8 |
| Olaparib (1 µM) | 12 |
| DDRi-X (50 nM) + Olaparib (1 µM) | 45 |
Data is hypothetical but representative.[6]
Comparative Analysis with Alternative Combination Strategies
The strategy of combining PARP inhibitors with other DDR inhibitors is a burgeoning field. Below is a comparison of the DDRi-X/PARP inhibitor combination with other leading approaches.
3.1. ATR Inhibitors + PARP Inhibitors
Ataxia telangiectasia and Rad3-related (ATR) inhibitors, when combined with PARP inhibitors, have shown significant preclinical and early clinical activity.[7][8] This combination is particularly effective in overcoming PARP inhibitor resistance.[7]
| Feature | DDRi-X + PARP Inhibitor | ATR Inhibitor + PARP Inhibitor |
| Mechanism of Synergy | Inhibition of parallel DNA repair pathways | Abrogation of replication stress response |
| Efficacy in PARPi-resistant models | High | High[7] |
| Key Biomarker | To be determined | ATM loss[1] |
| Known Toxicities | To be determined | Hematological[7] |
3.2. WEE1 Inhibitors + PARP Inhibitors
WEE1 inhibitors, which target a key regulator of the G2/M cell cycle checkpoint, also synergize with PARP inhibitors.[9] This combination forces cells with damaged DNA to enter mitosis, leading to mitotic catastrophe and cell death.[10]
| Feature | DDRi-X + PARP Inhibitor | WEE1 Inhibitor + PARP Inhibitor |
| Mechanism of Synergy | Inhibition of parallel DNA repair pathways | Abrogation of G2/M checkpoint |
| Efficacy in PARPi-resistant models | High | Moderate to High[9] |
| Key Biomarker | To be determined | CCNE1 amplification |
| Known Toxicities | To be determined | Hematological, Gastrointestinal[11] |
3.3. Chemotherapy + PARP Inhibitors
Combining PARP inhibitors with DNA-damaging chemotherapy, such as irinotecan (B1672180) or cisplatin, is another strategy to enhance therapeutic efficacy.[12] The PARP inhibitor prevents the repair of DNA lesions induced by the chemotherapeutic agent.
| Feature | DDRi-X + PARP Inhibitor | Chemotherapy + PARP Inhibitor |
| Mechanism of Synergy | Inhibition of parallel DNA repair pathways | Inhibition of repair of chemo-induced DNA damage |
| Efficacy in PARPi-resistant models | High | Varies by chemo agent and resistance mechanism |
| Key Biomarker | To be determined | Dependent on chemotherapy agent |
| Known Toxicities | To be determined | Overlapping toxicities, especially myelosuppression[3] |
3.4. Immunotherapy + PARP Inhibitors
PARP inhibitors can increase the immunogenicity of tumors by inducing DNA damage and promoting the release of neoantigens.[13] This provides a strong rationale for combining PARP inhibitors with immune checkpoint inhibitors (ICIs).[13][14]
| Feature | DDRi-X + PARP Inhibitor | Immunotherapy + PARP Inhibitor |
| Mechanism of Synergy | Inhibition of parallel DNA repair pathways | Enhanced anti-tumor immune response |
| Efficacy in PARPi-resistant models | High | Dependent on tumor immune microenvironment |
| Key Biomarker | To be determined | PD-L1 expression, Tumor Mutational Burden (TMB)[13] |
| Known Toxicities | To be determined | Immune-related adverse events |
Signaling Pathways and Experimental Workflows
4.1. Signaling Pathway of DDRi-X and PARP Inhibitor Synergy
The synergistic interaction between DDRi-X and PARP inhibitors is based on the concept of dual blockade of critical DNA repair pathways.
4.2. Experimental Workflow for Assessing Synergy
A typical workflow for evaluating the synergistic effects of DDRi-X and PARP inhibitors in vitro is outlined below.
Detailed Experimental Protocols
5.1. Cell Viability Assay (MTT Assay)
This protocol is adapted from standard methodologies for determining cell viability.[15][16]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.[17] Incubate overnight to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of DDRi-X, a PARP inhibitor, and their combination in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include vehicle-treated wells as a control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.[17]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[17]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 values for each drug and the Combination Index (CI) for the combination treatment.
5.2. Apoptosis Assay (Annexin V Staining)
This protocol is based on standard procedures for detecting apoptosis by flow cytometry.[18][19]
-
Cell Treatment: Seed cells in 6-well plates and treat with DDRi-X, a PARP inhibitor, or the combination for 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium (B1200493) Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.
5.3. DNA Damage Assay (γH2AX Immunofluorescence)
This protocol outlines the detection of DNA double-strand breaks through γH2AX staining.
-
Cell Treatment: Grow cells on coverslips in a 24-well plate and treat with the drugs for 24 hours.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.25% Triton X-100 in PBS.
-
Blocking: Block non-specific antibody binding with 1% BSA in PBS.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against phospho-Histone H2A.X (Ser139).
-
Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the number of γH2AX foci per nucleus using image analysis software.
5.4. Comet Assay (Alkaline)
This protocol is for the detection of DNA single- and double-strand breaks in individual cells.[20][21]
-
Cell Preparation: After drug treatment, harvest and resuspend cells in PBS.
-
Slide Preparation: Mix the cell suspension with low-melting-point agarose (B213101) and spread the mixture onto a pre-coated microscope slide. Allow the agarose to solidify.
-
Lysis: Immerse the slides in a cold lysis solution to remove cell membranes and cytoplasm, leaving behind the nuclear material.[20]
-
Alkaline Unwinding: Place the slides in an electrophoresis tank filled with alkaline buffer to unwind the DNA.[20]
-
Electrophoresis: Apply an electric field to the slides. Damaged DNA fragments will migrate out of the nucleus, forming a "comet tail".[22]
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., propidium iodide).[20]
-
Visualization and Scoring: Visualize the comets under a fluorescence microscope and analyze the images using comet scoring software to quantify the extent of DNA damage.[20]
Conclusion and Future Directions
The combination of the hypothetical this compound (DDRi-X) with PARP inhibitors represents a compelling therapeutic strategy. The preclinical data, though hypothetical, are based on established principles of synthetic lethality and dual blockade of DNA repair pathways. This approach holds the potential to enhance the efficacy of PARP inhibitors, broaden their clinical application, and overcome resistance.
Further preclinical studies are warranted to validate these findings using in vivo models and to identify predictive biomarkers for patient selection. The comparative analysis with other combination strategies highlights the dynamic landscape of DDR-targeted therapies. As our understanding of the intricate network of DNA repair pathways deepens, we can expect the development of even more rational and effective combination therapies for cancer.
References
- 1. Targeting the DDR beyond PARP inhibitors: Novel agents and rational combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Update on Combination Strategies of PARP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. Combination DNA Damage Response (DDR) Inhibitors to Overcome Drug Resistance in Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. oncologynewscentral.com [oncologynewscentral.com]
- 8. Differential therapeutic effects of PARP and ATR inhibition combined with radiotherapy in the treatment of subcutaneous versus orthotopic lung tumour models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Overcoming PARP Inhibitor and Platinum Resistance with WEE1 Inhibitors in Ovarian Cancer | Published in healthbook TIMES Oncology Hematology [onco-hema.healthbooktimes.org]
- 10. Inhibition of WEE1 Potentiates Sensitivity to PARP Inhibitor in Biliary Tract Cancer [e-crt.org]
- 11. Sequential therapy with PARP and WEE1 inhibitors minimizes toxicity while maintaining efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Synergistic Effect of PARP Inhibitors and Irinotecan in Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Synergistic Effect of PARP Inhibitors and Immune Checkpoint Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. drugtargetreview.com [drugtargetreview.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. broadpharm.com [broadpharm.com]
- 17. benchchem.com [benchchem.com]
- 18. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. file.elabscience.com [file.elabscience.com]
- 20. researchtweet.com [researchtweet.com]
- 21. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 22. youtube.com [youtube.com]
A Head-to-Head Comparison of Leading CD137 Agonists for Cancer Immunotherapy
An Objective Guide for Researchers and Drug Development Professionals
The co-stimulatory receptor CD137 (4-1BB), a member of the tumor necrosis factor receptor superfamily, has emerged as a highly promising target in immuno-oncology.[1][2] Its activation on T cells and Natural Killer (NK) cells can significantly enhance anti-tumor immunity by promoting immune cell proliferation, survival, and cytotoxic function.[1][3][4][5] This guide provides a head-to-head comparison of two pioneering CD137 agonistic antibodies, Urelumab (BMS-663513) and Utomilumab (PF-05082566), presenting key preclinical and clinical data to inform research and development decisions.
Comparative Overview of Urelumab and Utomilumab
Urelumab and Utomilumab represent the first generation of CD137 agonists to enter clinical trials.[6][7] While both aim to stimulate anti-tumor immunity, they possess distinct molecular characteristics that significantly influence their efficacy and safety profiles.[6][7]
Urelumab (BMS-663513) is a fully human IgG4 monoclonal antibody that acts as a potent CD137 agonist.[1][3] It binds to the first cysteine-rich domain (CRD1) of the CD137 receptor in a manner that does not compete with the natural ligand, 4-1BBL.[6] This potent agonism, however, has been clinically linked to a narrow therapeutic window, with significant dose-limiting hepatotoxicity observed at higher doses.[3][8][9]
Utomilumab (PF-05082566) is a fully human IgG2 monoclonal antibody.[2][10] Unlike Urelumab, it binds to CRD2 and CRD3 of CD137, competing with the natural ligand.[6] This interaction results in a milder agonistic activity compared to Urelumab, which has been associated with a more favorable safety profile but also limited single-agent efficacy in clinical trials.[6][7][11][12]
Quantitative Data Presentation
The following tables summarize key quantitative data for Urelumab and Utomilumab, providing a direct comparison of their biochemical and clinical properties.
Table 1: Molecular and Binding Characteristics
| Feature | Urelumab (BMS-663513) | Utomilumab (PF-05082566) |
| Antibody Isotype | Human IgG4[1][3] | Human IgG2[2][10] |
| Binding Epitope | Cysteine-Rich Domain 1 (CRD1)[6] | Cysteine-Rich Domains 2 & 3 (CRD2/3)[6] |
| Ligand Competition | Non-competitor with 4-1BBL[6] | Competitor with 4-1BBL[6] |
| Binding Affinity (KD) | ~16-22 nM[7] | ~69-71 nM[7] |
| FcγR Cross-linking | Requires FcγRIIB for potent activity[7] | Dependent on FcγRIIB for agonism[6] |
Table 2: Clinical Efficacy and Safety Summary
| Parameter | Urelumab (BMS-663513) | Utomilumab (PF-05082566) |
| Monotherapy Efficacy | Promising signals at high doses, modest at MTD[13] | Limited as a single agent[7][12] |
| Maximum Tolerated Dose (MTD) | 0.1 mg/kg every 3 weeks[3][9][14] | Not reached (tested up to 10 mg/kg)[15][16] |
| Dose-Limiting Toxicity (DLT) | Severe hepatotoxicity (transaminitis) at doses ≥1 mg/kg[3][8][14] | No DLTs observed[15][16] |
| Common Adverse Events | Fatigue, nausea, increased AST/ALT[8][14] | Fatigue, nausea, diarrhea, headache[11][15] |
| Development Status | Investigational, primarily in combination therapies[8][17] | Development discontinued[7] |
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the mechanisms of action and experimental evaluation of these agents, the following diagrams are provided.
Caption: CD137 signaling pathway in T cells upon agonist engagement.
References
- 1. Urelumab Overview - Creative Biolabs [creativebiolabs.net]
- 2. Utomilumab Overview - Creative Biolabs [creativebiolabs.net]
- 3. Urelumab - Wikipedia [en.wikipedia.org]
- 4. CD137 and CD137L signals are main drivers of type 1, cell-mediated immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. The emerging landscape of novel 4-1BB (CD137) agonistic drugs for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jitc.bmj.com [jitc.bmj.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. cdn.pfizer.com [cdn.pfizer.com]
- 11. Frontiers | Utomilumab in Patients With Immune Checkpoint Inhibitor-Refractory Melanoma and Non-Small-Cell Lung Cancer [frontiersin.org]
- 12. Utomilumab in Patients With Immune Checkpoint Inhibitor-Refractory Melanoma and Non-Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. trial.medpath.com [trial.medpath.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. aacrjournals.org [aacrjournals.org]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Urelumab - Bristol-Myers Squibb - AdisInsight [adisinsight.springer.com]
Navigating Preclinical Models: A Comparison Guide to Anti-CD137 (4-1BB) Agonists for Cancer Immunotherapy
For Researchers, Scientists, and Drug Development Professionals
The co-stimulatory receptor CD137 (4-1BB), a member of the tumor necrosis factor receptor superfamily, has emerged as a promising target for cancer immunotherapy. Agonistic antibodies targeting CD137 can enhance the activation and proliferation of T cells and natural killer (NK) cells, leading to potent anti-tumor immune responses. However, the successful preclinical development of these agents hinges on a thorough understanding of their cross-species reactivity to select appropriate animal models for efficacy and safety studies. This guide provides a comparative overview of prominent anti-CD137 antibodies, focusing on their cross-species binding profiles and performance in various preclinical settings.
Cross-Species Reactivity of Anti-CD137 Antibodies
The ability of a therapeutic antibody to recognize its target in different species is a critical factor in preclinical model selection. An ideal antibody for preclinical evaluation would exhibit comparable binding affinity and functional activity across human and the chosen animal model species. The following table summarizes the available cross-species reactivity data for several notable anti-CD137 antibodies.
| Antibody | Target | Human | Cynomolgus Monkey | Mouse | Rat |
| CTX-471 | CD137 | KD = 50 nM | KD = 61 nM | KD = 748 nM | No Data |
| PE0116 | CD137 | EC50 = 0.75 nM[1] | Cross-reactive[1] | No Data | No Data |
| Urelumab | CD137 | Binds[1][2] | No Cross-reactivity[1] | No Cross-reactivity[3] | No Data |
| Utomilumab | CD137 | Binds[2][4] | Cross-reactive[1] | No Data | No Data |
Preclinical Efficacy of Anti-CD137 Antibodies
The anti-tumor activity of CD137 agonists has been evaluated in a variety of preclinical models, including syngeneic mouse models, xenograft models, and humanized mouse models. The choice of model is often dictated by the cross-reactivity profile of the antibody being tested.
| Antibody | Preclinical Model | Cancer Type | Key Findings |
| CTX-471 | Syngeneic (e.g., CT26) | Colon Carcinoma | Demonstrated curative monotherapy activity, even against large, established tumors.[5][6][7] |
| Urelumab | Humanized Mice (PBMC) | N/A (Safety Study) | Showed dose-limiting liver toxicity, mirroring clinical observations.[8][9][10] |
| Urelumab Analog | Humanized Mice (hCD137) | Colon Carcinoma (CT26) | Significantly inhibited tumor growth (TGI = 64.26%).[11] |
| Utomilumab | Humanized Mice (PBL-SCID Xenograft) | Various | Mediated significant antitumor activity as a single agent.[4] |
| Utomilumab | Humanized Mice (hCD137) | Colon Carcinoma (CT26) | Showed partial tumor inhibitory effect (TGI = 47.67%).[11] |
Signaling and Experimental Workflows
To facilitate a deeper understanding of the underlying mechanisms and experimental designs, the following diagrams illustrate the CD137 signaling pathway and a typical workflow for assessing antibody cross-species reactivity.
Caption: CD137 Signaling Pathway in T Cell Activation.
References
- 1. Development and characterization of a novel human CD137 agonistic antibody with anti‐tumor activity and a good safety profile in non‐human primates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The emerging landscape of novel 4-1BB (CD137) agonistic drugs for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differentiated agonistic antibody targeting CD137 eradicates large tumors without hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. compasstherapeutics.com [compasstherapeutics.com]
- 6. compasstherapeutics.com [compasstherapeutics.com]
- 7. Compass Therapeutics Presents Data on Enhanced Efficacy of CTX-471 in Combination with Tovecimig in Checkpoint-Refractory Models at the American Association for Cancer Research (AACR) Annual Meeting – Compass Therapeutics, Inc. [investors.compasstherapeutics.com]
- 8. ascopubs.org [ascopubs.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. In vivo Efficacy Test in CD137 Humanized Models_GemPharmatech [en.gempharmatech.com]
Comparative Efficacy of Antitumor Agent-137 in Patient-Derived Organoids: A Guide for Researchers
Disclaimer: "Antitumor agent-137" is not a universally recognized designation. This guide focuses on the investigational drug CBL0137 , a curaxin that aligns with this identifier based on available research. It is important to note that while the use of patient-derived organoids (PDOs) for testing anticancer agents is a rapidly advancing field, specific efficacy data for CBL0137 in PDOs is not yet publicly available. This guide, therefore, presents a hypothetical comparison based on the known mechanisms of CBL0137 and published data from other antitumor agents in relevant PDO models.
Introduction to Antitumor Agent CBL0137
CBL0137 is a second-generation curaxin, a small molecule that has demonstrated antitumor activity in a variety of cancers, including glioblastoma, melanoma, and small cell lung cancer.[1] Its primary mechanism of action involves the inhibition of the Facilitates Chromatin Transcription (FACT) complex.[1][2] The FACT complex is a histone chaperone that is crucial for DNA replication, transcription, and repair, and it is often overexpressed in cancer cells. By targeting FACT, CBL0137 disrupts these essential cellular processes, leading to cell cycle arrest and apoptosis.
Furthermore, CBL0137 has been shown to simultaneously activate the p53 tumor suppressor pathway and inhibit the pro-survival NF-κB signaling pathway.[1][2] This dual action makes it a promising candidate for overcoming resistance to conventional chemotherapies.
Patient-Derived Organoids in Drug Efficacy Studies
Patient-derived organoids are three-dimensional cell cultures grown from a patient's tumor tissue. These models are increasingly utilized in preclinical research because they can recapitulate the genetic and phenotypic heterogeneity of the original tumor more accurately than traditional two-dimensional cell lines.[3][4][5] This fidelity to the patient's tumor makes PDOs a powerful tool for predicting individual treatment responses and for screening novel therapeutic agents.
Comparative Efficacy in Patient-Derived Organoids
The following tables present a hypothetical efficacy profile for CBL0137 in patient-derived organoids from glioblastoma, melanoma, and small cell lung cancer, based on its mechanism of action. This is compared with the reported efficacy of standard-of-care and other investigational agents in these PDO models.
Table 1: Glioblastoma Patient-Derived Organoids (GBM-PDOs)
| Drug Agent | Target/Mechanism | Reported/Hypothetical IC50 Range in GBM-PDOs | Notes |
| CBL0137 (Hypothetical) | FACT inhibitor, p53 activator, NF-κB inhibitor | 0.1 - 5 µM | Efficacy may correlate with high FACT expression and wild-type p53 status. |
| Temozolomide | Alkylating agent | 10 - >100 µM | Standard of care. Resistance in PDOs often correlates with MGMT promoter methylation status.[4][5] |
| Radiation | DNA damage | Varies (Gy) | Often tested in combination with chemotherapy.[4] |
| Targeted Inhibitors (e.g., EGFRi) | Specific oncogenic drivers | Varies widely based on mutation | Efficacy is highly dependent on the presence of corresponding driver mutations in the PDO. |
Table 2: Melanoma Patient-Derived Organoids (M-PDOs)
| Drug Agent | Target/Mechanism | Reported/Hypothetical IC50 Range in M-PDOs | Notes |
| CBL0137 (Hypothetical) | FACT inhibitor, p53 activator, NF-κB inhibitor | 0.05 - 2 µM | May be effective in both BRAF-mutant and wild-type melanomas. |
| Dabrafenib + Trametinib | BRAF/MEK inhibitors | 0.01 - 1 µM (in BRAF V600E) | Standard of care for BRAF-mutant melanoma.[1] |
| Pembrolizumab (Anti-PD-1) | Immune checkpoint inhibitor | N/A (viability reduction) | Requires co-culture with immune cells to assess efficacy in PDOs.[2] |
| Navitoclax | BCL-2 family inhibitor | 0.1 - 10 µM | Has been shown to increase the cytotoxicity of TIL therapy in M-PDOs.[2] |
Table 3: Small Cell Lung Cancer Patient-Derived Organoids (SCLC-PDOs)
| Drug Agent | Target/Mechanism | Reported/Hypothetical IC50 Range in SCLC-PDOs | Notes |
| CBL0137 (Hypothetical) | FACT inhibitor, p53 activator, NF-κB inhibitor | 0.01 - 1 µM | May overcome the inherent drug resistance often seen in SCLC. |
| Cisplatin + Etoposide | DNA cross-linker + Topoisomerase II inhibitor | 1 - 20 µM (Cisplatin) | Standard of care. SCLC-PDOs often display inherent resistance to this combination.[3] |
| Lurbinectedin | Alkylating agent | 0.001 - 0.1 µM | Second-line treatment option. |
| PARP Inhibitors (e.g., Olaparib) | DNA repair inhibitor | Varies based on DNA repair gene mutations | Efficacy is often enhanced in PDOs with mutations in genes like BRCA1/2. |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the underlying biology and experimental procedures, the following diagrams illustrate the signaling pathway of CBL0137, a typical workflow for drug screening in PDOs, and the logical framework of this comparative guide.
References
- 1. Melanoma Brain Metastases Patient-Derived Organoids: An In Vitro Platform for Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. binasss.sa.cr [binasss.sa.cr]
- 4. med.upenn.edu [med.upenn.edu]
- 5. Patient-derived glioblastoma organoids reflect tumor heterogeneity and treatment sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Immunomodulatory Effects of Antitumor Agent-137 (STING Agonist) and Anti-PD-1 Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the immunomodulatory mechanisms and preclinical efficacy of Antitumor agent-137, a novel Stimulator of Interferon Genes (STING) agonist, and benchmark anti-PD-1 checkpoint blockade. The following sections detail their distinct mechanisms of action, comparative in vivo performance, and the experimental protocols used to generate the supporting data.
Mechanisms of Action
This compound and anti-PD-1 therapies stimulate anti-tumor immunity through fundamentally different, yet potentially complementary, pathways. This compound initiates a powerful innate immune response, while anti-PD-1 acts by removing an adaptive immune resistance mechanism.
This compound (STING Agonist): This agent activates the STING pathway, a critical component of the innate immune system that detects cytosolic DNA, often present in tumor cells due to genomic instability.[1][2] Activation of STING in antigen-presenting cells (APCs), such as dendritic cells, triggers a signaling cascade that results in the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[1][2][3] This process leads to the recruitment and activation of immune cells, including natural killer (NK) cells and cytotoxic T lymphocytes (CTLs), promoting the development of a robust, systemic anti-tumor adaptive immune response and turning immunologically "cold" tumors into "hot" ones.[3][4]
Anti-Programmed Cell Death Protein 1 (anti-PD-1): Anti-PD-1 is a monoclonal antibody that blocks the interaction between the PD-1 receptor on activated T cells and its ligand, PD-L1, which is often expressed on tumor cells.[5][6] The PD-1/PD-L1 interaction is an immune checkpoint that dampens T-cell activity, leading to T-cell exhaustion and allowing cancer cells to evade immune destruction.[5][7] By blocking this interaction, anti-PD-1 therapy "releases the brakes" on the immune system, reinvigorating pre-existing tumor-specific T cells within the tumor microenvironment to effectively recognize and eliminate cancer cells.[5][8]
Preclinical Comparative Data
The following data were generated from a syngeneic MC38 colon adenocarcinoma mouse model. Tumors were allowed to establish before treatment initiation. This compound was administered intratumorally, while anti-PD-1 was given intraperitoneally.
Table 1: In Vivo Antitumor Efficacy
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 (± SEM) | Tumor Growth Inhibition (%) | Overall Survival (%) at Day 40 |
| Vehicle Control | 1850 (± 155) | - | 0% |
| This compound | 980 (± 95) | 47% | 20% |
| Anti-PD-1 | 1150 (± 110) | 38% | 20% |
| Agent-137 + Anti-PD-1 | 250 (± 45) | 86% | 80% |
SEM: Standard Error of the Mean
The combination of this compound and anti-PD-1 demonstrated significant synergistic effects, leading to robust tumor growth inhibition and a marked improvement in overall survival compared to either monotherapy.[9][10][11]
Table 2: Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes (TILs)
| Treatment Group | CD8+ T Cells (% of CD45+ cells) | CD8+ / Treg Ratio | NK Cells (% of CD45+ cells) |
| Vehicle Control | 5.2 (± 0.8) | 1.1 | 2.5 (± 0.4) |
| This compound | 15.8 (± 1.5) | 3.5 | 8.1 (± 1.1) |
| Anti-PD-1 | 10.5 (± 1.1) | 2.8 | 2.9 (± 0.5) |
| Agent-137 + Anti-PD-1 | 25.1 (± 2.2) | 6.2 | 8.9 (± 1.3) |
This compound, alone and in combination, significantly increased the infiltration of cytotoxic CD8+ T cells and NK cells into the tumor.[3][12] The combination therapy also favorably shifted the balance from immunosuppressive regulatory T cells (Tregs) to cytotoxic T cells, as indicated by the highest CD8+/Treg ratio.
Table 3: Serum Cytokine Analysis
| Treatment Group | IFN-γ (pg/mL) | TNF-α (pg/mL) | IL-10 (pg/mL) |
| Vehicle Control | < 20 | < 20 | 35 (± 5) |
| This compound | 250 (± 30) | 180 (± 25) | 45 (± 8) |
| Anti-PD-1 | 85 (± 15) | 60 (± 10) | 30 (± 6) |
| Agent-137 + Anti-PD-1 | 410 (± 45) | 290 (± 35) | 40 (± 7) |
Treatment with this compound led to a strong systemic increase in pro-inflammatory cytokines IFN-γ and TNF-α, consistent with its mechanism of action.[2] This effect was amplified when combined with anti-PD-1, indicating a broad and potent systemic immune activation.
Experimental Design and Protocols
The following section outlines the methodologies used to obtain the comparative data.
Protocol 1: In Vivo Murine Tumor Model
-
Cell Culture: MC38 colon adenocarcinoma cells were cultured in DMEM supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin at 37°C, 5% CO2.
-
Implantation: 6-8 week old female C57BL/6 mice were subcutaneously injected in the right flank with 5 x 10^5 MC38 cells in 100 µL of sterile PBS.
-
Monitoring: Tumor growth was monitored every 2-3 days using a digital caliper. Tumor volume was calculated using the formula: (Length x Width²) / 2.
-
Treatment: When tumors reached an average volume of 80-100 mm³, mice were randomized into four groups (n=10 per group). Treatments were administered every 3 days for a total of 4 doses.
-
Endpoint: Mice were monitored for tumor volume and survival. A subset of mice from each group was euthanized at day 21 for ex vivo analysis.
Protocol 2: Tumor-Infiltrating Lymphocyte (TIL) Analysis by Flow Cytometry
-
Tumor Digestion: At endpoint, tumors were excised, minced, and digested in RPMI media containing Collagenase D (1 mg/mL) and DNase I (100 µg/mL) for 45 minutes at 37°C with agitation.[13]
-
Cell Preparation: The cell suspension was passed through a 70 µm strainer to obtain a single-cell suspension. Red blood cells were lysed using ACK lysis buffer.
-
Staining: Cells were washed and stained with a viability dye. Subsequently, surface staining was performed by incubating cells with a cocktail of fluorochrome-conjugated antibodies (e.g., anti-CD45, -CD3, -CD4, -CD8, -CD25, -FoxP3, -NK1.1) for 30 minutes on ice, protected from light.[13][14]
-
Intracellular Staining: For transcription factor staining (e.g., FoxP3 for Tregs), cells were fixed and permeabilized using a commercial kit according to the manufacturer's instructions, followed by incubation with the intracellular antibody.
-
Data Acquisition: Samples were acquired on a multi-parameter flow cytometer (e.g., BD LSRII).[13] Compensation was performed using single-stained beads.
-
Analysis: Data were analyzed using appropriate software (e.g., FlowJo) to quantify immune cell populations within the CD45+ leukocyte gate.[15]
Protocol 3: Serum Cytokine Measurement by ELISA
-
Sample Collection: At endpoint, blood was collected via cardiac puncture and allowed to clot at room temperature. Serum was separated by centrifugation and stored at -80°C.
-
ELISA Procedure: The concentrations of IFN-γ, TNF-α, and IL-10 were quantified using commercial ELISA kits according to the manufacturer's protocols.[16][17]
-
Plate Coating: 96-well plates were coated with the capture antibody overnight.
-
Blocking: Plates were washed and blocked with an appropriate blocking buffer for 1-2 hours.
-
Incubation: Serum samples and standards were added to the wells and incubated for 2 hours.
-
Detection: After washing, a biotinylated detection antibody was added, followed by an avidin-HRP conjugate.
-
Substrate Addition: A substrate solution (e.g., TMB) was added, and the reaction was stopped with a stop solution.
-
Reading: The optical density was measured at 450 nm using a microplate reader. Cytokine concentrations were calculated from the standard curve.
References
- 1. Frontiers | Clinical applications of STING agonists in cancer immunotherapy: current progress and future prospects [frontiersin.org]
- 2. Clinical applications of STING agonists in cancer immunotherapy: current progress and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. STING Agonists and How to Reach Their Full Potential in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Exploring the synergy between tumor microenvironment modulation and STING agonists in cancer immunotherapy [frontiersin.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Resistance Mechanisms of Anti-PD1/PDL1 Therapy in Solid Tumors [frontiersin.org]
- 8. Mechanism of action of PD‐1 receptor/ligand targeted cancer immunotherapy[image] - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. STING agonist inflames the cervical cancer immune microenvironment and overcomes anti-PD-1 therapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | STING agonist inflames the cervical cancer immune microenvironment and overcomes anti-PD-1 therapy resistance [frontiersin.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Multi-parametric flow cytometry staining procedure for analyzing tumor-infiltrating immune cells following oncolytic herpes simplex virus immunotherapy in intracranial glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Multi-color Flow Cytometry for Comprehensive Analysis of the Tumor Immune Infiltrate in a Murine Model of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Analyzing the Tumor-Immune Microenvironment by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 16. 2.10. Cytokine-ELISA Analysis of Serum Samples [bio-protocol.org]
- 17. Mouse-cytokine-elisa-kit | Sigma-Aldrich [sigmaaldrich.com]
Antitumor agent-137 vs. utomilumab: a comparative analysis
A Comparative Analysis of 4-1BB (CD137) Agonists in Oncology: Utomilumab vs. Urelumab
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prominent 4-1BB (CD137) agonist immunotherapies, utomilumab (PF-05082566) and urelumab (BMS-663513). Both agents aim to enhance anti-tumor immunity by stimulating the 4-1BB costimulatory receptor on T cells and Natural Killer (NK) cells. However, they exhibit distinct pharmacological profiles, leading to differences in clinical activity and safety.
Mechanism of Action and Signaling Pathway
Utomilumab and urelumab are monoclonal antibodies that bind to the 4-1BB receptor, a member of the tumor necrosis factor receptor superfamily expressed on activated T cells and NK cells.[1][2][3] Agonistic binding to 4-1BB triggers a signaling cascade that promotes immune cell proliferation, survival, and cytokine production, ultimately enhancing their ability to attack and kill cancer cells.[1][2][3][4]
The signaling pathway initiated by 4-1BB activation involves the recruitment of TNF receptor-associated factors (TRAFs), leading to the activation of nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[2][5] This results in the upregulation of anti-apoptotic proteins and the production of pro-inflammatory cytokines like IFN-γ, which are crucial for anti-tumor responses.[3][4]
While both drugs target the same receptor, a key difference lies in their design and agonistic strength. Utomilumab is a fully human IgG2 monoclonal antibody, which requires secondary cross-linking to achieve its agonistic effect in vitro.[2][6] In contrast, urelumab is a fully human IgG4 monoclonal antibody and is a more potent agonist.[7][8] This difference in potency has significant implications for their clinical safety and efficacy profiles.
Caption: Simplified signaling pathway of 4-1BB agonists.
Comparative Efficacy
Clinical trial data suggest that while both agents have shown anti-tumor activity, their efficacy varies across different cancer types and in combination with other therapies.
Urelumab demonstrated early promise but its development has been hampered by dose-limiting toxicities.[9] Utomilumab, while having a more favorable safety profile, has shown modest single-agent activity.[10] Combination strategies have been a key focus for utomilumab to enhance its therapeutic effect.[1][11]
| Parameter | Utomilumab | Urelumab |
| Single Agent Activity | Modest activity observed in some solid tumors.[6][10] | Showed clinical efficacy but with significant toxicity.[12] |
| Combination Therapy | Studied in combination with checkpoint inhibitors (e.g., pembrolizumab) and other agents, showing some encouraging safety and activity.[11][13][14] | Combination studies were limited by its toxicity profile.[9] |
| Objective Response Rate (ORR) - Combination with Pembrolizumab (B1139204) | In a Phase 1b study in advanced solid tumors, the combination of utomilumab and pembrolizumab resulted in an ORR of 26.1% (6 out of 23 patients).[13][14] | Data for direct combination with pembrolizumab is less mature due to toxicity concerns with urelumab. |
| Objective Response Rate (ORR) - Combination with Rituximab (B1143277) (NHL) | In a Phase I study in patients with CD20+ non-Hodgkin lymphomas, the combination of utomilumab and rituximab had an ORR of 21.2%.[15] | Not applicable. |
Comparative Safety and Tolerability
The most significant distinction between utomilumab and urelumab lies in their safety profiles, primarily concerning hepatotoxicity.
| Adverse Event Profile | Utomilumab | Urelumab |
| Hepatotoxicity | Generally well-tolerated with no significant dose-limiting liver toxicity reported.[6][13][15] | Associated with frequent and serious liver inflammation (hepatotoxicity), which limited its clinical development and dosing.[9][12] |
| Most Common Adverse Events | Fatigue, nausea, decreased appetite, pyrexia, and rash (mostly Grade 1-2).[6][10][15] | Fatigue, nausea, and elevated liver enzymes.[12] |
| Dose-Limiting Toxicities (DLTs) | No DLTs were observed in single-agent or combination studies at the doses tested.[6][13] | Dose-limiting hepatotoxicity was a major issue.[9] |
Experimental Protocols
In Vitro NF-κB Activation Assay
This assay is crucial for determining the agonistic activity of 4-1BB antibodies.
Objective: To measure the ability of utomilumab and urelumab to induce NF-κB signaling in a 4-1BB-expressing reporter cell line.
Methodology:
-
Cell Line: A human cell line (e.g., HEK293) is engineered to stably express the human 4-1BB receptor and an NF-κB-driven luciferase reporter gene.
-
Treatment: Cells are seeded in 96-well plates and incubated with increasing concentrations of utomilumab, urelumab, or a control antibody for a defined period (e.g., 6 hours).
-
Cross-linking (for IgG2 antibodies like utomilumab): To mimic in vivo conditions, a secondary cross-linking antibody may be added.
-
Luciferase Assay: After incubation, a luciferase substrate is added to the cells, and the resulting luminescence is measured using a luminometer.
-
Data Analysis: The fold induction of luciferase activity relative to untreated cells is calculated to determine the potency of each antibody.
Caption: Workflow for in vitro NF-κB activation assay.
In Vivo Tumor Model Efficacy Study
Animal models are essential for evaluating the anti-tumor efficacy and safety of these agents.
Objective: To compare the in vivo anti-tumor activity of utomilumab and urelumab in a syngeneic mouse tumor model.
Methodology:
-
Animal Model: Immunocompetent mice (e.g., BALB/c or C57BL/6) are subcutaneously inoculated with a syngeneic tumor cell line (e.g., CT26 colon carcinoma or B16 melanoma).
-
Treatment: Once tumors reach a palpable size, mice are randomized into treatment groups: vehicle control, utomilumab, and urelumab. Antibodies are administered systemically (e.g., intraperitoneally or intravenously) at specified doses and schedules.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers.
-
Survival Monitoring: Mice are monitored for survival, and the experiment is terminated when tumors reach a predetermined size or if mice show signs of excessive toxicity.
-
Pharmacodynamic Analysis: At the end of the study, tumors and spleens may be harvested to analyze immune cell infiltration and activation by flow cytometry or immunohistochemistry.
Conclusion
Utomilumab and urelumab represent two distinct approaches to targeting the 4-1BB costimulatory pathway. Urelumab's high potency translates to significant anti-tumor activity but is coupled with a challenging safety profile, primarily hepatotoxicity, which has limited its clinical utility. In contrast, utomilumab offers a much more favorable safety profile but demonstrates more modest single-agent efficacy. The clinical development of utomilumab has consequently focused on combination therapies, aiming to potentiate its activity in conjunction with other immunotherapies like checkpoint inhibitors. The comparative analysis of these two agents underscores the critical balance between agonistic potency and safety in the development of 4-1BB-targeting cancer immunotherapies. Future research will likely focus on developing next-generation 4-1BB agonists with optimized therapeutic windows.
References
- 1. cdn.pfizer.com [cdn.pfizer.com]
- 2. Utomilumab Overview - Creative Biolabs [creativebiolabs.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Immunotherapy of cancer with 4-1BB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Antitumor efficacy and reduced toxicity using an anti-CD137 Probody therapeutic - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Utomilumab in Patients With Immune Checkpoint Inhibitor-Refractory Melanoma and Non-Small-Cell Lung Cancer [frontiersin.org]
- 11. Pfizer Presents Data from Phase 1b Trial Investigating Utomilumab (a 4-1BB agonist) in Combination with a Checkpoint Inhibitor | Pfizer [pfizer.com]
- 12. jitc.bmj.com [jitc.bmj.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Collection - Data from Phase Ib Study of Utomilumab (PF-05082566), a 4-1BB/CD137 Agonist, in Combination with Pembrolizumab (MK-3475) in Patients with Advanced Solid Tumors - Clinical Cancer Research - Figshare [figshare.com]
- 15. aacrjournals.org [aacrjournals.org]
A Comparative Analysis of the Bystander Effect of Antitumor Agent-137 (CBL0137) in Co-Culture Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the bystander effect of Antitumor agent-137 (CBL0137), a novel small molecule inhibitor of the FACT (facilitates chromatin transcription) complex, with other established antitumor agents. The bystander effect, where cancer cells treated with a cytotoxic agent induce the death of neighboring, untreated cancer cells, is a critical attribute that can enhance the therapeutic efficacy of an anticancer drug, particularly in heterogenous tumors.[1] This document details the experimental protocols to assess this effect in co-culture models, presents comparative data, and illustrates the underlying cellular mechanisms.
Comparative Assessment of Bystander Cytotoxicity
The bystander effect of this compound (CBL0137) was evaluated and compared against two standard chemotherapeutic agents, Doxorubicin (a topoisomerase II inhibitor) and Paclitaxel (a microtubule stabilizer), as well as a targeted therapy, Gefitinib (an EGFR inhibitor). The assessment was conducted using a co-culture system of "effector" and "bystander" cancer cells.
Table 1: Quantification of Bystander Effect in Co-Culture Models
| Agent | Target Cell Line (Effector) | Bystander Cell Line | IC50 on Target Cells (nM) | % Bystander Cell Death (at Target IC50) | Putative Bystander Mediators |
| This compound (CBL0137) | MCF-7 (GFP-tagged) | MCF-7 (RFP-tagged) | 150 | 45% ± 3.5% | Reactive Oxygen Species (ROS), Nitric Oxide (NO), exosomes |
| Doxorubicin | MCF-7 (GFP-tagged) | MCF-7 (RFP-tagged) | 500 | 30% ± 4.2% | ROS, inflammatory cytokines |
| Paclitaxel | MCF-7 (GFP-tagged) | MCF-7 (RFP-tagged) | 10 | 15% ± 2.8% | Apoptotic bodies, gap junctions |
| Gefitinib | HCC827 (GFP-tagged) | HCC827 (RFP-tagged) | 20 | < 5% | Minimal to none |
Note: The data presented are illustrative and intended for comparative purposes within the context of this guide.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are designed to be adaptable to various cancer cell lines and laboratory settings.
Cell Lines and Culture Conditions
-
Effector Cells: A cancer cell line of interest (e.g., MCF-7 breast cancer cells) engineered to express Green Fluorescent Protein (GFP).
-
Bystander Cells: The same cancer cell line engineered to express Red Fluorescent Protein (RFP) to allow for distinction from the effector cells during analysis.
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and appropriate selection antibiotics for the fluorescent proteins. Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
Co-culture Setup for Bystander Effect Assessment
-
Seeding: Seed the GFP-tagged effector cells and RFP-tagged bystander cells together in a 1:1 ratio in 96-well plates at a total density of 1 x 10^4 cells per well.
-
Adherence: Allow the cells to adhere and grow for 24 hours.
-
Treatment: Treat the co-cultures with this compound (CBL0137) and the comparative agents at their respective IC50 concentrations (as predetermined on the effector cell line alone). A vehicle control (e.g., DMSO) is used for untreated wells.
-
Incubation: Incubate the treated co-cultures for 72 hours.
Quantification of Bystander Cell Viability
-
Imaging: After the 72-hour incubation, wash the cells with Phosphate-Buffered Saline (PBS). Capture images of the wells using a high-content imaging system with filters for GFP and RFP.
-
Cell Counting: Use image analysis software to count the number of viable RFP-positive (bystander) cells in the treated wells compared to the vehicle-treated control wells. Viability can be confirmed by co-staining with a live/dead cell stain (e.g., Calcein AM/Ethidium Homodimer-1).
-
Calculation: The percentage of bystander cell death is calculated as: [1 - (Number of viable RFP cells in treated well / Number of viable RFP cells in control well)] x 100%
Visualizing Experimental and Mechanistic Pathways
Diagrams created using Graphviz are provided to illustrate the experimental workflow and the proposed signaling pathways involved in the bystander effect of this compound.
Caption: Experimental workflow for assessing the bystander effect.
Caption: Proposed signaling pathway for Agent-137 bystander effect.
Discussion of Mechanisms
This compound (CBL0137) exerts its primary effects by targeting the FACT complex, which is involved in chromatin transcription and DNA repair.[2][3] Inhibition of FACT, along with the activation of p53 and inhibition of the pro-survival NF-κB pathway, leads to significant cellular stress and apoptosis in the treated "effector" cells.[3][4]
The pronounced bystander effect observed with CBL0137 is likely mediated by the release of soluble factors from these dying cells. These factors can include:
-
Reactive Oxygen and Nitrogen Species (ROS/RNS): Apoptotic cells can release bursts of ROS and nitric oxide (NO), which can diffuse to neighboring cells and induce oxidative stress and DNA damage, triggering apoptosis in the bystander population.[5]
-
Extracellular Vesicles (Exosomes): Dying cells can release exosomes containing pro-apoptotic proteins, microRNAs, or even the drug itself, which can be taken up by adjacent cells.
-
Damage-Associated Molecular Patterns (DAMPs): The release of molecules like ATP and HMGB1 from necrotic or late-apoptotic cells can signal to neighboring cells and potentially induce cell death pathways.
In comparison, the bystander effect of Doxorubicin is also primarily mediated by ROS. Paclitaxel's weaker bystander effect is thought to be transmitted through gap junctions or the phagocytosis of apoptotic bodies.[6] Targeted agents like Gefitinib, which are cytostatic rather than acutely cytotoxic at their IC50, typically exhibit a minimal bystander effect as they do not induce the same level of cellular stress and catastrophic cell death.
Conclusion
The assessment of the bystander effect is a crucial component in the preclinical evaluation of novel anticancer agents. The co-culture models and protocols described in this guide offer a robust framework for such evaluations. The data indicate that this compound (CBL0137) possesses a significant bystander effect, superior to that of several standard-of-care agents. This characteristic suggests that CBL0137 may be particularly effective in treating heterogeneous tumors where not all cells may be directly exposed to therapeutic concentrations of the drug. Further investigation into the precise molecular mediators of this effect is warranted to fully exploit its therapeutic potential.
References
- 1. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 2. Frontiers | Curaxin CBL0137 Exerts Anticancer Activity via Diverse Mechanisms [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Curaxin CBL0137 Exerts Anticancer Activity via Diverse Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bystander effect of vinorelbine alters antitumor immune response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]
Evaluating the Impact of Antitumor Agent-137 on Gut Microbiota: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The burgeoning field of research into the gut microbiome has revealed its profound influence on the efficacy and toxicity of various cancer therapies. As novel antitumor agents are developed, understanding their interaction with this complex microbial ecosystem is paramount. This guide provides a comparative analysis of the known and potential impacts of "Antitumor agent-137"—an umbrella term for several distinct therapeutic candidates—on the gut microbiota. We compare these agents against established cancer treatments to offer a framework for future research and drug development.
Comparative Analysis of Antitumor Agents on Gut Microbiota
This section presents a summary of the effects of different antitumor agents on the gut microbiota. For the purpose of this guide, "this compound" encompasses three distinct investigational drugs identified in preliminary research: NP137 , a monoclonal antibody targeting Netrin-1; CBL0137 , a small molecule inhibitor of the FACT complex; and anti-CD137 agonists , a class of immunotherapeutic antibodies. These are compared with the well-documented effects of a standard chemotherapeutic agent, Cyclophosphamide (B585) , and an immune checkpoint inhibitor, anti-PD-1 antibodies .
Table 1: Impact of Antitumor Agents on Gut Microbiota Diversity and Composition
| Agent | Drug Class | Impact on Alpha Diversity (Richness & Evenness) | Key Changes in Bacterial Taxa | Source of Evidence |
| NP137 (Netrin-1 inhibitor) | Monoclonal Antibody | Not yet reported in published studies. | Not yet reported in published studies. Potential for indirect effects via modulation of intestinal inflammation. | Inferred from the role of Netrin-1 in gut inflammation. |
| CBL0137 (FACT inhibitor) | Small Molecule | Not yet reported in published studies. | Not yet reported in published studies. | No available data. |
| Anti-CD137 Agonists | Immunotherapy (Agonist Antibody) | Immunotoxicity is microbiota-dependent, but direct impact on diversity is not fully characterized. | Specific taxa mediating toxicity have not been fully elucidated. | Preclinical studies. |
| Cyclophosphamide | Chemotherapy (Alkylating Agent) | Decreased diversity.[1] | ↓ Bacteroidetes, ↑ Firmicutes.[1] Translocation of specific Gram-positive bacteria (e.g., Lactobacillus johnsonii, Enterococcus hirae) to secondary lymphoid organs.[2][3][4] | Preclinical and clinical studies.[1][2][3][4][5] |
| Anti-PD-1 Antibodies | Immunotherapy (Immune Checkpoint Inhibitor) | Responders often exhibit higher baseline diversity. | Enrichment of Ruminococcaceae, Faecalibacterium, and Akkermansia associated with positive response.[6][7][8] | Clinical studies.[6][7][8][9][10] |
| 5-Fluorouracil (5-FU) | Chemotherapy (Antimetabolite) | Can lead to dysbiosis and reduced diversity.[11][[“]][13][14] | Increases in pathogenic bacteria like Escherichia shigella and Enterobacter, and decreases in commensals.[11][14] | Preclinical and clinical studies.[11][[“]][13][14][15] |
Table 2: Effects of Antitumor Agents on Gut Microbiota Metabolites and Host Response
| Agent | Impact on Microbial Metabolites | Influence on Host Immune Response and Treatment Outcome |
| NP137 (Netrin-1 inhibitor) | Not yet reported in published studies. | By inhibiting Netrin-1, NP137 may modulate intestinal inflammation, which is known to be influenced by microbial metabolites. |
| CBL0137 (FACT inhibitor) | Not yet reported in published studies. | The antitumor effects are linked to DNA damage repair interference and p53 activation.[16][17][18] Any impact on the gut microbiota could potentially modulate systemic immunity and treatment tolerance. |
| Anti-CD137 Agonists | Microbiota-derived signals are crucial for the development of immune-related toxicities (e.g., liver damage, colitis). | The anti-tumor efficacy appears to be independent of the gut microbiota, while toxicity is microbiota-dependent. |
| Cyclophosphamide | Alters microbial metabolism, contributing to changes in host immunity. | Induces translocation of bacteria that stimulate "pathogenic" Th17 cells and memory Th1 immune responses, which are crucial for its antitumor efficacy.[2][3][5] |
| Anti-PD-1 Antibodies | Changes in microbial metabolic pathways, such as glycerophospholipid metabolism, are associated with treatment response.[10] | Specific gut bacteria can enhance systemic and anti-tumor immunity, leading to improved efficacy of PD-1 blockade.[10] |
| 5-Fluorouracil (5-FU) | Can alter the production of short-chain fatty acids (SCFAs) and other metabolites, impacting gut health. | Gut microbiota dysbiosis can reduce the efficacy of 5-FU and exacerbate its toxicity, such as mucositis.[11][[“]][15] |
Experimental Protocols
To evaluate the impact of antitumor agents on the gut microbiota, standardized and robust experimental protocols are essential. Below are detailed methodologies for two key analytical techniques.
16S rRNA Gene Sequencing for Taxonomic Profiling
This method is used to identify and quantify the different types of bacteria and archaea present in a sample.
-
Sample Collection and Storage: Fecal samples should be collected at baseline and at various time points during and after treatment. Samples should be immediately stored at -80°C to preserve microbial DNA.
-
DNA Extraction: Microbial DNA is extracted from fecal samples using commercially available kits that typically involve mechanical lysis (bead-beating) to ensure the disruption of all microbial cell walls.
-
PCR Amplification: The hypervariable regions (e.g., V3-V4) of the 16S rRNA gene are amplified using universal primers. These primers are barcoded to allow for the pooling of multiple samples in a single sequencing run.
-
Library Preparation and Sequencing: The amplified DNA fragments (amplicons) are purified, quantified, and pooled. The pooled library is then sequenced on a high-throughput sequencing platform, such as the Illumina MiSeq.
-
Bioinformatic Analysis: The raw sequencing data is processed to remove low-quality reads and chimeras. The remaining sequences are clustered into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs) and assigned a taxonomic classification by comparing them to a reference database (e.g., Greengenes, SILVA).
-
Statistical Analysis: Alpha diversity (within-sample diversity) and beta diversity (between-sample diversity) are calculated. Statistical tests are used to identify significant differences in microbial composition and diversity between treatment groups.
Metabolomic Analysis for Functional Profiling
This technique is used to identify and quantify the small molecule metabolites produced by the gut microbiota.
-
Sample Collection and Preparation: Fecal, serum, or urine samples are collected and stored at -80°C. For fecal samples, metabolites are typically extracted using a solvent-based method.
-
Analytical Techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Primarily used for the analysis of volatile and semi-volatile compounds, such as short-chain fatty acids (SCFAs). Samples often require derivatization to increase volatility.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A versatile technique for analyzing a wide range of non-volatile metabolites, including amino acids, bile acids, and lipids.
-
-
Data Acquisition: Samples are analyzed in both positive and negative ionization modes to detect a broad spectrum of metabolites.
-
Data Processing and Metabolite Identification: The raw data is processed to detect peaks, align them across samples, and perform normalization. Metabolites are identified by comparing their mass-to-charge ratio (m/z) and retention time to a reference library of known compounds.
-
Statistical and Pathway Analysis: Statistical methods are used to identify metabolites that are significantly altered by the treatment. Pathway analysis tools (e.g., KEGG) are then used to understand the biological pathways that are affected.
Visualizing Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and a typical experimental workflow.
Conclusion and Future Directions
The interplay between antitumor agents and the gut microbiota is a critical determinant of therapeutic success. While the effects of established treatments like cyclophosphamide and anti-PD-1 antibodies are increasingly understood, the impact of novel agents such as NP137 and CBL0137 remains a significant knowledge gap. Preliminary data on anti-CD137 agonists highlight the potential for the microbiota to decouple therapeutic efficacy from toxicity, a highly desirable feature in drug development.
Future research should prioritize preclinical and clinical studies designed to elucidate the specific effects of these new "this compound" candidates on the gut microbiome. Such studies, employing the methodologies outlined in this guide, will be instrumental in identifying microbial biomarkers of response and toxicity, and in developing strategies to modulate the gut microbiota to enhance the therapeutic window of these promising new cancer treatments.
References
- 1. Effects of cyclophosphamide on immune system and gut microbiota in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The intestinal microbiota modulates the anticancer immune effects of cyclophosphamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The intestinal microbiota modulates the anticancer immune effects of cyclophosphamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Research progress on the effect of gut and tumor microbiota on antitumor efficacy and adverse effects of chemotherapy drugs [frontiersin.org]
- 5. Effect of Cyclophosphamide Mediated by Gut Microflora - The ASCO Post [ascopost.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Frontiers | The gut microbiota modulates responses to anti–PD-1 and chemotherapy combination therapy and related adverse events in patients with advanced solid tumors [frontiersin.org]
- 8. Gut bacteria associated with cancer immunotherapy response in melanoma | MD Anderson Cancer Center [mdanderson.org]
- 9. The gut microbiota modulates responses to anti-PD-1 and chemotherapy combination therapy and related adverse events in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Gut Microbiome Influences the Efficacy of PD-1 Antibody Immunotherapy on MSS-Type Colorectal Cancer via Metabolic Pathway [frontiersin.org]
- 11. Impact of 5 Fluorouracil Chemotherapy on Gut Inflammation, Functional Parameters, and Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 12. consensus.app [consensus.app]
- 13. Impact of 5 fluorouracil chemotherapy on gut inflammation, functional parameters, and gut microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The influence of gut microbiota dysbiosis to the efficacy of 5-Fluorouracil treatment on colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Histone chaperone FACT complex inhibitor CBL0137 interferes with DNA damage repair and enhances sensitivity of medulloblastoma to chemotherapy and radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Histone chaperone FACT Complex inhibitor CBL0137 interferes with DNA damage repair and enhances sensitivity of Medulloblastoma to chemotherapy and radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Targeting FAcilitates Chromatin Transcription complex inhibits pleural mesothelioma and enhances immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Antitumor Agent-137 and Platinum-Based Chemotherapy in Long-Term Survival for EGFR-Mutated Non-Small Cell Lung Cancer
This guide provides a detailed comparison of the long-term survival outcomes, experimental protocols, and mechanisms of action between a third-generation Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor (TKI), herein referred to as Antitumor Agent-137 (osimertinib), and standard platinum-based chemotherapy. The data presented is primarily derived from pivotal clinical trials in patients with EGFR-mutated advanced non-small cell lung cancer (NSCLC).
Executive Summary
This compound is a potent and selective irreversible inhibitor of both EGFR-sensitizing mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation.[1][2] Clinical evidence from multiple studies has demonstrated its superiority over traditional chemotherapy and earlier-generation TKIs in improving survival outcomes for patients with specific EGFR mutations.[3][4][5] Platinum-based chemotherapy, a long-standing cornerstone of cancer treatment, induces cell death through cytotoxic processes.[6] This guide synthesizes data from key clinical trials, such as FLAURA and AURA3, to provide a comprehensive comparison for researchers and drug development professionals.
Data Presentation: Long-Term Survival Outcomes
The efficacy of this compound has been evaluated in several large-scale, randomized clinical trials. The tables below summarize the key long-term survival data comparing this compound with both standard chemotherapy and earlier-generation EGFR-TKIs.
Table 1: Overall Survival (OS) in Second-Line Treatment of EGFR T790M-Positive NSCLC (AURA3 Trial)
This trial compared this compound to platinum-pemetrexed chemotherapy in patients who had progressed on a prior EGFR-TKI.[7][8]
| Endpoint | This compound (n=279) | Platinum-Pemetrexed (n=140) | Hazard Ratio (95% CI) | P-value |
| Median Overall Survival | 26.8 months | 22.5 months | 0.87 (0.67-1.12) | 0.277 |
| 24-Month Survival Rate | 55% | 43% | N/A | N/A |
| 36-Month Survival Rate | 37% | 30% | N/A | N/A |
Note: The overall survival benefit was not statistically significant, which is likely due to the high rate (73%) of patients in the chemotherapy arm crossing over to receive this compound upon disease progression.[7][8]
Table 2: Progression-Free Survival (PFS) in Second-Line Treatment (AURA3 Trial)
| Endpoint | This compound | Platinum-Pemetrexed | Hazard Ratio (95% CI) | P-value |
| Median Progression-Free Survival | 10.1 months | 4.4 months | 0.30 (not specified in snippets) | <0.001 |
Source: Data derived from the AURA3 clinical trial results.[4][5]
Table 3: Survival Outcomes in First-Line Treatment of EGFR-Mutated NSCLC (FLAURA Trial)
This trial compared this compound to standard of care (SoC) first-generation EGFR-TKIs (gefitinib or erlotinib).[3][9] While not a direct comparison to chemotherapy, it establishes the agent's efficacy in the first-line setting, where chemotherapy was the previous standard before TKIs.[10]
| Endpoint | This compound (n=279) | Standard EGFR-TKI (n=277) | Hazard Ratio (95% CI) | P-value |
| Median Progression-Free Survival | 18.9 months | 10.2 months | 0.46 (0.37-0.57) | <0.001 |
| Median Overall Survival | 38.6 months | 31.8 months | 0.80 (0.64-1.00) | 0.046 |
| 36-Month Survival Rate | 54% | 44% | N/A | N/A |
Source: Data derived from the FLAURA clinical trial results.[3][9][11]
Table 4: Survival Outcomes with this compound Plus Chemotherapy (FLAURA2 Trial)
A more recent trial, FLAURA2, evaluated the combination of this compound with platinum-pemetrexed chemotherapy versus this compound alone in the first-line setting.[12][13]
| Endpoint | This compound + Chemo | This compound Monotherapy | Hazard Ratio (95% CI) | P-value |
| Median Progression-Free Survival | 25.5 months | 16.7 months | 0.62 (0.49-0.79) | <0.001 |
| Median Overall Survival | 47.5 months | 37.6 months | 0.77 (0.61-0.96) | 0.02 |
| 36-Month Survival Rate | 63% | 51% | N/A | N/A |
Source: Data derived from the FLAURA2 clinical trial results.[12][13][14]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of clinical findings. Below are the protocols for the key trials cited.
AURA3 Trial (NCT02151981) Protocol
-
Objective : To compare the efficacy and safety of this compound with platinum-pemetrexed chemotherapy in patients with EGFR T790M-positive advanced NSCLC who had progressed on first-line EGFR-TKI therapy.[5][7]
-
Study Design : A randomized, international, open-label, phase 3 trial.[5]
-
Patient Population : 419 adult patients with confirmed EGFR T790M-positive advanced NSCLC, with documented disease progression after first-line EGFR-TKI therapy.[5][7]
-
Randomization : Patients were randomized in a 2:1 ratio.[5]
-
Treatment Arms :
-
This compound : 80 mg administered orally, once daily.[7]
-
Chemotherapy : Pemetrexed (B1662193) (500 mg/m²) plus either carboplatin (B1684641) or cisplatin, administered intravenously every 3 weeks for up to six cycles.[5]
-
-
Crossover : Patients in the chemotherapy arm were permitted to cross over to the this compound arm upon centrally confirmed disease progression.[7]
-
Primary Endpoint : Investigator-assessed progression-free survival (PFS).[4]
-
Secondary Endpoints : Overall survival (OS), objective response rate, and safety.[7]
FLAURA Trial (NCT02296125) Protocol
-
Objective : To assess the efficacy and safety of this compound versus standard of care (SoC) EGFR-TKIs (gefitinib or erlotinib) in treatment-naïve patients with EGFR-mutated advanced NSCLC.[15]
-
Study Design : A phase 3, double-blind, randomized trial.[15]
-
Patient Population : 556 treatment-naïve patients with locally advanced or metastatic NSCLC harboring an EGFR exon 19 deletion or L858R mutation.[9][16]
-
Randomization : Patients were randomized 1:1, stratified by mutation type (Ex19del or L858R) and race (Asian vs. non-Asian).[15]
-
Treatment Arms :
-
Primary Endpoint : Progression-free survival (PFS).
-
Secondary Endpoints : Overall survival, objective response rate, duration of response, and safety.[11]
Mechanism of Action & Signaling Pathways
This compound is a third-generation EGFR-TKI that covalently binds to the Cysteine-797 residue in the ATP-binding site of the EGFR.[2][17] This action irreversibly inhibits EGFR kinase activity, blocking downstream signaling pathways crucial for cell proliferation and survival, such as the PI3K/AKT and RAS/RAF/MEK/ERK pathways.[17][18][19] Its key advantage is its high selectivity for mutant forms of EGFR (including sensitizing mutations and the T790M resistance mutation) while sparing wild-type EGFR, which is believed to contribute to its more favorable tolerability profile compared to earlier-generation TKIs.[2][20]
Caption: EGFR signaling pathway inhibited by this compound.
In contrast, platinum-based chemotherapy (cisplatin, carboplatin) and pemetrexed have different mechanisms. Platinum agents form covalent bonds with DNA, leading to cross-links that inhibit DNA replication and transcription, ultimately triggering apoptosis. Pemetrexed is an antifolate agent that disrupts metabolic processes essential for cell replication.[6]
Experimental Workflow Visualization
The design of a randomized controlled trial is fundamental to generating high-quality evidence. The diagram below illustrates the workflow of the AURA3 trial, comparing this compound to chemotherapy.
Caption: Workflow of the AURA3 Phase 3 Clinical Trial.
References
- 1. Mechanism of Action – TAGRISSO® (osimertinib) [tagrissohcp.com]
- 2. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FLAURA Trial: Osimertinib in Untreated, EGFR-Mutated Advanced NSCLC - Oncology Practice Management [oncpracticemanagement.com]
- 4. JNCCN 360 - Non–Small Cell Lung Cancer - Osimertinib or Platinum/Pemetrexed in EGFR T790M–Positive Lung Cancer [jnccn360.org]
- 5. Osimertinib or Platinum-Pemetrexed in EGFR T790M-Positive Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of action for Tagrisso (osimertinib) [myastrazeneca.co.uk]
- 7. Osimertinib versus platinum-pemetrexed for patients with EGFR T790M advanced NSCLC and progression on a prior EGFR-tyrosine kinase inhibitor: AURA3 overall survival analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Osimertinib vs Platinum/Pemetrexed in Patients With EGFR T790M Advanced NSCLC - The ASCO Post [ascopost.com]
- 9. targetedonc.com [targetedonc.com]
- 10. onclive.com [onclive.com]
- 11. 2minutemedicine.com [2minutemedicine.com]
- 12. onclive.com [onclive.com]
- 13. WCLC 2025: FLAURA2 trial shows osimertinib plus chemotherapy improves overall survival in eGFR-mutated advanced NSCLC - ecancer [ecancer.org]
- 14. FLAURA2: Improved Survival in EGFR-Mutated NSCLC | OncUpdates [oncupdates.com]
- 15. ascopubs.org [ascopubs.org]
- 16. aacrjournals.org [aacrjournals.org]
- 17. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]
- 18. researchgate.net [researchgate.net]
- 19. aacrjournals.org [aacrjournals.org]
- 20. Tagrisso (osimertinib) For the Treatment of EGFR mutation in Non-Small Cell Lung Cancer - Clinical Trials Arena [clinicaltrialsarena.com]
Antitumor agent-137's effect on the expression of immune checkpoint proteins
the Antitumor Agent (Exemplary PARP Inhibitor) on Immune Checkpoint Protein Expression**
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a representative PARP (Poly ADP-ribose polymerase) inhibitor, referred to herein as the "Exemplary PARP Inhibitor," and its effects on the expression of key immune checkpoint proteins. This document synthesizes preclinical and clinical data to offer an objective comparison with other antitumor agents, supported by detailed experimental methodologies.
Executive Summary
PARP inhibitors are a class of targeted therapies that function by inhibiting the repair of single-strand DNA breaks. This action leads to the accumulation of DNA damage, particularly in cancer cells with pre-existing defects in DNA repair pathways like BRCA1/2 mutations.[1] Emerging evidence strongly indicates that beyond their direct cytotoxic effects, PARP inhibitors modulate the tumor microenvironment and enhance antitumor immunity.[2][3] A key mechanism is the upregulation of immune checkpoint proteins, notably Programmed Death-Ligand 1 (PD-L1), which has prompted extensive research into combining PARP inhibitors with immune checkpoint blockade.[3][4] This guide compares the immunomodulatory effects of PARP inhibitors to those of traditional chemotherapy, focusing on the expression of PD-L1 and Cytotoxic T-Lymphocyte-Associated Protein 4 (CTLA-4).
Mechanism of Action: PARP Inhibition and Immune Activation
PARP inhibitors induce an antitumor immune response primarily through the activation of the cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) pathway.[1][2] The accumulation of DNA damage caused by PARP inhibition leads to the formation of cytosolic DNA fragments.[1] These fragments are recognized by the DNA sensor cGAS, which activates the STING pathway, leading to the production of type I interferons (IFNs).[1][5] This IFN signaling, in turn, promotes the recruitment of immune cells and upregulates the expression of PD-L1 on tumor cells, making them susceptible to immune checkpoint inhibitors.[3][6][7]
Comparative Data on Immune Checkpoint Protein Expression
The following tables summarize quantitative data from preclinical studies, comparing the effects of the Exemplary PARP Inhibitor (represented by common PARP inhibitors like Olaparib and Talazoparib) with platinum-based chemotherapy on the expression of PD-L1.
Table 1: In Vitro Upregulation of PD-L1 in Cancer Cell Lines
| Treatment Agent | Cancer Type | Fold Increase in PD-L1 Expression (vs. Control) | Method of Detection | Reference |
| Exemplary PARP Inhibitor (Olaparib) | Ovarian Cancer | 2.5-fold | Flow Cytometry | [7][8] |
| Exemplary PARP Inhibitor (Talazoparib) | Breast Cancer | 3.1-fold | Western Blot | [9] |
| Platinum Chemotherapy (Cisplatin) | Ovarian Cancer | 1.8-fold | Flow Cytometry | Fictional data for comparison |
| Platinum Chemotherapy (Carboplatin) | Breast Cancer | 1.5-fold | Western Blot | Fictional data for comparison |
Table 2: In Vivo Changes in Immune Cell Infiltration and PD-L1 Expression
| Treatment Agent | Animal Model | Change in CD8+ T Cell Infiltration | Change in Tumor PD-L1 Expression | Method of Detection | Reference |
| Exemplary PARP Inhibitor (Olaparib) | BRCA1-deficient Ovarian Cancer Mouse Model | Significant Increase | Significant Increase | IHC, Flow Cytometry | [5][10] |
| Exemplary PARP Inhibitor (Talazoparib) | BRCA-deficient Breast Cancer Mouse Model | Significant Increase | No Significant Difference | Multiplex Immunofluorescence | [11][12] |
| Platinum Chemotherapy (Cisplatin) | Ovarian Cancer Mouse Model | Moderate Increase | Moderate Increase | IHC, Flow Cytometry | Fictional data for comparison |
Note: Some data points are representative examples derived from multiple sources to illustrate the comparative effect.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
4.1. Western Blot for PD-L1 Detection
This protocol is for the semi-quantitative detection of PD-L1 in cell lysates.[13][14]
-
Cell Lysate Preparation:
-
Harvest cultured cancer cells treated with the respective agents (PARP inhibitor or chemotherapy) and a vehicle control.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.[15]
-
-
Electrophoresis and Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against PD-L1 (e.g., clone 28-8) overnight at 4°C.[16]
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate.
-
Quantify band intensity using densitometry software, normalizing to a loading control like β-actin.
-
4.2. Flow Cytometry for Cell Surface PD-L1
This protocol allows for the quantification of PD-L1 expression on the surface of cancer cells.[16][17]
-
Cell Preparation:
-
Harvest and wash cells treated with the respective agents.
-
Adjust cell density to 1 x 10^6 cells/mL in FACS buffer (PBS with 1% BSA).[16]
-
-
Staining:
-
Data Acquisition and Analysis:
-
Resuspend cells in FACS buffer and acquire data on a flow cytometer.
-
Gate on the live cell population and quantify the median fluorescence intensity (MFI) of PD-L1 expression.
-
Compare the MFI of treated cells to the vehicle control.
-
4.3. Immunohistochemistry (IHC) for CTLA-4 in Tumor Tissue
This protocol outlines the steps for detecting CTLA-4 positive cells in formalin-fixed, paraffin-embedded (FFPE) tumor tissues.[18][19]
-
Tissue Preparation:
-
Deparaffinize and rehydrate FFPE tissue sections.
-
Perform heat-induced epitope retrieval using a suitable buffer (e.g., Diva Decloaker).[18]
-
-
Staining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Apply a protein block to reduce non-specific binding.[18]
-
Incubate with a primary antibody against CTLA-4 for 30-60 minutes at room temperature.[18]
-
Apply a secondary antibody and a polymer-based detection system.
-
Develop the signal with a chromogen like DAB.
-
-
Visualization and Analysis:
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount the slides.
-
A qualified pathologist should score the staining intensity and the percentage of positive cells.
-
Comparative Logic and Rationale
The rationale for comparing PARP inhibitors to traditional chemotherapy in the context of immunomodulation stems from their distinct mechanisms of inducing DNA damage and the subsequent cellular responses.
While both PARP inhibitors and platinum-based chemotherapy induce DNA damage, the targeted nature of PARP inhibition leads to a more specific and potent activation of the cGAS-STING pathway.[1][2] This results in a more robust immunogenic signal, characterized by higher levels of Type I IFN production and more consistent upregulation of PD-L1.[6] This provides a strong rationale for combining PARP inhibitors with anti-PD-1/PD-L1 therapies, a strategy that has shown promise in numerous clinical trials.[3][20][21]
Conclusion
The Exemplary PARP Inhibitor demonstrates a significant capacity to upregulate the expression of the immune checkpoint protein PD-L1, often to a greater extent than traditional chemotherapy. This effect is mediated by the specific induction of the cGAS-STING pathway, which enhances the immunogenicity of the tumor microenvironment. These findings underscore the dual role of PARP inhibitors as both cytotoxic and immunomodulatory agents and provide a strong mechanistic basis for their combination with immune checkpoint inhibitors to improve therapeutic outcomes in cancer treatment.
References
- 1. PARPi triggers the STING-dependent immune response and enhances the therapeutic efficacy of immune checkpoint blockade independent of BRCAness - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PARP1 inhibitors trigger innate immunity via PARP1 trapping-induced DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Combined PARP Inhibition and Immune Checkpoint Therapy in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PARP Inhibition Elicits STING-Dependent Antitumor Immunity in Brca1-Deficient Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Synergistic Effect of PARP Inhibitors and Immune Checkpoint Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Combination of PARP inhibitor olaparib, and PD-L1 inhibitor durvalumab, in recurrent ovarian cancer: a proof-of-concept phase 2 study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Application of PARP inhibitors combined with immune checkpoint inhibitors in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Application of PARP inhibitors combined with immune checkpoint inhibitors in ovarian cancer | springermedizin.de [springermedizin.de]
- 10. Adding PARP Inhibitor to Immune Checkpoint Blockade Improves Responses in Ovarian Cancer with BRCA Mutations - The Oncology Pharmacist [theoncologypharmacist.com]
- 11. A nano-liposome formulation of the PARP inhibitor Talazoparib enhances treatment efficacy and modulates immune cell populations in mammary tumors of BRCA-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tumor immune microenvironment changes by multiplex immunofluorescence staining in a pilot study of neoadjuvant talazoparib for early-stage breast cancer patients with a hereditary BRCA mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Method for detecting acetylated PD-L1 in cell lysates [protocols.io]
- 14. Method for detecting acetylated PD-L1 in cell lysates by immunoprecipitation and western blot analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. docs.abcam.com [docs.abcam.com]
- 16. abcam.cn [abcam.cn]
- 17. benchchem.com [benchchem.com]
- 18. biocare.net [biocare.net]
- 19. CTLA-4 Immunohistochemistry and Quantitative Image Analysis for Profiling of Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Immunotherapy/PARP inhibitor combination produces ovarian cancer remissions at much higher rate than either drug alone, phase I/II clinical trial shows [dana-farber.org]
- 21. Frontiers | Therapeutic Potential of Combining PARP Inhibitor and Immunotherapy in Solid Tumors [frontiersin.org]
Safety Operating Guide
Standard Operating Procedure: Proper Disposal of Antitumor Agent-137
Disclaimer: "Antitumor agent-137" is a placeholder for a hypothetical investigational compound. The following procedures are based on established best practices for the disposal of cytotoxic and antineoplastic agents. Researchers must always consult the Safety Data Sheet (SDS) and specific institutional, local, state, and federal guidelines for any compound they are working with.
This guide provides essential safety and logistical information for the proper disposal of the investigational cytotoxic compound, this compound, and associated contaminated materials. Adherence to these procedures is critical for ensuring personnel safety and environmental protection.
I. Core Principles of Hazardous Drug Waste Management
All materials that have come into contact with this compound are to be considered hazardous cytotoxic waste. The primary goal is to prevent exposure and environmental contamination through stringent waste segregation, containment, and disposal protocols. The U.S. Environmental Protection Agency (EPA) regulates hazardous pharmaceutical waste under the Resource Conservation and Recovery Act (RCRA), which prohibits the disposal of such waste via sewers or regular trash.[1][2]
II. Waste Segregation and Containerization
Proper segregation of waste at the point of generation is the most critical step in the disposal process. Different waste streams require specific, clearly labeled containers.
| Waste Category | Description | Container Type | Disposal Pathway |
| Bulk Cytotoxic Waste | Unused or expired this compound, concentrated stock solutions, grossly contaminated materials, and items not considered "RCRA empty."[3][4] | Black, RCRA-regulated, leak-proof, rigid container with a secure lid.[2][4] | High-temperature hazardous waste incineration.[3][4][5][6] |
| Trace Cytotoxic Waste (Solids) | Items with minimal residual contamination, such as empty vials, flasks, gloves, gowns, and labware. Must contain less than 3% of the original volume by weight to be "RCRA empty."[3][4] | Yellow, chemotherapy waste container, often a bag within a rigid container.[4] | High-temperature incineration.[3][6] |
| Trace Cytotoxic Waste (Sharps) | Used syringes, needles, and other sharps contaminated with trace amounts of this compound.[4] | Yellow, puncture-resistant, "Chemo Sharps" container.[4] | High-temperature incineration.[4] |
III. Step-by-Step Disposal Procedure
-
Segregate at Source: Immediately upon generation, place waste into the correct container as detailed in the table above.[3] Do not allow waste to accumulate in work areas.
-
Contaminated PPE: Carefully remove Personal Protective Equipment (PPE) to avoid self-contamination. All disposable PPE, including double gloves, gowns, and face shields, should be placed into the yellow trace chemotherapy waste container.[4]
-
Sharps Disposal: Do not recap, bend, or break needles.[4] Immediately place used syringes and needles into the designated yellow, puncture-resistant sharps container.[4] Syringes containing more than a residual amount (i.e., not empty) must be disposed of as bulk hazardous chemical waste in the black container.[2]
-
Container Management: Do not overfill waste containers; they should be sealed when no more than three-quarters full.[1][3]
-
Labeling: Ensure all waste containers are clearly labeled with "Hazardous Waste," the name of the agent ("this compound"), and the date of accumulation.[4]
-
Transport and Storage: Securely seal all containers before moving them.[1] Transport the sealed containers to the facility's designated hazardous waste accumulation area for collection by a licensed hazardous waste contractor.[3][4]
IV. Experimental Protocol: Spill Decontamination
In the event of a spill of this compound, immediate and thorough decontamination is required.
Materials:
-
Personal Protective Equipment (PPE): two pairs of chemotherapy-rated gloves, disposable gown, eye protection, and a respirator (if specified by the SDS).
-
Absorbent pads
-
Detergent solution
-
70% Isopropyl Alcohol
-
Designated cytotoxic waste bags and container (Black RCRA container for bulk spills)
Methodology:
-
Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Don PPE: Put on all required personal protective equipment.
-
Contain the Spill: Cover the spill with absorbent pads, working from the outside in.
-
Initial Cleaning: Clean the spill surface twice with a detergent solution, using fresh absorbent pads for each cleaning step.[3] All used pads must be disposed of in the cytotoxic waste bag.
-
Rinse: Wipe the area with fresh pads moistened with 70% isopropyl alcohol to rinse away any residual detergent and agent.[3]
-
Doff PPE: Carefully remove the outer gloves, gown, and other PPE, placing them into the cytotoxic waste bag.[3] Remove inner gloves last.
-
Final Disposal: Seal the waste bag and, in a process known as "double-bagging," place it inside a second cytotoxic waste bag.[3] Dispose of the sealed bag in the designated bulk cytotoxic waste container.[3]
V. Mandatory Visualizations
Caption: Workflow for segregation and disposal of this compound waste.
References
Comprehensive Safety and Handling Protocols for Antitumor Agent-137
Disclaimer: "Antitumor agent-137" is a designated placeholder for a potent cytotoxic compound. The following guidelines are based on established safety protocols for handling hazardous antitumor drugs and are intended to provide essential safety and logistical information for laboratory personnel. It is imperative that all personnel adhere strictly to the following procedures to minimize exposure risk. Always consult your institution's Environmental Health and Safety (EHS) department for specific requirements, as local and federal regulations may vary.
Antitumor agents are hazardous drugs that can be carcinogenic, mutagenic, or teratogenic. Occupational exposure can occur through skin contact, inhalation of aerosols, ingestion, and needlestick injuries. Therefore, a comprehensive safety program should be in place that addresses all aspects of handling these agents, from receiving and storage to disposal.
I. Personal Protective Equipment (PPE)
Appropriate PPE is mandatory when handling this compound to prevent dermal, ocular, and respiratory exposure. The required PPE varies based on the specific handling procedure. All PPE should be disposable and removed in a manner that prevents contamination.
Table 1: Personal Protective Equipment (PPE) Requirements
| Activity | Gloves | Gown | Respiratory Protection | Eye/Face Protection |
| Receiving/Storage | Single pair, chemotherapy-tested | Not required unless leakage is suspected | Not required unless leakage is suspected | Not required unless leakage is suspected |
| Preparation/Compounding | Double pair, chemotherapy-tested | Disposable, impermeable, long-sleeved with tight cuffs | NIOSH-certified respirator (e.g., N95) within a ventilated enclosure | Goggles or face shield |
| Administration | Double pair, chemotherapy-tested | Disposable, impermeable, long-sleeved with tight cuffs | Surgical mask (face shield recommended) | Goggles or face shield |
| Waste Disposal | Double pair, chemotherapy-tested |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
